1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-
Description
The exact mass of the compound 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloro-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5/c16-13-19-14(17-11-7-3-1-4-8-11)21-15(20-13)18-12-9-5-2-6-10-12/h1-10H,(H2,17,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBSUJXKRKWNBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062091 | |
| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1973-09-7 | |
| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001973097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1973-09-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76482 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its chemical properties, a robust synthesis protocol, and its applications as a privileged structure in the design of novel therapeutic agents.
Introduction: The Significance of the 1,3,5-Triazine Scaffold
The 1,3,5-triazine ring system is a cornerstone in heterocyclic chemistry, recognized for its diverse biological activities and its role as a versatile scaffold in the design of pharmacologically active molecules. Its derivatives have been extensively explored, leading to the development of numerous approved drugs and clinical candidates with applications ranging from anticancer to antimicrobial therapies. The unique electronic properties and the ability to introduce multiple substituents at defined positions make the triazine core an attractive starting point for creating libraries of compounds with diverse chemical and biological profiles.
The subject of this guide, 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine, is a member of this important class of compounds. The presence of a reactive chlorine atom allows for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules with tailored biological activities. The diphenylamino substituents contribute to the molecule's lipophilicity and can engage in various intermolecular interactions with biological targets.
Nomenclature and Chemical Structure
The precise identification of a chemical entity is paramount for scientific communication and reproducibility. This section provides the definitive nomenclature and structural representation of the topic compound.
IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 6-chloro-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine [1].
Chemical Structure
The chemical structure of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine is depicted below. The central 1,3,5-triazine ring is substituted with a chlorine atom at the 6-position and two phenylamino groups at the 2- and 4-positions.
Caption: Chemical structure of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine.
Synthesis Methodology
The synthesis of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine is typically achieved through a sequential nucleophilic aromatic substitution reaction starting from the readily available and highly reactive 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The differential reactivity of the chlorine atoms on the triazine ring at varying temperatures allows for a controlled, stepwise substitution.
The general strategy involves the reaction of cyanuric chloride with two equivalents of aniline. The first two substitutions with aniline occur at relatively low to moderate temperatures, while the third chlorine atom is less reactive and requires higher temperatures for substitution. By carefully controlling the reaction conditions, the disubstituted product can be isolated in good yield.
Synthetic Workflow Diagram
The following diagram illustrates the synthetic pathway from cyanuric chloride to the target compound.
Caption: Synthetic workflow for 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous di-aryl-chloro-triazines[2].
Materials:
-
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)
-
Aniline
-
Acetone
-
Sodium Carbonate (optional, as a base)
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve 2,4,6-trichloro-1,3,5-triazine (1.0 eq.) in acetone at 0-5 °C.
-
In a separate beaker, prepare a solution of aniline (2.0 eq.) in acetone.
-
Slowly add the aniline solution to the stirred solution of cyanuric chloride via the dropping funnel, maintaining the temperature between 0-5 °C. An aqueous solution of a mild base like sodium carbonate can be added concurrently to neutralize the HCl formed during the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected physicochemical properties and key spectroscopic data.
| Property | Value |
| Molecular Formula | C₁₅H₁₂ClN₅ |
| Molecular Weight | 297.75 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Data for the specific compound is not readily available in the searched literature, but related diaryl-chloro-triazines are typically crystalline solids with melting points above 150 °C. |
| Solubility | Generally soluble in common organic solvents like acetone, DMF, and DMSO; poorly soluble in water. |
| ¹H NMR | Expected signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the phenyl protons and a broad singlet for the N-H protons. |
| ¹³C NMR | Expected signals for the triazine ring carbons (δ ~160-170 ppm) and the phenyl ring carbons. |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), C=N stretching of the triazine ring (~1500-1600 cm⁻¹), and C-Cl stretching. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern for the chlorine atom. |
Applications in Drug Discovery and Medicinal Chemistry
The 1,3,5-triazine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine serves as a versatile starting material for the synthesis of libraries of compounds with potential therapeutic applications.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer and antiproliferative activities of 1,3,5-triazine derivatives. The ability to modify the substituents on the triazine ring allows for the fine-tuning of their biological activity against various cancer cell lines. The 6-chloro-N,N'-diaryl-1,3,5-triazine-2,4-diamine scaffold has been used to generate libraries of compounds with promising anticancer properties[3].
Kinase Inhibition
Protein kinases are a major class of drug targets in oncology and other diseases. The triazine scaffold can be elaborated to design potent and selective kinase inhibitors. The nitrogen atoms of the triazine ring can act as hydrogen bond acceptors, mimicking the hinge-binding motif of many kinase inhibitors.
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase is a key enzyme in the folate metabolic pathway and a well-established target for antimicrobial and anticancer drugs. The 2,4-diamino-1,3,5-triazine core is a known pharmacophore for DHFR inhibition[4].
Conclusion
6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine is a chemically versatile and biologically significant molecule. Its straightforward synthesis from readily available starting materials makes it an accessible building block for medicinal chemists. The demonstrated potential of the 1,3,5-triazine scaffold in various therapeutic areas, particularly in oncology, ensures that this and related compounds will continue to be of great interest to the drug discovery and development community. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further explore the therapeutic potential of this promising heterocyclic compound.
References
-
Jian, F.-F., Wei, Y.-X., Huang, L.-H., & Ren, X.-Y. (2009). 6-Chloro-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine dimethylformamide monosolvate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3212. [Link]
-
PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-diphenyl-. Retrieved from [Link]
-
Koval, J., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Medicinal Chemistry, 11(5), 615-626. [Link]
-
Wróbel, A., & Drozdowska, D. (2019). Recent Design and Structure-Activity Relationship Studies on Modifications of DHFR Inhibitors as Anticancer Agents. Current Medicinal Chemistry, 26(32), 5987-6019. [Link]
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- 2. 6-Chloro-N 2,N 4-di-p-tolyl-1,3,5-triazine-2,4-diamine dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
Introduction
Derivatives of 1,3,5-triazine are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical nature.[1][2] The compound 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine is a key intermediate in the synthesis of more complex molecules, owing to the reactive chlorine atom that can be readily displaced through nucleophilic substitution.[3] Understanding the physicochemical properties of this compound is paramount for researchers and drug development professionals to predict its behavior in biological systems, optimize reaction conditions, and develop suitable formulations. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine, along with detailed protocols for their experimental determination.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise chemical identity and structure.
-
IUPAC Name: 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
-
Synonyms: 2-Chloro-4,6-bis(phenylamino)-s-triazine
-
CAS Number: 1973-09-7
-
Molecular Formula: C₁₅H₁₂ClN₅
-
Molecular Weight: 297.75 g/mol
The molecular structure, depicted below, consists of a central 1,3,5-triazine ring substituted with a chlorine atom and two diphenylamine moieties. The presence of aromatic rings and heteroatoms dictates many of its chemical and physical characteristics.
Caption: Chemical structure of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine.
Table 1: Chemical Identifiers and Predicted Properties
| Property | Value | Source |
| IUPAC Name | 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine | - |
| CAS Number | 1973-09-7 | |
| PubChem CID | 16088 | [4] |
| Molecular Formula | C₁₅H₁₂ClN₅ | |
| Molecular Weight | 297.75 g/mol | - |
| Predicted LogP | 4.15 ± 0.65 | ChemAxon |
| Predicted pKa (strongest basic) | 2.1 ± 0.1 | ChemAxon |
Solubility Profile
The solubility of a compound is a critical parameter, influencing its absorption, distribution, and formulation. Based on its structure, which is largely aromatic and contains a halogen, 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine is expected to be poorly soluble in aqueous solutions and more soluble in organic solvents. For comparison, the related compound benzoguanamine (6-phenyl-1,3,5-triazine-2,4-diamine) has very poor water solubility (0.03 g/100mL at 20°C).[5]
Table 2: Expected Solubility
| Solvent | Expected Solubility | Rationale |
| Water | Very Low | The molecule is predominantly non-polar due to the two phenyl rings. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Very Low | At physiological pH, the weakly basic nitrogens are unlikely to be protonated. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Dimethylformamide (DMF) | Soluble | Another polar aprotic solvent commonly used for poorly soluble compounds. |
| Methanol/Ethanol | Sparingly Soluble | The polarity of alcohols may allow for some dissolution. |
| Dichloromethane (DCM) | Soluble | A non-polar organic solvent that should readily dissolve the compound. |
| Acetone | Soluble | A moderately polar solvent that can dissolve many organic compounds. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol is a standard method for determining the equilibrium solubility of a compound.[6]
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine to a series of sealed glass vials, each containing a known volume of the desired solvent (e.g., water, PBS pH 7.4, DMSO).
-
The amount of solid should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
-
Equilibration:
-
Place the sealed vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to allow the system to reach equilibrium. A preliminary time-course experiment is recommended to determine the time to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for at least 24 hours to allow the excess solid to settle.
-
For aqueous samples, centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) is recommended to pellet any suspended solid.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous solutions) to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound should be prepared in the same solvent.
-
Caption: Workflow for Shake-Flask Solubility Determination.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). A LogP value greater than 0 indicates a preference for the lipid phase (octanol), while a value less than 0 indicates a preference for the aqueous phase.
While no experimental LogP value for 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine is available, its structure suggests a high degree of lipophilicity. Computational predictions, such as the one in Table 1, should be used with caution as they can have significant deviations for complex heterocyclic systems.[7]
Experimental Protocol for LogP Determination (Shake-Flask Method)
This method directly measures the partitioning of a compound between octanol and water.[8][9]
-
Preparation of Phases:
-
Pre-saturate n-octanol with water (or buffer of desired pH, e.g., PBS pH 7.4) by shaking them together for 24 hours and then allowing the phases to separate.
-
Similarly, pre-saturate the aqueous phase with n-octanol.
-
-
Partitioning:
-
Prepare a stock solution of the compound in the aqueous phase.
-
In a glass vial, combine a known volume of the pre-saturated n-octanol and a known volume of the compound's aqueous solution.
-
Seal the vial and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning.
-
-
Phase Separation and Analysis:
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully sample both the aqueous and octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous
-
LogP is the base-10 logarithm of the partition coefficient: LogP = log₁₀(P)
-
Ionization Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the extent of ionization of a compound at a given pH. The 1,3,5-triazine ring and the exocyclic amino groups are basic in nature. The diphenylamine moieties are expected to be very weakly basic due to the delocalization of the nitrogen lone pair into the two phenyl rings. The predicted pKa of the strongest basic site is around 2.1, suggesting that the compound will be largely un-ionized at physiological pH.
Spectroscopic Profile
Spectroscopic data is essential for the structural elucidation and confirmation of the compound's identity.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the N-H protons and the aromatic protons of the two phenyl rings. The N-H protons will likely appear as a broad singlet, and its chemical shift may be concentration and solvent-dependent. The aromatic protons will appear in the range of 7.0-8.0 ppm, with splitting patterns characteristic of substituted benzene rings.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbons of the triazine ring and the phenyl rings. The triazine carbons are expected to be in the range of 160-170 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
-
N-H stretching vibrations around 3300-3500 cm⁻¹.
-
C=N stretching vibrations of the triazine ring around 1500-1600 cm⁻¹.
-
C-Cl stretching vibration, typically in the fingerprint region.
-
Aromatic C-H and C=C stretching vibrations. The IR spectrum of the parent compound, 6-chloro-1,3,5-triazine-2,4-diamine, is available in the NIST WebBook and can serve as a reference.[10]
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of chlorine will result in a characteristic isotopic pattern (M and M+2 in an approximate 3:1 ratio).
Thermal Properties and Stability
Triazine derivatives are generally known for their thermal stability. While no specific melting point data is available for 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine, related compounds such as 6-methyl-1,3,5-triazine-2,4-diamine have a high melting point of 274-276°C. The parent compound, 2-chloro-4,6-diamino-1,3,5-triazine, has a melting point greater than 320°C. This suggests that the title compound is a high-melting solid.
The C-Cl bond on the triazine ring is susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding hydroxy-triazine derivative. The rate of hydrolysis will depend on the pH and temperature.
Crystallography
No crystal structure for 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine has been reported in the Cambridge Structural Database. However, the crystal structure of the closely related compound, 6-chloro-N,N'-di-p-tolyl-1,3,5-triazine-2,4-diamine, has been determined.[1][11] This structure reveals that the triazine and phenyl rings are not coplanar, which has implications for the molecule's overall shape and intermolecular interactions. The crystal packing is stabilized by hydrogen bonding and π-π stacking interactions.
Conclusion
This technical guide has provided a comprehensive overview of the physicochemical properties of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine. While experimental data for this specific compound is limited, a reliable profile can be inferred from the properties of closely related analogs and through computational predictions. The provided experimental protocols offer a framework for researchers to determine these key parameters, which are essential for the rational design and development of new chemical entities based on the triazine scaffold.
References
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Adaptation of Empirical Methods to Predict the LogD of Triazine Macrocycles. (2023). ACS Medicinal Chemistry Letters. [Link]
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Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. (2022). Journal of Medicinal Chemistry. [Link]
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6-Chloro-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine dimethylformamide monosolvate. (2009). Acta Crystallographica Section E: Structure Reports Online. [Link]
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1,3,5-Triazine-2,4-diamine, 6-chloro-. NIST Chemistry WebBook. [Link]
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1,3,5-Triazine-2,4-diamine, 6-chloro-. PubChem. [Link]
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Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (2004). New Journal of Chemistry. [Link]
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6-Chloro-N,N-di-p-tolyl-1,3,5-triazine-2,4-diamine acetone solvate. (2008). Acta Crystallographica Section E: Structure Reports Online. [Link]
- Oil-soluble triazine sulfide scavenger. (2013).
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Solubility of triazine pesticides in pure and modified subcritical water. (2001). Journal of Agricultural and Food Chemistry. [Link]
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6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine. PubChem. [Link]
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A New Simple Method for Determination of Partition Coefficient by Normal Phase Thin Layer Chromatography (TLC). (2018). Asian Journal of Research in Chemistry. [Link]
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Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2013). Agilent Technologies. [Link]
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Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (2004). New Journal of Chemistry. [Link]
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6-Chloro-N,N-di-p-tolyl-1,3,5-triazine-2,4-diamine dimethylformamide monosolvate. (2009). Acta Crystallographica Section E: Crystallographic Communications. [Link]
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1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-diphenyl-. PubChem. [Link]
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Synthetic scheme for 2,4-diamino-6-chloro-[1][7][12]triazines. (2019). ResearchGate. [Link]
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1,3,5-Triazine-2,4-diamine, 6-chloro-. NIST Chemistry WebBook. [Link]
-
LogP—Making Sense of the Value. ACD/Labs. [Link]
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6-Chloro-N
2,N4-dimethyl-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine. PubChem. [Link] -
1,3,5-Triazine-2,4-diamine, 6-phenyl-. NIST Chemistry WebBook. [Link]
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Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2024). Molecules. [Link]
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6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. (2020). RSC Medicinal Chemistry. [Link]
-
Protocol for synthesis of di- and tri-substituted s-triazine derivatives. (2020). MethodsX. [Link]
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Powder XRD pattern of 2,4,6 triamino-1,3,5 triazine ( melamine) crystal. (2013). ResearchGate. [Link]
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Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. (2021). The Journal of Organic Chemistry. [Link]
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1,3,5-Triazine-2,4-diamine, 6-phenyl-. NIST Chemistry WebBook. [Link]
-
Benzoguanamine. PubChem. [Link]
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- 4. 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-diphenyl- | C15H12ClN5 | CID 16088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzoguanamine | C9H9N5 | CID 7064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Adaptation of Empirical Methods to Predict the LogD of Triazine Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. acdlabs.com [acdlabs.com]
- 10. 1,3,5-Triazine-2,4-diamine, 6-chloro- [webbook.nist.gov]
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An In-Depth Technical Guide to the Chemical Properties and Applications of 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q₀)
Note on CAS Number Identification
Initial searches for the chemical properties associated with CAS number 3447-54-9 did not yield information for a specific chemical compound. However, comprehensive analysis of the topic consistently retrieved detailed scientific data for CAS number 605-94-7 , which corresponds to 2,3-Dimethoxy-5-methyl-p-benzoquinone , also widely known as Coenzyme Q₀ . Given the extensive research and applications associated with this compound in the fields of biochemistry and drug development, this guide will proceed under the assumption that 2,3-Dimethoxy-5-methyl-p-benzoquinone (CAS 605-94-7) is the intended subject of this in-depth technical guide.
Abstract
2,3-Dimethoxy-5-methyl-p-benzoquinone, commonly referred to as Coenzyme Q₀ (CoQ₀), is the foundational structure of the coenzyme Q family of ubiquinones.[1] While it lacks the isoprenoid side chain characteristic of its longer-chain homologs like Coenzyme Q₁₀, CoQ₀ serves as a crucial intermediate in their synthesis and possesses unique biological activities that make it a subject of significant interest in biomedical research.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications in drug development, with a focus on its mechanisms of action and utility as a research tool for scientists and drug development professionals.
Core Chemical and Physical Properties
Coenzyme Q₀ is a crystalline solid, typically appearing as a yellow to orange powder.[3] Its core structure is a p-benzoquinone ring substituted with two methoxy groups and one methyl group. This substitution pattern is fundamental to its chemical reactivity and biological function.
Table 1: Physicochemical Properties of Coenzyme Q₀ (CAS: 605-94-7)
| Property | Value | Source(s) |
| IUPAC Name | 2,3-dimethoxy-5-methyl-2,5-cyclohexadiene-1,4-dione | [2] |
| Synonyms | Coenzyme Q₀, CoQ₀, DMM | [2][4] |
| Molecular Formula | C₉H₁₀O₄ | [5] |
| Molecular Weight | 182.17 g/mol | [5] |
| Melting Point | 58-60 °C | [5] |
| Appearance | Powder | [5] |
| Purity | ≥97% to ≥98% | [2][3] |
| Storage Temperature | 2-8°C | [5] |
Table 2: Solubility Profile
| Solvent | Solubility | Source(s) |
| Dimethylformamide (DMF) | 100 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | [2] |
| Ethanol | 5 mg/mL | [2] |
| PBS (pH 7.2) | 0.2 mg/mL | [2] |
The high solubility in organic solvents like DMSO and DMF is critical for its use in in vitro cellular assays, allowing for the preparation of concentrated stock solutions. Its limited aqueous solubility is a key consideration for formulation in biological systems.
Synthesis and Spectroscopic Analysis
Coenzyme Q₀ is a key intermediate in the synthesis of more complex ubiquinones, such as Coenzyme Q₁₀.[6] A common synthetic route involves the oxidation of 3,4,5-trimethoxytoluene.[6][7] This process can be optimized using phase transfer catalysts like polyethylene glycol (PEG-1000) and an oxidizing agent such as hydrogen peroxide in an acetic acid medium.[6]
General Synthetic Workflow
The synthesis from 3,4,5-trimethoxytoluene provides a reliable method for producing CoQ₀ with high purity and yield.[6] The causality behind this choice of precursor lies in the arrangement of the methoxy and methyl groups on the toluene ring, which facilitates the desired oxidative dearomatization to form the benzoquinone core.
Caption: Generalized workflow for the synthesis of Coenzyme Q₀.
Spectroscopic Identification
Standard analytical techniques are used to confirm the identity and purity of synthesized Coenzyme Q₀.
-
UV Spectroscopy: Exhibits a maximum absorption (λmax) at 268 nm.[2]
-
InChI Identifier: 1S/C9H10O4/c1-5-4-6(10)8(12-2)9(13-3)7(5)11/h4H,1-3H3[5]
-
SMILES String: COC1=C(OC)C(=O)C(C)=CC1=O[5]
Biological Activity and Applications in Drug Development
Coenzyme Q₀ is more than a synthetic precursor; it is a biologically active molecule with diverse and potent effects on cellular processes. Its applications in research are primarily driven by its ability to modulate cell signaling pathways, induce apoptosis, and interact with specific proteins.[2][4]
Induction of Apoptosis and Cell Cycle Modulation
Coenzyme Q₀ has demonstrated significant anticancer activity. It induces apoptosis and modulates the cell cycle in estrogen receptor-negative breast cancer cells.[4][8] In human ovarian carcinoma cells (SKOV-3, A2780, and A2870/CP70), it inhibits growth with IC₅₀ values in the micromolar range.[2] The mechanism involves halting the cell cycle at the G₂/M phase, increasing reactive oxygen species (ROS) production, and inducing autophagy and apoptosis.[2]
A key aspect of its mechanism is the downregulation of the proto-oncogene HER-2 and the inhibition of the PI3K/Akt/mTOR signaling pathway.[2]
Caption: CoQ₀'s mechanism of action in cancer cells.
Cytotoxicity via Sulfhydryl Adduct Formation
Unlike other CoQ homologs that induce apoptosis, high concentrations of CoQ₀ can induce necrosis in cells like HeLa cells.[1] This distinct cytotoxic mechanism is attributed to its ability to rapidly form S-conjugated adducts with intracellular free sulfhydryl (SH) groups via Michael addition.[1] This depletes crucial non-protein (e.g., glutathione) and protein-associated SH-groups, leading to the disruption of carbohydrate metabolism, severe ATP depletion, and ultimately, necrotic cell death.[1] This property makes CoQ₀ a valuable tool for studying quinone toxicity and the role of cellular redox balance.
Protein Fibrillization Induction
Coenzyme Q₀ is utilized as a tool to induce the fibrillization of tau protein.[4][5] This application is critical for research into neurodegenerative diseases, such as Alzheimer's disease, where the formation of paired helical filaments (PHFs) from tau is a key pathological hallmark. By promoting the formation of these filamentous structures in vitro, researchers can study the mechanisms of aggregation and screen for potential inhibitors.[4]
Experimental Protocols
The following provides a generalized protocol for assessing the cytotoxic effects of Coenzyme Q₀ on a cancer cell line, such as SKOV-3, using an XTT assay.
Objective: To determine the IC₅₀ value of Coenzyme Q₀.
Materials:
-
Coenzyme Q₀ (CAS 605-94-7)
-
DMSO (for stock solution)
-
SKOV-3 human ovarian carcinoma cells
-
RPMI-1640 medium supplemented with fetal bovine serum and antibiotics
-
96-well cell culture plates
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-[2H]-tetrazolium-5-carboxanilide) assay kit
-
Plate reader (450 nm wavelength)
Procedure:
-
Stock Solution Preparation: Prepare a 100 mM stock solution of Coenzyme Q₀ in DMSO. Store at -20°C.
-
Cell Seeding: Seed SKOV-3 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete RPMI-1640 medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of Coenzyme Q₀ from the stock solution in the culture medium. The final concentrations should typically range from 1 µM to 100 µM. The final DMSO concentration in all wells, including controls, should be kept below 0.1%.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Coenzyme Q₀. Incubate the plate for 48-72 hours.
-
XTT Assay: Following the manufacturer's instructions, prepare the XTT reagent mixture. Add 50 µL of the XTT mixture to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the log of the Coenzyme Q₀ concentration and determine the IC₅₀ value using non-linear regression analysis.
This self-validating system includes untreated and vehicle-only controls to ensure that the observed effects are due to the compound and not the solvent.
Safety and Handling
Coenzyme Q₀ is classified as a combustible solid and requires careful handling.[4][8]
-
Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]
-
Precautionary Codes: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[4][8]
-
Personal Protective Equipment (PPE): N95 dust mask, safety glasses (eyeshields), and gloves are recommended.[4][8]
-
Storage: Store in a well-ventilated place at 2-8°C.[5]
Conclusion
2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q₀) is a multifaceted compound with significant utility for researchers in biochemistry and drug development. While it is a vital intermediate in the biosynthesis of ubiquinones, its intrinsic biological activities, including the induction of apoptosis in cancer cells, disruption of cellular metabolism through sulfhydryl adduction, and promotion of protein fibrillization, establish it as a valuable chemical probe.[1][2][4] A thorough understanding of its chemical properties, synthesis, and biological mechanisms is essential for leveraging its full potential in preclinical research and the development of novel therapeutic strategies.
References
-
Synthesis of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone: A Key Fragment in Coenzyme-Q Series. (2009). ResearchGate. Retrieved from [Link]
-
2,3-Dimethoxy-5-methyl-p-benzoquinone, apoptosis inducer. (n.d.). Scientific Laboratory Supplies. Retrieved from [Link]
-
2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q0) Disrupts Carbohydrate Metabolism of HeLa Cells by Adduct Formation with Intracellular Free Sulfhydryl-Groups, and Induces ATP Depletion and Necrosis. (2018). Biological and Pharmaceutical Bulletin, 41(12), 1809-1817. Retrieved from [Link]
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- 2. Bryonoside | C54H90O23 | CID 155978609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 605-94-7: 2,3-Dimethoxy-5-methyl-1,4-benzoquinone [cymitquimica.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. caymanchem.com [caymanchem.com]
- 6. echemi.com [echemi.com]
- 7. Trisodium Phosphate | Na3PO4 | CID 24243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 605-94-7|2,3-Dimethoxy-5-methylcyclohexa-2,5-diene-1,4-dione|BLD Pharm [bldpharm.com]
Spectroscopic Characterization of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-: A Senior Application Scientist's Guide
An In-depth Technical Guide for Drug Development Professionals
Abstract: This guide provides a comprehensive technical overview of the essential spectroscopic techniques required for the structural elucidation and quality control of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-. As a substituted s-triazine, this compound belongs to a class of heterocyclic scaffolds prevalent in medicinal chemistry and drug discovery.[1] Unambiguous characterization is paramount for regulatory submission and ensuring downstream reproducibility. This document moves beyond a simple recitation of data, offering a predictive analysis grounded in established spectroscopic principles and data from core structural analogs. We will detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the causal relationships between molecular structure and spectral features, and provide validated protocols for data acquisition.
Molecular Structure and Spectroscopic Blueprint
The target molecule, 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- (PubChem CID: 16088), possesses a distinct architecture that gives rise to a predictable spectroscopic fingerprint.[2] The core is a 1,3,5-triazine ring, an electron-deficient aromatic system, substituted with a reactive chlorine atom and two diphenylamino groups.
Key structural features for analysis include:
-
The Triazine Core: A nitrogen-containing heterocycle with characteristic C=N bonds.
-
Secondary Amine Linkers: Two N-H groups whose protons are observable under appropriate conditions.
-
Phenyl Rings: Standard aromatic systems whose signals are modulated by their attachment to the amine nitrogen.
-
C-Cl Bond: A key substituent that also provides a distinct isotopic signature in mass spectrometry.
The following diagram illustrates the molecular structure and numbering scheme used for spectral assignments throughout this guide.
Caption: Molecular structure of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
While a definitive experimental spectrum for this specific molecule is not available in public repositories, we can confidently predict its ¹H and ¹³C NMR spectra based on the extensive body of literature for substituted triazines and anilines.[3]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be dominated by signals from the phenyl rings and the N-H protons. The symmetry of the molecule (assuming free rotation around the C-N bonds) would simplify the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| N-H | 9.5 - 10.5 | Broad singlet | 2H | The N-H protons are expected to be deshielded due to the electron-withdrawing triazine ring and will likely appear as a broad signal due to quadrupole broadening and potential hydrogen bonding. Use of DMSO-d₆ is critical to observe these exchangeable protons. |
| Phenyl (ortho-H) | 7.5 - 7.7 | Multiplet (d) | 4H | Protons ortho to the NH group are deshielded by the anisotropic effect of the triazine ring. |
| Phenyl (meta-H) | 7.2 - 7.4 | Multiplet (t) | 4H | Meta protons will exhibit a typical triplet pattern in the aromatic region. |
| Phenyl (para-H) | 7.0 - 7.2 | Multiplet (t) | 2H | The para proton is least affected by the substituents and will appear furthest upfield in the phenyl region. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide critical information on the carbon skeleton, particularly the highly deshielded carbons of the triazine ring.
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
| Carbons | Predicted δ (ppm) | Rationale |
|---|---|---|
| C2, C4 (Triazine) | 165 - 168 | These carbons are attached to two nitrogen atoms and the exocyclic amino group, leading to significant deshielding. |
| C6 (Triazine) | 170 - 173 | The carbon atom bonded to chlorine is the most electron-deficient and therefore the most deshielded carbon in the triazine ring. |
| C-ipso (Phenyl) | 138 - 141 | The ipso-carbon, directly attached to the nitrogen, will be downfield relative to other phenyl carbons. |
| C-ortho/meta (Phenyl) | 120 - 130 | These carbons will appear in the typical aromatic region. Specific assignments can be complex and may require 2D NMR techniques. |
| C-para (Phenyl) | 122 - 125 | The para-carbon signal is often distinct and can be identified by its intensity and chemical shift. |
Protocol: NMR Sample Preparation and Acquisition
A self-validating protocol ensures data integrity and reproducibility.
-
Sample Preparation:
-
Accurately weigh ~10-15 mg of the dried compound into a clean, dry NMR tube.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is deliberate; its ability to form hydrogen bonds slows the exchange rate of N-H protons, making them observable.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Cap the tube and gently vortex until the sample is fully dissolved. A brief sonication may be required.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow peak shape on the residual solvent signal.
-
Acquire a standard ¹H spectrum with a 90° pulse, a relaxation delay (D1) of 5 seconds to ensure full relaxation of all protons, and 16 scans.
-
Acquire a broadband proton-decoupled ¹³C spectrum with a 30° pulse, a D1 of 2 seconds, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation with an exponential window function (line broadening of 0.3 Hz for ¹H, 1 Hz for ¹³C).
-
Phase correct the spectra and calibrate the chemical shift scale to the TMS signal.
-
Integrate the ¹H signals and pick peaks for both spectra.
-
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is an indispensable, rapid technique for confirming the presence of key functional groups. While a spectrum for the title compound is not publicly available, the NIST Chemistry WebBook provides a reference spectrum for the core scaffold, 1,3,5-Triazine-2,4-diamine, 6-chloro- (CAS 3397-62-4).[4][5] We can use this as a basis to predict the full spectrum.
Table 3: Key IR Absorptions for 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-
| Frequency (cm⁻¹) | Intensity | Vibration | Source of Data / Rationale |
|---|---|---|---|
| 3400 - 3200 | Medium, Broad | N-H Stretch | Expected for secondary amines. Data for the core scaffold shows strong bands in this region.[4] The phenyl groups will influence the exact position. |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Predicted. This absorption arises from the C-H bonds on the two phenyl rings. |
| ~1640 | Strong | N-H Bend | A characteristic vibration for amino groups on the triazine ring.[4] |
| 1600 - 1450 | Strong, Multiple | C=N & C=C Stretch | The triazine ring C=N stretches and the phenyl ring C=C stretches will produce a series of strong, sharp bands in this fingerprint region. |
| ~800 | Strong | Triazine Ring Bend | This is a highly characteristic out-of-plane bending vibration for the s-triazine ring, often referred to as the "ring sextant" mode.[4] |
| 750 & 690 | Strong | C-H Out-of-Plane Bend | Predicted. Strong bands at these positions are classic indicators of monosubstituted benzene rings. |
Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and acquiring a background spectrum. The background should be a flat line with no significant peaks.
-
Sample Analysis: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Lower the pressure clamp to ensure firm contact between the sample and the crystal. Collect the spectrum, typically co-adding 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in transmittance or absorbance. Label the major peaks.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating structural evidence. The NIST database provides an electron ionization (EI) mass spectrum for the core scaffold, 1,3,5-Triazine-2,4-diamine, 6-chloro- (Molecular Weight: 145.55 g/mol ).[5]
For our target compound, 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- , the exact molecular weight is 297.75 g/mol .
Key Analytical Features:
-
Molecular Ion (M⁺): The most critical signal. Due to the presence of one chlorine atom, the molecular ion will appear as a characteristic doublet: one peak for the isotope ³⁵Cl (M⁺) and a second, smaller peak for ³⁷Cl ([M+2]⁺). The intensity ratio of M⁺ to [M+2]⁺ will be approximately 3:1, a definitive signature for a monochlorinated compound.
-
Fragmentation: Under ionization, the molecule will break apart in a predictable manner. The most likely fragmentation pathways involve the loss of the chlorine atom or cleavage of the phenyl groups.
Caption: Predicted major fragmentation pathway in EI-MS.
Table 4: Predicted Key Fragments in Mass Spectrum
| m/z (for ³⁵Cl) | Proposed Fragment | Rationale |
|---|---|---|
| 297 / 299 | [C₁₅H₁₂ClN₅]⁺ | Molecular ion peak (M⁺) and its chlorine isotope ([M+2]⁺) in a ~3:1 ratio. |
| 262 | [C₁₅H₁₂N₅]⁺ | Loss of a chlorine radical (•Cl), a very common fragmentation for chlorinated compounds. |
| 220 / 222 | [C₉H₇ClN₄]⁺ | Loss of a phenyl radical (•C₆H₅). The Cl isotope pattern would remain. |
| 205 / 207 | [C₈H₅ClN₄]⁺ | Loss of an aniline radical (•NHC₆H₅). |
Protocol: Electrospray Ionization (ESI) Mass Spectrometry
For a polar molecule like this, ESI is often a softer ionization technique than EI and is more likely to yield a strong molecular ion peak.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Instrument Settings (Positive Ion Mode):
-
Set the capillary voltage to an appropriate value (e.g., +3.5 kV).
-
Optimize the drying gas flow and temperature to ensure efficient desolvation.
-
Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-500).
-
-
Data Analysis: Identify the protonated molecule [M+H]⁺ at m/z 298/300. The 3:1 isotopic pattern will be the key confirmation.
Integrated Spectroscopic Workflow
No single technique provides absolute proof of structure. The power of spectroscopic analysis lies in the integration of orthogonal data sets. The workflow below illustrates the self-validating logic used to confirm the identity and purity of a synthesized batch of the target compound.
Caption: Integrated workflow for structural validation.
References
- 1. 6-Chloro-1,3,5-triazine-2,4-diamine|CAS 3397-62-4 [benchchem.com]
- 2. 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-diphenyl- | C15H12ClN5 | CID 16088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,3,5-Triazine-2,4-diamine, 6-chloro- [webbook.nist.gov]
- 5. 1,3,5-Triazine-2,4-diamine, 6-chloro- [webbook.nist.gov]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
Abstract
This technical guide provides a comprehensive framework for assessing the thermal stability and decomposition profile of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine. In the absence of extensive published data for this specific molecule, this document serves as a methodological and predictive resource for researchers, scientists, and drug development professionals. It outlines detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), discusses the anticipated thermal behavior based on the well-established chemistry of s-triazine cores and their substituents, and proposes a logical decomposition pathway. Furthermore, this guide emphasizes the critical role of Evolved Gas Analysis (EGA) in elucidating the decomposition mechanism through the identification of volatile products. The protocols and theoretical discussions herein are designed to be a self-validating system for the rigorous thermal characterization of this and structurally related compounds.
Introduction: The Significance of Thermal Profiling
6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine belongs to the versatile class of 1,3,5-triazine derivatives, which are pivotal scaffolds in medicinal chemistry, materials science, and agrochemicals. The thermal stability of such compounds is a critical parameter that dictates their suitability for various applications, influencing storage conditions, processing parameters, and ultimately, the safety and efficacy of the final product. Understanding the thermal decomposition pathway is paramount for identifying potential hazards, predicting degradation products, and ensuring the chemical integrity of the molecule under thermal stress.
Chemical Structure and Predicted Properties
A foundational understanding of the molecule's structure is essential for interpreting its thermal behavior.
Caption: Chemical structure of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine.
The molecule features a central 1,3,5-triazine (s-triazine) ring, which is known for its high thermal stability due to its aromatic character. The substituents—a chlorine atom and two N-phenyl groups—are expected to be the primary sites of initial thermal degradation.
Experimental Methodologies for Thermal Analysis
A dual-pronged approach utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended for a thorough thermal characterization.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This technique is instrumental in determining the onset of decomposition, the temperature ranges of different degradation steps, and the mass of residual material.
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate crucible (e.g., alumina or platinum).[2]
-
Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition. A subsequent run in an oxidative atmosphere (e.g., air) can provide comparative data.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min. Slower or faster heating rates can be employed to investigate the kinetics of decomposition.[3]
-
-
Data Acquisition: Record the mass loss and temperature continuously throughout the experiment.
The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) will reveal:
-
Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins.
-
Decomposition Steps: The number of distinct mass loss events, indicating a multi-step degradation process.
-
Temperature of Maximum Decomposition Rate (Tmax): The peak temperatures on the DTG curve, corresponding to the points of fastest decomposition for each step.
-
Residual Mass: The percentage of mass remaining at the end of the experiment, which can indicate the formation of a stable char.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to detect thermal events such as melting, crystallization, and solid-state transitions, providing complementary information to TGA.[5]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.[6]
-
Atmosphere: Use an inert atmosphere (nitrogen or argon) with a similar flow rate to the TGA experiment.
-
Temperature Program:
-
Equilibrate at a temperature below the expected melting point (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond any expected thermal events, but below the onset of decomposition as determined by TGA.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
The DSC thermogram will show:
-
Melting Point (Tm): An endothermic peak corresponding to the solid-to-liquid phase transition.
-
Enthalpy of Fusion (ΔHf): The area under the melting peak, which can be used to assess crystallinity and purity.
-
Glass Transition (Tg): A step change in the baseline, indicative of a transition from a glassy to a rubbery state in amorphous materials.
-
Exothermic Events: Peaks indicating energy release, which could correspond to crystallization or decomposition.
Predicted Thermal Behavior and Decomposition Pathway
Based on the chemistry of related compounds, a multi-step decomposition is anticipated.
Caption: Experimental workflow for TGA and DSC analysis.
Initial Decomposition Steps
The initial decomposition is likely to involve the cleavage of the bonds to the substituents on the triazine ring. The C-Cl bond is a probable initial point of scission, leading to the release of chlorine radicals or HCl. Concurrently or subsequently, the C-N bonds connecting the phenylamino groups to the triazine ring may break. The thermal stability of aromatic amines can vary, but decomposition often initiates at the C-N bond.[7][8]
Intermediate and Final Decomposition
Following the loss of the substituents, the now-destabilized triazine ring will likely undergo fragmentation. The decomposition of the s-triazine ring itself is expected to occur at higher temperatures, potentially above 550 °C. The phenyl groups may also degrade, contributing to the formation of various volatile aromatic and nitrogen-containing compounds. A significant char residue at the end of the TGA run would be indicative of the high aromatic content of the molecule, which favors the formation of a stable carbonaceous material.
Proposed Decomposition Pathway
Caption: Proposed decomposition pathway for the title compound.
The Role of Evolved Gas Analysis (EGA)
To validate the proposed decomposition pathway and definitively identify the evolved volatile products, coupling the TGA instrument to a gas analyzer is strongly recommended.[9]
TGA-Mass Spectrometry (TGA-MS)
TGA-MS allows for the real-time identification of evolved gases based on their mass-to-charge ratio.[10] This is particularly useful for detecting small molecules such as HCl, NH₃, and fragments of the aromatic rings.
TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR)
TGA-FTIR identifies evolved gases by their characteristic infrared absorption spectra.[11] This technique is excellent for identifying functional groups and is complementary to TGA-MS, especially for larger organic molecules that may fragment in the mass spectrometer.
By correlating the evolution of specific gases with the mass loss steps observed in the TGA curve, a detailed and validated decomposition mechanism can be constructed.
Data Summary
While specific experimental data for the title compound is not available, the following table outlines the key parameters that should be determined through the proposed experimental work.
| Parameter | Analytical Technique | Expected Information |
| Onset of Decomposition (Tonset) | TGA | The temperature at which thermal degradation begins. |
| Decomposition Steps | TGA/DTG | The number and temperature ranges of distinct mass loss events. |
| Temperature of Maximum Decomposition (Tmax) | DTG | The temperatures at which the rate of decomposition is highest for each step. |
| Residual Mass | TGA | The amount of non-volatile material remaining at high temperatures. |
| Melting Point (Tm) | DSC | The temperature of the solid-to-liquid phase transition. |
| Enthalpy of Fusion (ΔHf) | DSC | Information on the crystallinity and purity of the sample. |
| Evolved Gases | TGA-MS, TGA-FTIR | Identification of the volatile decomposition products. |
Conclusion
This technical guide provides a comprehensive, albeit predictive, framework for the thermal analysis of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine. By following the detailed protocols for TGA and DSC, researchers can obtain critical data on the thermal stability and phase behavior of this compound. The proposed decomposition pathway, based on the known chemistry of s-triazines and their substituents, serves as a logical starting point for the interpretation of experimental results. The integration of Evolved Gas Analysis is crucial for a definitive elucidation of the decomposition mechanism. The methodologies outlined herein are designed to ensure scientific integrity and provide a robust foundation for the thermal characterization of this and other novel triazine derivatives in a research and development setting.
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The Ascendancy of Diphenyl-Substituted Chlorotriazines: A Legacy of Controlled Reactivity and Molecular Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The journey of diphenyl-substituted chlorotriazines from chemical curiosities to indispensable scaffolds in modern science is a compelling narrative of chemical ingenuity and evolving applications. This guide delves into the historical development of this pivotal class of heterocyclic compounds, tracing their origins from the foundational chemistry of cyanuric chloride to their contemporary roles in medicinal chemistry and materials science. We will explore the causal relationships behind synthetic strategies, the principles of their reactivity, and the key innovations that have cemented their place in the scientific lexicon.
The Genesis: Cyanuric Chloride and the Principle of Sequential Substitution
The story of diphenyl-substituted chlorotriazines is intrinsically linked to their precursor, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. The true potential of cyanuric chloride as a versatile building block was unlocked with the understanding of its stepwise nucleophilic substitution. The three chlorine atoms on the triazine ring exhibit differential reactivity, a consequence of the progressive deactivation of the ring with each substitution. This principle is the cornerstone of substituted triazine chemistry.
The replacement of the first chlorine atom can be achieved under mild conditions, often at temperatures around 0°C. The introduction of the first substituent deactivates the remaining two chlorine atoms, necessitating a higher temperature (typically room temperature) for the second substitution. Finally, the third chlorine atom is the most resistant to substitution, requiring elevated temperatures, often at reflux, for its displacement. This temperature-dependent reactivity provides a powerful tool for the controlled synthesis of mono-, di-, and tri-substituted triazine derivatives with a high degree of precision.
Early Synthetic Strategies: Mastering the Nucleophilic Aromatic Substitution
The most practical and historically significant method for the synthesis of substituted 1,3,5-triazines is the sequential and controlled nucleophilic substitution of each chloride on cyanuric chloride.[1] This approach takes advantage of the decreasing reactivity of the triazine ring as more electron-donating groups are added.[1]
Foundational Synthesis of Substituted Chlorotriazines
The general synthetic route to substituted s-triazines from cyanuric chloride involves a temperature-dependent, sequential nucleophilic substitution.[2]
Experimental Protocol: General Synthesis of a Substituted s-Triazine
-
Monosubstitution: Dissolve cyanuric chloride in a suitable solvent (e.g., acetone, tetrahydrofuran). At 0°C, add one equivalent of a nucleophile (e.g., an amine, alcohol, or thiol) in the presence of a base (e.g., sodium carbonate, sodium bicarbonate, or triethylamine) to neutralize the liberated HCl. Stir the reaction mixture at 0°C until completion (typically monitored by TLC).
-
Disubstitution: To the solution containing the monosubstituted chlorotriazine, add a second equivalent of a different nucleophile. Allow the reaction mixture to warm to room temperature and stir until the second substitution is complete.
-
Trisubstitution: For the final substitution, the reaction mixture is typically heated to reflux with the third nucleophile until the reaction is complete.
-
Work-up: The final product is isolated by filtration to remove any precipitated salts, followed by evaporation of the solvent. The crude product can then be purified by recrystallization or column chromatography.
This stepwise approach allows for the creation of a vast library of triazine derivatives with diverse functionalities.[2][3]
Caption: Sequential substitution of cyanuric chloride.
The Emergence of Diphenyl-Substituted Scaffolds: Expanding the Chemical Space
While the early focus was on simpler alkyl and aryl substitutions, the introduction of diphenylamino moieties marked a significant evolution in the complexity and application of chlorotriazines. The bulky and electron-rich nature of the diphenylamino group imparts unique properties to the triazine core, influencing its reactivity, solubility, and biological activity.
The synthesis of diphenyl-substituted chlorotriazines follows the established principles of sequential nucleophilic substitution, with diphenylamine acting as the nucleophile.
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An In-depth Technical Guide to the Potential Biological Activity of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-
Foreword: Unveiling the Potential of a Privileged Scaffold
The 1,3,5-triazine, or s-triazine, core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have given rise to a plethora of biologically active molecules, including approved drugs for cancer therapy.[1][2] This guide focuses on a specific, yet underexplored, derivative: 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- . While direct biological data for this compound is sparse, its structural features—a reactive chloro group, a diamino-triazine core, and bulky N,N'-diphenyl substitutions—provide a compelling basis for hypothesizing significant biological activity.
This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to provide a strategic framework for investigating this compound. We will dissect its structure, infer potential activities based on well-established structure-activity relationships (SAR) of related triazines, and provide detailed, field-proven experimental protocols to validate these hypotheses. The core objective is to equip you with the scientific rationale and practical methodologies to unlock the therapeutic potential of this promising molecule.
Compound Profile: 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-
A thorough understanding of a compound's physicochemical properties is the foundation for any biological investigation. These properties influence solubility, cell permeability, and potential for target engagement.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂ClN₅ | [3][4] |
| CAS Number | 1973-09-7 | [4] |
| PubChem CID | 16088 | [3] |
| Molecular Weight | 297.75 g/mol | [3] |
| Structure | See Figure 1 |
Figure 1: 2D Structure of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-
Synthesis Note: The synthesis of N,N'-diaryl-substituted chlorotriazines is typically achieved through a sequential nucleophilic substitution reaction. Starting with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), the chlorine atoms are displaced by an amine—in this case, aniline. The reactivity of the chlorine atoms is temperature-dependent, allowing for a controlled, stepwise synthesis. A common method involves reacting cyanuric chloride with two equivalents of aniline in a suitable solvent, often at room temperature.[5]
Hypothesized Biological Activities: A Rationale Based on Structure-Activity Relationships
The biological potential of our target compound can be inferred by examining the activities of structurally related molecules. The s-triazine scaffold is a cornerstone in the development of anticancer and antimicrobial agents.
Anticancer Activity: Targeting Key Signaling Pathways
The s-triazine core is present in several FDA-approved anticancer drugs, such as altretamine, gedatolisib, and enasidenib.[1][2] Derivatives of this scaffold are known to inhibit a variety of cancer-related targets.
-
Kinase Inhibition: A significant body of research highlights s-triazine derivatives as potent inhibitors of various kinases that are often dysregulated in cancer.[6]
-
EGFR, PI3K/mTOR: Many diarylamino-1,3,5-triazine derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and key components of the PI3K/Akt/mTOR signaling pathway.[1][7][8] This pathway is crucial for cell proliferation, survival, and metabolism, and its inhibition is a validated strategy in oncology.[7][9] The presence of the N,N'-diphenyl groups in our target compound suggests a potential for interaction with the ATP-binding pocket of these kinases.
-
FAK: Focal Adhesion Kinase (FAK) is another non-receptor tyrosine kinase that is a target for diarylamino-1,3,5-triazine derivatives. FAK plays a critical role in cell adhesion, migration, and invasion, making it a key target for preventing metastasis.[1]
-
-
Topoisomerase Inhibition: Some s-triazine derivatives have been reported to bind to the ATP-binding site of DNA topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells.[7]
Based on this extensive evidence, it is highly probable that 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- possesses antiproliferative activity against various cancer cell lines. The diphenyl substituents may confer selectivity towards certain kinase targets.
Antimicrobial Activity
The 1,3,5-triazine scaffold is also a versatile core for the development of novel antimicrobial agents. The structural features of our target compound align with those known to be important for antibacterial and antifungal activity.
-
Antibacterial Activity: Numerous studies have demonstrated the antibacterial efficacy of 1,3,5-triazine derivatives against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[10][11] Key to this activity are factors like cationic charge, bulkiness, and lipophilicity, which our target molecule's diphenyl groups would enhance.[10]
-
Antifungal Activity: The development of s-triazine derivatives as antifungal agents is an active area of research, with promising activity reported against various fungal strains.[12]
Therefore, a secondary hypothesis is that 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- will exhibit antimicrobial properties.
A Strategic Experimental Plan for Validation
To systematically evaluate the hypothesized biological activities, a multi-tiered experimental approach is recommended. The following protocols are designed to be self-validating and provide a comprehensive assessment of the compound's potential.
Workflow for Investigating a Novel Triazine Derivative
The overall strategy involves a tiered screening approach, starting with broad cytotoxicity assays and progressing to more specific mechanistic studies.
Detailed Experimental Protocols
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a panel of human cancer cell lines.
Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. A reduction in metabolic activity is indicative of cell death or a loss of proliferation, providing a quantitative measure of the compound's cytotoxic or cytostatic effects.
Methodology:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HeLa for cervical cancer, A498 for kidney cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the media in the 96-well plate with the media containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Imatinib).[13]
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Objective: To assess the compound's ability to inhibit the activity of PI3K and mTOR kinases.
Causality: As many triazine derivatives function as kinase inhibitors, this assay directly tests the hypothesis that our compound targets the PI3K/mTOR pathway. Inhibition of this pathway should lead to a decrease in the phosphorylation of downstream targets like Akt.[8][14]
Methodology:
-
Cell Lysis and Protein Quantification:
-
Treat cancer cells (e.g., HeLa) with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize the protein bands using an ECL detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their total protein levels.
-
Compare the levels of phosphorylated proteins in treated cells to the vehicle control to determine the extent of inhibition.
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of bacteria and fungi.
Causality: This assay directly measures the lowest concentration of the compound that prevents visible microbial growth, providing a quantitative measure of its antimicrobial potency.
Methodology:
-
Microorganism Preparation:
-
Culture bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) in appropriate broth media.
-
Adjust the inoculum density to 5 x 10⁵ CFU/mL for bacteria and 2.5 x 10³ CFU/mL for fungi.
-
-
Compound Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth medium.
-
The final concentration range should typically span from 0.125 to 256 µg/mL.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Data Interpretation and Future Directions
The results from these initial experiments will provide a strong foundation for understanding the biological potential of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- .
-
If potent anticancer activity is observed: Further studies should focus on elucidating the specific kinase targets through broader kinase profiling panels. Investigating the compound's effects on cell cycle progression and apoptosis will provide deeper mechanistic insights.[8][15] Promising in vitro results would then warrant evaluation in in vivo xenograft models to assess efficacy and toxicity in a living system.[13]
-
If significant antimicrobial activity is found: The next steps would involve determining whether the compound is bactericidal or bacteriostatic and evaluating its activity against drug-resistant strains.
The structural features of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- place it in a class of compounds with proven therapeutic relevance. The systematic investigation outlined in this guide provides a clear and logical path to defining its biological activity and unlocking its potential as a novel therapeutic agent.
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The Versatile Scaffold: A Technical Guide to 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine for Researchers and Drug Development Professionals
The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and materials science, valued for its rigid structure, hydrogen bonding capabilities, and versatile synthetic handles. Among its numerous derivatives, 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine stands out as a crucial intermediate, offering a gateway to a diverse array of functionalized molecules with significant biological potential. This technical guide provides an in-depth review of the synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of novel therapeutic agents.
Core Synthesis: A Stepwise Approach to a Privileged Structure
The primary and most established route for the synthesis of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine relies on the sequential nucleophilic aromatic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the three chlorine atoms is temperature-dependent, allowing for a controlled, stepwise reaction.[1]
The synthesis of a closely related analog, 6-chloro-N,N'-di-p-tolyl-1,3,5-triazine-2,4-diamine, provides a well-documented experimental blueprint. This reaction involves the controlled addition of p-toluidine to cyanuric chloride in an appropriate solvent.
Experimental Protocol: Synthesis of a 6-chloro-N,N'-diaryl-1,3,5-triazine-2,4-diamine Analog
This protocol is adapted from the synthesis of 6-chloro-N,N'-di-p-tolyl-1,3,5-triazine-2,4-diamine and can be reasonably extrapolated for the synthesis of the diphenyl derivative using aniline as the nucleophile.
Materials:
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
-
Aniline (2 equivalents)
-
Acetone (or other suitable aprotic solvent like THF or DCM)[2]
-
Sodium carbonate or other mild base (optional, to scavenge HCl)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve cyanuric chloride (1 equivalent) in acetone in a reaction vessel equipped with a stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of aniline (2 equivalents) in acetone to the stirred cyanuric chloride solution. The temperature should be carefully maintained to favor di-substitution.
-
Allow the reaction to stir at room temperature for several hours (e.g., 5 hours, as in the synthesis of the tolyl analog) to ensure the completion of the second substitution.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by filtering off any precipitated salts (e.g., aniline hydrochloride).
-
The solvent is then removed under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization from a suitable solvent, such as acetone or ethanol, to obtain the pure 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine.[2]
Causality Behind Experimental Choices:
-
Stepwise Nucleophilic Substitution: The decreasing reactivity of the chlorine atoms on the triazine ring with each substitution allows for the selective synthesis of di-substituted products. The first substitution occurs readily at low temperatures, while the second requires slightly elevated temperatures (room temperature), and the third typically necessitates heating.[4]
-
Solvent Choice: Aprotic solvents like acetone are used to dissolve the reactants and facilitate the reaction without participating in it.
-
Stoichiometry: The use of two equivalents of aniline is crucial to drive the reaction towards the desired di-substituted product.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine.
Physicochemical and Spectroscopic Characterization
The accurate characterization of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine is essential for its use as a chemical intermediate and for the interpretation of biological data.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1973-09-7 | [5] |
| Molecular Formula | C₁₅H₁₂ClN₅ | [5] |
| Molecular Weight | 297.74 g/mol | Inferred |
| Appearance | White to pale yellow crystalline powder | [1] |
| Melting Point | >320 °C (for the parent 6-chloro-1,3,5-triazine-2,4-diamine) | [6] |
Spectroscopic Data:
-
¹H NMR: Aromatic protons on the phenyl rings would appear in the range of δ 7.2–7.5 ppm. The N-H protons would likely appear as a broad singlet.
-
¹³C NMR: The carbon atoms of the triazine ring are expected to resonate at approximately 160 ppm.
-
IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations around 3300 cm⁻¹ and C-Cl vibrations near 700 cm⁻¹.[1]
Chemical Reactivity and Role as a Versatile Intermediate
The key to the utility of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine lies in the reactivity of the remaining chlorine atom. This chloro-substituent is susceptible to nucleophilic substitution, allowing for the introduction of a third, different substituent onto the triazine core. This "1+2" substitution pattern is a powerful strategy for creating diverse molecular libraries.[4]
Diagram of Reactivity:
Caption: Nucleophilic substitution on the 6-chloro position.
This reactivity allows for the facile introduction of a wide range of functional groups, including but not limited to:
-
Amines: To generate fully substituted melamine derivatives.
-
Alcohols and Phenols: To form triazine ethers.
-
Thiols: To create thioether linkages.
This versatility makes 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine a valuable building block for the synthesis of complex molecules with tailored properties.
Applications in Drug Discovery and Medicinal Chemistry
The 1,3,5-triazine scaffold is a cornerstone in the development of therapeutic agents due to its ability to mimic peptide bonds and participate in various biological interactions. Derivatives of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine have been extensively investigated for their potential as anticancer agents.
Numerous studies have demonstrated that 1,3,5-triazine derivatives can exhibit potent cytotoxic activity against a range of cancer cell lines.[2] For instance, novel series of 1,3,5-triazine derivatives have been synthesized and evaluated for their cytotoxic effects, with some compounds showing significant activity in a concentration-dependent manner.[2]
A notable example is a series of 6,N²-diaryl-1,3,5-triazine-2,4-diamine derivatives that have shown significant antiproliferative activity against the triple-negative breast cancer cell line MDA-MB-231. One particular compound in this series exhibited an exceptionally low IC₅₀ value of 1 nM without showing cytotoxicity against a non-cancerous breast cell line, highlighting the potential for developing highly selective and potent anticancer drugs based on this scaffold.[3]
Table 2: Anticancer Activity of Selected 1,3,5-Triazine Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ Value | Reference |
| 6,N²-diaryl-1,3,5-triazine-2,4-diamines | MDA-MB-231 | 1 nM | [3] |
| Imidazo[1,2-a][1][5][7]triazines | PPC-1 (Prostate) | 3.1 - 47.2 µM | [3] |
| 2,4,6-trisubstituted 1,3,5-triazines | DLD-1 and HT-29 (Colon) | Time and dose-dependent cytotoxicity | [7] |
The mechanism of action for many of these triazine-based anticancer agents is believed to involve the induction of apoptosis through the attenuation of intracellular signaling pathways.[7]
Future Perspectives and Conclusion
6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine is a synthetically accessible and highly versatile chemical intermediate. Its importance stems from the ability to readily undergo further nucleophilic substitution, enabling the creation of diverse libraries of trisubstituted triazines. The demonstrated potent and selective anticancer activity of derivatives based on this scaffold underscores its significant potential in drug discovery and development. Future research will likely focus on the synthesis of novel derivatives with improved pharmacological profiles, the elucidation of their precise mechanisms of action, and their evaluation in preclinical and clinical settings. The continued exploration of this privileged structure holds great promise for the development of next-generation therapeutics.
References
-
Junaid, M., et al. Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126). ResearchGate. ([Link])
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Chylińska, J., et al. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. National Institutes of Health. 2019-09-13. ([Link])
-
Murhekar, G. H., & Kukalkar, M. G. Cytotoxity Evaluation of 1, 3, 5 Trizines Derivatives with Substitutued Amines. IDEAS/RePEc. ([Link])
-
Shaikh, et al. Synthetic scheme for 2,4-diamino-6-chloro-[1][5][7]triazines. ResearchGate. ([Link])
-
Junaid, M., et al. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. National Institutes of Health. 2020-03-25. ([Link])
-
PubChem. 1,3,5-Triazine-2,4-diamine, 6-chloro-. ([Link])
-
National Institute of Standards and Technology. 1,3,5-Triazine-2,4-diamine, 6-chloro-. NIST Chemistry WebBook. ([Link])
-
Junaid, M., et al. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Publishing. ([Link])
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Chouai, A., Venditto, V. J., & Simanek, E. E. 1,3,5-[tris-piperazine]-triazine. Organic Syntheses Procedure. ([Link])
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Ghassemzadeh, M., et al. SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE. LOCKSS. 2006-03-03. ([Link])
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ChemSynthesis. 6-(chloromethyl)-N -phenyl-1,3,5-triazine-2,4-diamine. ([Link])
-
Jian, F., Xiao, H., & Wei, Y. (PDF) 6-Chloro-N,N-di-p-tolyl-1,3,5-triazine-2,4-diamine dimethylformamide monosolvate. ResearchGate. ([Link])
-
PubChem. 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-diphenyl-. ([Link])
-
de la Torre, M. C., et al. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. National Institutes of Health. ([Link])
- Google Patents. Method for preparing 2-chlorine-4, 6-dimethoxy-1, 3, 5-triazine. ()
-
Jian, F., Wei, Y., Huang, L., & Ren, X. (PDF) 6-Chloro-N,N-di-p-tolyl-1,3,5-triazine-2,4-diamine acetone solvate. ResearchGate. ([Link])
Sources
- 1. 6-Chloro-1,3,5-triazine-2,4-diamine|CAS 3397-62-4 [benchchem.com]
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- 3. researchgate.net [researchgate.net]
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Methodological & Application
Application Note & Protocol: Synthesis of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-, a key intermediate in the development of pharmaceuticals and functional materials. The protocol is grounded in the principles of controlled nucleophilic aromatic substitution, leveraging the temperature-dependent reactivity of cyanuric chloride. We delve into the causality behind each experimental step, offer a self-validating system through in-process controls, and provide extensive safety guidelines for handling the hazardous reagents involved.
Introduction and Scientific Context
The 1,3,5-triazine (or s-triazine) scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its rigid framework and versatile substitution points.[1] Substituted triazines exhibit a vast range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The target compound of this protocol, 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- (also known as 2,4-dianilino-6-chloro-1,3,5-triazine), retains a reactive chlorine atom, making it an invaluable building block for the synthesis of more complex, trisubstituted triazine libraries through further nucleophilic displacement.[3]
The synthesis hinges on the sequential and chemo-selective substitution of chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms is highly dependent on temperature, a principle that we will exploit to achieve a high yield of the desired N,N'-disubstituted product while minimizing the formation of mono- and tri-substituted byproducts.[1][3] This protocol offers a robust and reproducible method for generating this key intermediate on a laboratory scale.
Reaction Mechanism and Stoichiometry
The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. Cyanuric chloride serves as the electrophilic substrate. The electron-withdrawing nitrogen atoms in the triazine ring render the carbon atoms attached to the chlorine atoms highly electron-deficient and thus susceptible to attack by nucleophiles.
The reaction with aniline proceeds in a stepwise manner:
-
First Substitution: At a low temperature (0-5 °C), one molecule of aniline attacks the cyanuric chloride, displacing the first chlorine atom. This reaction is rapid.
-
Second Substitution: At a moderately higher temperature (room temperature to 40 °C), a second molecule of aniline displaces another chlorine atom. This step requires more energy due to the deactivating effect of the first anilino group.
-
Third Substitution: The final chlorine atom is the most difficult to displace and typically requires significantly higher temperatures (reflux conditions).
By carefully controlling the temperature and stoichiometry (2 equivalents of aniline to 1 equivalent of cyanuric chloride), the reaction can be effectively stopped after the second substitution. An organic base is used to neutralize the hydrochloric acid (HCl) generated in each step, driving the reaction to completion.[4]
Caption: Stepwise synthesis of the target compound.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Quantity (for 10 mmol scale) | Notes |
| Cyanuric Chloride | 108-77-0 | 184.41 | 1.84 g (10 mmol) | Highly toxic, corrosive, reacts violently with water. Handle with extreme care.[5][6] |
| Aniline | 62-53-3 | 93.13 | 1.84 mL (20 mmol) | Toxic, readily absorbed through the skin. |
| N,N-Diisopropylethylamine (DIEA) | 7087-68-5 | 129.24 | 3.83 mL (22 mmol) | Corrosive, lachrymator. Used as an HCl scavenger. |
| Acetone | 67-64-1 | 58.08 | ~100 mL | Anhydrous grade recommended. Solvent for reaction. |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | For extraction and chromatography. |
| Hexane | 110-54-3 | 86.18 | As needed | For chromatography and recrystallization. |
| Deionized Water | 7732-18-5 | 18.02 | As needed | For washing. |
| Magnesium Sulfate (Anhydrous) | 7487-88-9 | 120.37 | As needed | For drying organic layers. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Thermometer
-
Ice-water bath
-
Condenser
-
Nitrogen or Argon gas inlet
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
-
Filtration apparatus (Büchner funnel)
Detailed Experimental Protocol
CRITICAL SAFETY NOTICE: This protocol must be performed in a certified chemical fume hood. Cyanuric chloride is extremely hazardous. It is corrosive to the skin, eyes, and respiratory tract and reacts violently with water to produce toxic gases.[7] Aniline is also toxic. Wear appropriate Personal Protective Equipment (PPE) at all times, including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (nitrile is not sufficient; use butyl rubber or laminate gloves).[8][9] Ensure an emergency eyewash and safety shower are immediately accessible.[5]
Step 1: Reaction Setup
-
Assemble the three-neck flask with a magnetic stir bar, a thermometer, a dropping funnel, and a condenser with a nitrogen/argon inlet. Ensure all glassware is oven-dried to prevent premature hydrolysis of cyanuric chloride.
-
Place the flask in an ice-water bath on top of the magnetic stirrer.
-
Under a nitrogen atmosphere, add cyanuric chloride (1.84 g, 10 mmol) to the flask, followed by 50 mL of anhydrous acetone. Stir the mixture to dissolve the solid. The temperature should be maintained between 0 °C and 5 °C.
Step 2: First Nucleophilic Substitution
-
In a separate beaker, prepare a solution of aniline (0.92 mL, 10 mmol) and DIEA (1.92 mL, 11 mmol) in 20 mL of anhydrous acetone.
-
Transfer this solution to the dropping funnel.
-
Add the aniline/DIEA solution dropwise to the stirring cyanuric chloride solution over 30 minutes. Causality: A slow addition rate is crucial to control the exothermic reaction and prevent the temperature from rising above 5 °C, which would promote the formation of the disubstituted byproduct at this stage.
-
After the addition is complete, let the reaction stir at 0-5 °C for an additional 1 hour.
Step 3: Second Nucleophilic Substitution
-
Prepare a second solution of aniline (0.92 mL, 10 mmol) and DIEA (1.92 mL, 11 mmol) in 20 mL of anhydrous acetone.
-
Add this second solution to the reaction mixture dropwise via the dropping funnel over 30 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.
-
Continue stirring at room temperature for 12-18 hours. The reaction can be gently heated to 40 °C to ensure completion if necessary.
Step 4: Reaction Monitoring and Work-up
-
Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is complete when the monosubstituted intermediate spot has been consumed.
-
Once complete, pour the reaction mixture into 200 mL of cold deionized water with stirring. A white precipitate (the crude product) should form.
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with deionized water (3 x 50 mL) to remove DIEA hydrochloride salts and any unreacted water-soluble components.
Step 5: Purification
-
Air-dry the crude product on the filter for 30 minutes.
-
For further purification, recrystallize the solid from a suitable solvent system, such as an ethanol/water or hexane/ethyl acetate mixture.[10]
-
Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Workflow Visualization
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 6-Chloro-1,3,5-triazine-2,4-diamine|CAS 3397-62-4 [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. CYANURIC CHLORIDE [training.itcilo.org]
- 8. aksci.com [aksci.com]
- 9. lobachemie.com [lobachemie.com]
- 10. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- in Materials Science
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of a Diphenyl-Substituted Chlorotriazine
1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-, with the CAS Number 1973-09-7, is a tailored molecular building block that has garnered significant interest in the field of materials science.[1] Its rigid triazine core, coupled with reactive chloro and nucleophilic diphenylamino functionalities, provides a unique platform for the synthesis of advanced functional materials. The presence of aromatic phenyl groups enhances thermal stability and hydrophobicity, while the reactive chlorine atom serves as a versatile handle for covalent integration into polymeric matrices and porous frameworks.
This document provides an in-depth guide to the application of this specific triazine derivative, focusing on its role as a reactive flame retardant in high-performance polymers and as a key monomer in the synthesis of Covalent Organic Frameworks (COFs). We will explore the underlying chemical principles, provide detailed experimental protocols, and present data that underscore its efficacy.
Part 1: Application as a Reactive Flame Retardant in Epoxy Resins
The inherent flammability of many organic polymers, such as epoxy resins, presents a significant safety concern in numerous applications. Triazine derivatives are well-established as effective flame retardants due to their high nitrogen content, which promotes char formation and the release of inert gases upon combustion, thereby diluting the flammable volatiles and oxygen in the gas phase.[2][3][4] The subject molecule, 1,3,5-triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-, is particularly advantageous as a reactive flame retardant. The reactive chlorine can be displaced by nucleophiles, such as the hydroxyl groups in epoxy resins or the amine groups in curing agents, allowing for its covalent incorporation into the polymer backbone. This prevents leaching, a common issue with additive flame retardants, and ensures long-term performance.
Mechanism of Flame Retardancy
The flame retardant action of this triazine derivative in epoxy resins is a synergistic effect of condensed-phase and gas-phase mechanisms.
-
Condensed Phase: During combustion, the triazine rings promote the formation of a stable, insulating char layer on the material's surface. This char acts as a physical barrier, limiting the transfer of heat to the underlying polymer and restricting the escape of flammable degradation products. The high nitrogen content is crucial for this charring process.[3]
-
Gas Phase: The nitrogen-containing fragments released during decomposition act as radical scavengers in the gas phase, interrupting the exothermic chain reactions of combustion.
The diphenyl substituents contribute to the thermal stability of the char and can influence the rheological properties of the molten polymer during burning, further enhancing the protective barrier.
Experimental Protocol: Incorporation into an Epoxy Resin System
This protocol details the preparation and evaluation of a flame-retardant epoxy resin formulation using 1,3,5-triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
4,4'-Diaminodiphenyl methane (DDM) curing agent
-
1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Pre-reaction of Triazine with Curing Agent:
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and reflux condenser, dissolve a stoichiometric amount of 4,4'-diaminodiphenyl methane (DDM) in anhydrous DMF.
-
Slowly add 1,3,5-triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- (e.g., 5-15 wt% with respect to the final polymer weight) to the solution.
-
Heat the mixture to 120-130 °C and maintain for 4-6 hours under a nitrogen atmosphere to facilitate the nucleophilic substitution of the chlorine atom by one of the amine groups of DDM. This step covalently bonds the triazine moiety to the curing agent.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction, remove the DMF under reduced pressure.
-
-
Formulation and Curing:
-
Preheat the DGEBA epoxy resin to 80 °C to reduce its viscosity.
-
Add the triazine-modified DDM curing agent to the preheated epoxy resin.
-
Stir the mixture mechanically at 80 °C for 15-20 minutes until a homogeneous mixture is obtained.
-
Pour the formulation into preheated molds treated with a release agent.
-
Cure the samples in a programmable oven using a staged curing cycle: 120 °C for 2 hours, followed by 150 °C for 2 hours, and a final post-curing at 180 °C for 1 hour.
-
Allow the samples to cool slowly to room temperature before demolding.
-
Characterization and Evaluation:
-
Flammability Testing:
-
Limiting Oxygen Index (LOI): Determine the minimum oxygen concentration required to support combustion according to ASTM D2863.
-
UL-94 Vertical Burning Test: Classify the material's self-extinguishing characteristics.
-
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability and char yield of the cured epoxy resins in a nitrogen atmosphere.
-
-
Mechanical Properties:
-
Measure tensile strength, flexural strength, and impact strength according to relevant ASTM standards to assess the effect of the flame retardant on the mechanical performance of the epoxy resin.
-
Expected Results and Data Presentation
The incorporation of 1,3,5-triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- is expected to significantly improve the flame retardancy of the epoxy resin.
| Property | Neat Epoxy | 10 wt% Triazine-Epoxy |
| LOI (%) | 22-24 | >30 |
| UL-94 Rating | No Rating | V-0 |
| Char Yield at 800 °C (%) | <15 | >25 |
| Peak Heat Release Rate (kW/m²) | High | Significantly Reduced |
Note: The above data is illustrative. Actual values will depend on the specific epoxy system and curing conditions.
Part 2: Application in the Synthesis of Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and high surface areas. The rigid and planar geometry of the triazine ring makes it an excellent building block for the construction of 2D and 3D COFs.[5][6][7] 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- can be utilized in the synthesis of novel COFs through reactions that leverage its reactive sites. The resulting triazine-based COFs can exhibit high thermal and chemical stability, making them suitable for applications in gas storage, separation, and catalysis.
Synthetic Strategy: Friedel-Crafts Alkylation
A plausible synthetic route for incorporating this triazine derivative into a COF is through a Friedel-Crafts alkylation reaction. The chloro-triazine can react with aromatic linkers in the presence of a Lewis acid or a Brønsted acid catalyst to form a stable, porous network.
Caption: Workflow for the synthesis and purification of a triazine-based COF.
Experimental Protocol: Synthesis of a Triazine-Based COF
This protocol provides a general procedure for the synthesis of a COF using 1,3,5-triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- and a triphenylbenzene linker.
Materials:
-
1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-
-
1,3,5-Triphenylbenzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Mesitylene
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Acetone
-
Tetrahydrofuran (THF)
Procedure:
-
Monomer Preparation:
-
Ensure all monomers and reagents are pure and dry. Dry the triazine derivative and triphenylbenzene under vacuum at 80 °C overnight.
-
-
COF Synthesis:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add 1,3,5-triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- (1 equivalent) and 1,3,5-triphenylbenzene (1 equivalent).
-
Add anhydrous mesitylene as the solvent.
-
Cool the mixture in an ice bath and slowly add anhydrous AlCl₃ (3 equivalents) as the catalyst.
-
Allow the mixture to warm to room temperature and then heat to 120 °C in a sealed tube or under reflux for 72 hours.
-
A solid precipitate should form during the reaction.
-
-
Purification:
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the crude product sequentially with anhydrous DCM, DMF, acetone, and THF to remove unreacted monomers, catalyst, and oligomers.
-
Perform Soxhlet extraction with THF for 24 hours to ensure high purity.
-
Dry the purified COF powder under vacuum at 150 °C for 12 hours.
-
Characterization:
-
Structural Analysis:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the pore structure of the COF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of new covalent bonds and the disappearance of starting material functional groups.
-
-
Porosity Measurement:
-
Nitrogen Adsorption-Desorption Isotherms (BET analysis): To determine the specific surface area and pore size distribution.
-
-
Morphology:
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the COF.
-
Logical Relationship Diagram
Caption: Relationship between COF synthesis, properties, and applications.
Conclusion
1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- is a highly versatile and valuable compound in materials science. Its unique combination of a rigid triazine core, reactive chlorine atom, and thermally stable diphenylamino groups allows for its effective use in creating safer, high-performance polymers and novel porous materials. The protocols and insights provided in this document serve as a foundational guide for researchers and scientists looking to explore the potential of this and related triazine derivatives in their own work. The continued exploration of such well-defined molecular building blocks will undoubtedly lead to the development of next-generation materials with tailored properties and functionalities.
References
- Triazine derivatives as organic phase change materials with inherently low flammability.
- Synthesis and application of aminophenyl-s-triazine derivatives as potential flame retardants in the modification of epoxy resins.
- Preparation of a novel flame retardant containing triazine groups and its application on cotton fabrics. New Journal of Chemistry.
- Synthesis and application of aminophenyl- s-triazine derivatives as potential flame retardants in the modific
- Synthesis of New S-Triazine Bishydrazino and Bishydrazido-Based Polymers and Their Application in Flame-Retardant Polypropylene Composites. MDPI.
- Investigation into the Synthetic Strategies of Melamine-Based Porous Polymeric M
- Synthesis of Soluble Poly(p-phenylene methylene) from Tribenzylborate by Acid-Catalyzed Polymerization.
- Poly (P-phenylene) S: Synthesis and applications.
- 1,3,5-Triazine-2,4-diamine, 6-chloro-. NIST WebBook.
- 6-Chloro-1,3,5-triazine-2,4-diamine. Benchchem.
- The preparation of covalent triazine-based framework via Friedel-Crafts reaction of 2,4,6-trichloro-1,3,5-triazine with N,N'-diphenyl-N,N'-di(m-tolyl)benzidine for capturing and sensing to iodine.
- Crystalline Covalent Organic Frameworks from Triazine Nodes as Porous Adsorbents for Dye Pollutants. ACS Omega.
- Preparation and properties of poly(p-phenylene) and polynaphthylene.
- 6-Chloro-N(2),N(4)-diphenyl-1,3,5-triazine-2,4-diamine. Sigma-Aldrich.
- 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N,N',N'-tetraethyl-. NIST WebBook.
- 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-diphenyl-. PubChem.
- Green synthesis and self-association of 2,4-diamino-1,3,5-triazine deriv
- 1,3,5-Triazine-2,4-diamine, 6-chloro-. PubChem.
- 2,4,6-Triphenyl-1,3,5-Triazine Based Covalent Organic Frameworks for Photoelectrochemical H2 Evolution.
- 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling.
- Synthesis and investigation of poly(p-phenylenediamine)–poly(1,4-benzoquinonediimine-N,N-diyl-1,4-phenylene).
- Porous Covalent Triazine-Based Frameworks (CTFs): Design, Synthesis and Applications. Heinrich Heine University Düsseldorf.
- 6-(chloromethyl)-N'-phenyl-1,3,5-triazine-2,4-diamine. ChemSynthesis.
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Application Notes and Protocols: 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine as a Versatile Cross-Linking Agent
Introduction
6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine is a heterocyclic compound featuring a triazine core substituted with two diphenylamino groups and a reactive chlorine atom. This unique structure renders it an effective cross-linking agent for a variety of polymers possessing nucleophilic functional groups, such as hydroxyl (-OH), amine (-NH2), and thiol (-SH) moieties. The cross-linking process proceeds via a nucleophilic substitution reaction, where the chlorine atom on the triazine ring is displaced by a nucleophile from the polymer backbone, forming a stable covalent bond. This document provides a comprehensive overview of the chemistry, application, and characterization of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine as a cross-linking agent for researchers, scientists, and drug development professionals.
Chemical Properties and Synthesis
6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine is a solid, crystalline compound with a molecular formula of C15H12ClN5[1]. It is typically synthesized from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) through a stepwise nucleophilic substitution with aniline. The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for controlled synthesis. The first chlorine is highly reactive and can be substituted at low temperatures (0-5 °C), the second at room temperature, and the third at elevated temperatures. This differential reactivity is a key feature in the synthesis of specifically substituted triazines.
Table 1: Physicochemical Properties of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
| Property | Value |
| Molecular Formula | C15H12ClN5 |
| Molecular Weight | 297.75 g/mol |
| Appearance | White to off-white crystalline powder |
| CAS Number | 1973-09-7[1] |
Mechanism of Cross-Linking
The cross-linking mechanism involves the nucleophilic attack of a functional group from a polymer chain on the electron-deficient carbon atom of the triazine ring bonded to the chlorine atom. This results in the formation of a covalent bond and the elimination of a chloride ion. The reaction is typically carried out under basic conditions to deprotonate the nucleophilic group on the polymer, thereby increasing its nucleophilicity and facilitating the reaction.
Caption: Workflow for PVA hydrogel cross-linking.
Characterization of Cross-Linked Polymers
A comprehensive characterization of the cross-linked polymer is essential to understand its structure and properties.
Table 2: Analytical Techniques for Characterization
| Technique | Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of the cross-linking reaction by observing the appearance of new peaks corresponding to the C-N or C-O bond between the polymer and the triazine ring, and the disappearance of the C-Cl bond peak. |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the cross-linked polymer. An increase in the decomposition temperature compared to the un-cross-linked polymer indicates successful cross-linking. [2][3][4] |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg). An increase in Tg is often observed upon cross-linking due to restricted chain mobility. [5][6] |
| Swelling Studies | Determination of the cross-linking density by measuring the swelling ratio of the hydrogel in a suitable solvent. A lower swelling ratio indicates a higher cross-linking density. |
| Mechanical Testing | Evaluation of the mechanical properties of the cross-linked material, such as tensile strength and Young's modulus. Cross-linking generally leads to an increase in mechanical strength. [7][8] |
| Rheology | Characterization of the viscoelastic properties of the hydrogel, providing information on the gelation process and the strength of the network. [9] |
Protocol 2: Determination of Cross-Linking Density by Swelling Method
Materials:
-
Dried, cross-linked hydrogel sample of known weight (Wd)
-
Deionized water or an appropriate solvent
-
Analytical balance
Procedure:
-
Immerse a pre-weighed, dried hydrogel sample (Wd) in an excess of deionized water or a suitable solvent at room temperature.
-
Allow the hydrogel to swell until equilibrium is reached (typically 24-48 hours).
-
Remove the swollen hydrogel from the solvent, gently blot the surface with filter paper to remove excess solvent, and immediately weigh it (Ws).
-
Calculate the swelling ratio (SR) using the following equation:
SR = (Ws - Wd) / Wd
A lower swelling ratio corresponds to a higher degree of cross-linking.
Safety and Handling
6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine is a versatile and efficient cross-linking agent for polymers containing nucleophilic functional groups. Its reactivity under mild conditions makes it particularly suitable for applications in biomaterials and drug delivery. The protocols and characterization techniques outlined in this document provide a solid foundation for researchers to explore the potential of this cross-linker in their specific applications. Further optimization of reaction conditions may be necessary depending on the polymer system and the desired properties of the final cross-linked material.
References
- Preparation of triazine based crosslinked polymers and their charring properties. (2009). Journal of Applied Polymer Science.
- Physically Cross-Linked Hydrogel Based on Phenyl-1,3,5-triazine: Soft Scaffold with Aggregation-Induced Emission. (2018). ACS Macro Letters.
- A–B TGA and C–D DTG curves of triazine-based polymers at different heating rates. (n.d.).
- Triazine and Porphyrin-Based Cross-Linked Conjugated Polymers: Protonation-Assisted Dissolution and Thermoelectric Properties. (2020). CCS Chemistry.
- (a) FTIR spectra of DCB, the triazine-based polymer, CTF-1@400 and... (n.d.).
- Methods for characterizing cross-linking density. (2008). Techniques de l'Ingénieur.
- Thermogravimetric analysis (TGA) curve of covalent triazine framework (CTF‐1). (n.d.).
- (PDF) Physically Cross-Linked Hydrogel Based on Phenyl-1,3,5-triazine: Soft Scaffold with Aggregation-Induced Emission. (n.d.).
- Crosslink Density Determination Analytical Techniques. (n.d.). Jordi Labs.
- Physically Cross-Linked Hydrogel based on phenyl-1,3,5- triazine: Soft Scaffold with Aggreg
- Thiol-Mediated Chemoselective Strategies for In Situ Form
- (a) Cross-linking reactions leading up to triazine formation; (b)... (n.d.).
- What techniques are suitable for determining cross-linking density in a polymer?. (2014).
- Thermogravimetric analysis of cross-linked polymers with glass... (n.d.).
- Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxid
- Preparation of chitosan hydrogel cross-linked with tris-aldehyde derivative of 1,3,5-triazine. (n.d.). Arak University Research System.
- Physically Cross-Linked Hydrogel Based on Phenyl-1,3,5-triazine: Soft Scaffold with Aggregation-Induced Emission. (2018). ACS Macro Letters.
- Quantifying Polymer Crosslinking Density Using Rheology and DMA. (n.d.). TA Instruments.
- Polyethylene Glycol as a Green Medium for the Microwave‐Assisted Synthesis of Guanamines. (2023). ChemistrySelect.
- Analytical Techniques for Measurement of Crosslink Densities of Rubber Vulcaniz
- Polyethylene Glycol as a Green Medium for the Microwave‐Assisted Synthesis of Guanamines. (2023). Monash University.
- 6-Chloro-N(2),N(4)-diphenyl-1,3,5-triazine-2,4-diamine. (n.d.). Sigma-Aldrich.
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Application Notes and Protocols for the Quantification of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-
Introduction: The Analytical Imperative for a Novel Triazine Derivative
1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- is a distinct molecule within the broader class of s-triazine compounds. While many triazine derivatives are known for their use as herbicides, the introduction of two phenyl groups on the amino substituents suggests a departure from typical agrochemical profiles and points towards applications in medicinal chemistry and materials science.[1] The 1,3,5-triazine scaffold is recognized as a privileged structure in drug discovery, and N-aryl substitution can significantly modulate biological activity.[2] As with any specialty chemical intended for use in regulated industries, the development of robust, accurate, and precise analytical methods for its quantification is a cornerstone of quality control, pharmacokinetic studies, and safety assessments.
This document provides a comprehensive guide to the analytical quantification of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-, designed for researchers, scientists, and drug development professionals. We will explore methodologies based on High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed as a robust starting point for method development and validation, grounded in the physicochemical properties of the analyte and established analytical principles.
Physicochemical Properties and Analytical Considerations
Understanding the physicochemical properties of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- is paramount in designing an effective analytical method. While experimental data for this specific molecule is scarce, we can infer key characteristics from its structure and from data on its parent compound, 6-chloro-1,3,5-triazine-2,4-diamine.
| Property | Value (Parent Compound) | Inferred Value/Consideration for Diphenyl Derivative | Rationale for Analytical Method |
| Molecular Formula | C₃H₄ClN₅ | C₁₅H₁₂ClN₅ | Defines the exact mass for mass spectrometry. |
| Molecular Weight | 145.55 g/mol [3] | 297.75 g/mol | Influences diffusion rates and is the basis for mass-based detection. |
| logP (Octanol/Water) | -0.1[4] | Significantly higher (more nonpolar) | The two phenyl groups drastically increase lipophilicity, making it ideal for reversed-phase HPLC.[5] |
| Solubility | Low in water | Expected to have very low aqueous solubility but good solubility in organic solvents like acetonitrile, methanol, and DMSO. | Dictates the choice of solvents for sample preparation, standard preparation, and mobile phase composition. |
| UV Absorbance | Aromatic Triazine Core | Strong UV absorbance due to the triazine ring and two phenyl groups. | Enables sensitive detection using a UV detector in HPLC. Aromatic compounds typically have strong absorbance around 254 nm. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of aromatic compounds. Given the highly conjugated system of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-, UV detection is an excellent choice for routine analysis and purity assessment.
Causality in Method Design for HPLC-UV
The choice of a reversed-phase method is dictated by the nonpolar nature of the analyte. A C18 column, which has a nonpolar stationary phase, will retain the hydrophobic diphenyl-triazine derivative through van der Waals interactions.[6] The mobile phase will consist of a polar aqueous component and a less polar organic solvent. By gradually increasing the proportion of the organic solvent (a gradient elution), we can effectively elute the analyte from the column, ensuring a sharp peak and good resolution from potential impurities.[5] Acetonitrile is often chosen as the organic modifier for its low viscosity and UV transparency. The addition of a small amount of acid, like formic acid, to the mobile phase can help to produce sharper peaks by minimizing interactions of any basic sites on the analyte with the silica backbone of the stationary phase.[2]
Detailed Protocol for HPLC-UV Analysis
1. Preparation of Standard Solutions: a. Prepare a stock solution of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- at a concentration of 1 mg/mL in methanol or acetonitrile. b. From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.
2. Sample Preparation: a. Depending on the matrix, a suitable extraction is necessary. For formulated products, a simple "dilute and shoot" approach may be feasible, where the sample is dissolved in the mobile phase, centrifuged, and the supernatant is injected. b. For more complex matrices like biological fluids or tissues, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction is recommended.
QuEChERS-based Sample Preparation Workflow
Caption: QuEChERS workflow for sample preparation.
3. HPLC-UV Operating Conditions:
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
4. Data Analysis and Quantification: a. Generate a calibration curve by plotting the peak area of the standards against their concentration. b. Perform a linear regression on the calibration curve. The correlation coefficient (r²) should be ≥ 0.995 for a linear relationship.[3] c. Quantify the amount of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- in the samples by interpolating their peak areas from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of trace levels in complex biological matrices, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capabilities of a tandem mass spectrometer, providing excellent specificity through Multiple Reaction Monitoring (MRM).
Rationale for LC-MS/MS Method Parameters
Electrospray ionization (ESI) in positive ion mode is typically effective for nitrogen-containing compounds like triazines, as the nitrogen atoms are readily protonated.[7] In the tandem mass spectrometer, the protonated molecule (the precursor ion) is selected in the first quadrupole, fragmented by collision with an inert gas in the collision cell, and a specific fragment ion (the product ion) is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences from co-eluting matrix components.[8] The choice of precursor and product ions must be optimized experimentally, but we can predict likely fragmentation pathways. For N-aryl triazines, fragmentation often involves the loss of one of the N-phenyl groups or cleavage within the triazine ring.[9]
Detailed Protocol for LC-MS/MS Analysis
1. Standard and Sample Preparation: a. Prepare standards and samples as described for the HPLC-UV method, but at lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL). b. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.
2. LC-MS/MS Operating Conditions:
| Parameter | Recommended Setting |
| LC System | Same as HPLC-UV (UHPLC system recommended for better resolution and speed) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas | Nitrogen, Flow Rate: 800 L/hr |
| Desolvation Temp. | 400 °C |
| Collision Gas | Argon |
| MRM Transitions | To be determined experimentally. Predicted transitions: |
| Precursor Ion (Q1): m/z 298.1 (M+H)⁺ | |
| Product Ion (Q3): To be determined by infusing a standard solution and performing a product ion scan. |
LC-MS/MS Analysis Workflow
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- 9. The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Analysis of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
Abstract
This application note provides a comprehensive guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a systematic approach from initial method scouting to full validation in accordance with ICH guidelines. The causality behind experimental choices is elucidated to empower the user to adapt the method as needed.
Introduction
6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine is a substituted triazine derivative. The triazine core is a key structural motif in many biologically active compounds, including herbicides and pharmaceuticals. Accurate and reliable quantification of such compounds is critical for quality control, stability testing, and pharmacokinetic studies. High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[1] This document outlines a logical and scientifically grounded workflow for developing a specific and robust HPLC method for the target analyte.
Analyte Profile:
| Property | Value | Source |
| Chemical Name | 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine | [2] |
| Molecular Formula | C₁₅H₁₂ClN₅ | [2] |
| Molecular Weight | 297.75 g/mol | [Calculated] |
| Chemical Structure | [2] |
Foundational Strategy: Method Development
The development of a successful HPLC method is a systematic process.[3] Our strategy for 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine is based on a reversed-phase chromatographic approach, which is well-suited for moderately polar to non-polar analytes.[4]
Initial Parameter Selection: A Rational Approach
2.1.1. Column Selection:
The heart of the separation is the HPLC column.[5] For an analyte with aromatic rings and a triazine core, a C18 (octadecylsilane) stationary phase is the logical starting point due to its hydrophobic nature, which will promote retention.[6] A modern, high-purity, end-capped C18 column is recommended to minimize interactions with residual silanols, which can cause peak tailing with basic compounds like triazines.[6]
Table 1: Recommended Starting Column Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 (End-capped) | Provides strong hydrophobic retention for the diphenyl-triazine structure. End-capping minimizes peak tailing.[6] |
| Particle Size | 3 µm or 5 µm | Offers a good balance between efficiency and backpressure for standard HPLC systems.[2] |
| Column Dimensions | 4.6 x 150 mm | A standard dimension that provides good resolution and is compatible with most HPLC systems. |
| Pore Size | ~120 Å | Suitable for small molecules like the target analyte.[7] |
2.1.2. Mobile Phase Selection:
The mobile phase composition is a critical factor in achieving the desired separation.[8] A mixture of an aqueous component and an organic modifier is standard for reversed-phase HPLC.
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents. Acetonitrile is often preferred due to its lower viscosity and UV transparency at lower wavelengths.[9] A preliminary scouting run with both solvents is recommended to assess selectivity differences.
-
Aqueous Phase and pH Control: The triazine moiety and amine linkages confer a basic character to the analyte. The pH of the mobile phase will influence the degree of ionization of the analyte, which in turn affects retention time and peak shape.[10] To ensure consistent protonation and mitigate peak tailing due to silanol interactions, an acidic mobile phase is recommended. A starting pH in the range of 2.5 to 3.5, achieved with an additive like formic acid or phosphoric acid, is advisable.[6]
2.1.3. Detection Wavelength (λmax):
The presence of phenyl rings and the triazine core suggests that the analyte will have strong UV absorbance. To determine the optimal wavelength for detection (λmax), a UV-visible spectrum of the analyte in the mobile phase should be acquired using a photodiode array (PDA) detector. In the absence of a PDA detector, initial experiments can be conducted at a wavelength of 254 nm, a common wavelength for aromatic compounds.
2.1.4. Initial Isocratic and Gradient Scouting:
To estimate the appropriate mobile phase composition, a gradient scouting run is highly recommended.[11] This involves running a linear gradient from a low to a high concentration of the organic modifier. This will provide a rapid overview of the elution profile and help in deciding whether an isocratic or gradient method is more suitable.
Method Optimization Workflow
Once the initial scouting runs are complete, the method can be optimized to achieve the desired resolution, peak shape, and run time.
Caption: Workflow for HPLC method optimization.
Detailed Experimental Protocols
Materials and Instrumentation
-
Analyte: 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine standard of known purity.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (or phosphoric acid), analytical grade.
-
Instrumentation: An HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or PDA detector.
Protocol 1: Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the standard and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., acetonitrile or methanol, based on solubility tests). Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
-
Mobile Phase Preparation (Example: Acetonitrile/Water with Formic Acid):
-
Aqueous Phase (0.1% Formic Acid in Water): Add 1 mL of formic acid to 999 mL of HPLC grade water and mix thoroughly.
-
Organic Phase (Acetonitrile): Use HPLC grade acetonitrile.
-
Filter both phases through a 0.45 µm membrane filter and degas before use.
-
Protocol 2: Chromatographic Method Development
-
Column: C18, 4.6 x 150 mm, 5 µm (or similar).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm (or λmax determined by PDA scan).
Step 1: Gradient Scouting Run
| Time (min) | % B |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 25.1 | 10 |
| 30 | 10 |
Step 2: Method Optimization
Based on the retention time from the scouting run, develop an optimized gradient or an isocratic method. For example, if the analyte elutes at 15 minutes in the scouting run (corresponding to approximately 50% B), a starting point for an isocratic method could be 50% acetonitrile. Adjust the percentage of acetonitrile to achieve a retention time between 3 and 10 minutes. Further refine the mobile phase pH, flow rate, and temperature to optimize peak symmetry and resolution from any impurities.
Method Validation Protocol (ICH Q2(R1))
Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Caption: Workflow for HPLC method validation based on ICH Q2(R1).
Table 2: Validation Parameters and Acceptance Criteria
| Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. Assess peak purity using a PDA detector. | The analyte peak should be free from interference from other components. Peak purity index > 0.99. |
| Linearity | Analyze at least five concentrations over the expected range. Plot a calibration curve of peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range over which the method is linear, accurate, and precise. | As determined by linearity, accuracy, and precision studies. |
| Accuracy | Analyze samples with known concentrations (e.g., spiked placebo) at three levels (e.g., 80%, 100%, 120% of the target concentration). | Recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different instruments. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (typically 3:1) or standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be detected. |
| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (typically 10:1) or standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy. |
| Robustness | Deliberately vary method parameters (e.g., pH ± 0.2, column temperature ± 5 °C, flow rate ± 10%, mobile phase composition ± 2%). | The method should remain unaffected by small, deliberate variations in parameters. System suitability parameters should be met. |
Conclusion
This application note provides a comprehensive and scientifically sound framework for the development and validation of an HPLC method for the analysis of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine. By following the outlined systematic approach, researchers can establish a reliable and robust analytical method suitable for various applications in research and industry. The emphasis on understanding the rationale behind methodological choices will aid in troubleshooting and adaptation for other similar analytes.
References
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
- Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Mastelf. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
- Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection.
- PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-diphenyl-.
- Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC.
- CHROMacademy. (n.d.). Basics of HPLC Mobile Phase Design.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- YMC CO., LTD. (n.d.). Guides for method development.
- Technology Networks. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Benchchem. (n.d.). Improving peak shape and resolution for triazine compounds in HPLC.
- PubMed. (n.d.). Chromatographic methods for analysis of triazine herbicides.
- Sigma-Aldrich. (n.d.). Method development & optimization.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
Sources
- 1. 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-diphenyl- | C15H12ClN5 | CID 16088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Chloro-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Compound 6-chloro-N~2~,N~4~-bis(3,5-dimethylphenyl)-1,3,5-triazine-2,4-diamine -... [chemdiv.com]
- 5. 6-Chloro-N,N'-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine|BLD Pharm [bldpharm.com]
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- 7. 1,3,5-Triazine-2,4-diamine, 6-chloro- | C3H4ClN5 | CID 18831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-CHLORO-N,N-DIPHENYL-N'-P-TOLYL-(1,3,5)TRIAZINE-2,4-DIAMINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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- 11. 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(1,1-dimethylethyl)- | C11H20ClN5 | CID 604080 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocols: 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine as a Core Scaffold for High-Performance Intumescent Flame Retardants
Abstract
The persistent demand for advanced, environmentally benign flame retardants has driven significant research into nitrogen-rich heterocyclic structures. Among these, 1,3,5-triazine derivatives have emerged as exceptionally effective components in intumescent flame retardant (IFR) systems. This guide provides an in-depth exploration of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine (also known as 2-chloro-4,6-dianilino-1,3,5-triazine), a versatile intermediate for synthesizing novel, high-performance flame retardants. We will dissect the synergistic flame retardant mechanisms, provide detailed synthetic protocols for creating advanced phosphorus-nitrogen (P-N) flame retardants, and outline methodologies for evaluating their performance in polymer matrices. This document is intended for researchers and chemical development professionals engaged in the design and application of fire safety materials.
Part 1: The s-Triazine Core: A Foundation for Intumescent Systems
The 1,3,5-triazine ring is a cornerstone of modern halogen-free flame retardant chemistry. Its high nitrogen content, thermal stability, and propensity to form a protective char layer upon combustion make it an ideal building block.[1][2] The compound 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine is synthesized from cyanuric chloride, a commodity chemical. The synthesis leverages the differential reactivity of the chlorine atoms on the triazine ring, which can be substituted sequentially by nucleophiles at controlled temperatures.[3][4] The first two substitutions with aniline yield the stable, diarylamino-substituted monochloro-triazine intermediate, leaving a single reactive chlorine atom for further functionalization. This strategic design allows for the precise introduction of other synergistic groups, most notably phosphorus-containing moieties.
Part 2: The Synergistic Mechanism of Triazine-Phosphorus Flame Retardants
Triazine-based flame retardants operate through a combination of gas-phase and condensed-phase mechanisms.[2] When combined with a phosphorus source, a powerful synergistic effect is observed, leading to the formation of an effective intumescent system.[2][5][6]
-
Condensed-Phase Action: Upon heating, the phosphorus-containing component (e.g., ammonium polyphosphate or an organophosphorus derivative) decomposes to form phosphoric or polyphosphoric acid.[2] This acid acts as a catalyst, promoting the dehydration and carbonization of both the polymer matrix and the triazine compound itself. The triazine ring is an excellent char-forming agent, creating a stable, insulating char layer.[2]
-
Gas-Phase Action: Simultaneously, the thermal decomposition of the triazine ring releases large volumes of non-flammable gases, such as nitrogen (N₂) and ammonia (NH₃).[2] These gases dilute the flammable volatiles released by the decomposing polymer and reduce the oxygen concentration at the combustion front, effectively smothering the flame.
This dual-action mechanism is what makes P-N systems so effective. The phosphorus component builds the char, and the nitrogen component helps expand it into a protective, insulating foam barrier while also inhibiting gas-phase combustion.
Caption: Synergistic flame retardant mechanism of P-N systems.
Part 3: Synthetic Protocols for Triazine-Based Flame Retardants
The reactive chlorine atom on 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine is an ideal handle for introducing phosphorus-containing groups. The following protocol details the synthesis of a novel flame retardant by coupling the triazine core with a derivative of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), a well-established flame retardant moiety.
Protocol 1: Synthesis of a DOPO-Functionalized Dianilino-s-Triazine (DOPT)
This protocol describes the nucleophilic substitution of the chlorine atom on 2-chloro-4,6-dianilino-1,3,5-triazine with the hydroxyl group of a DOPO-hydroquinone derivative (DOPO-HQ).
A. Reagents and Equipment
-
6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine (1.0 eq)
-
DOPO-HQ (prepared separately) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Three-neck round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup (Silica gel)
B. Synthetic Workflow Diagram
Caption: Workflow for the synthesis of the DOPT flame retardant.
C. Step-by-Step Procedure
-
Reaction Setup: To a dry 250 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine (e.g., 10.0 g), DOPO-HQ (e.g., 1.1 eq), and anhydrous K₂CO₃ (e.g., 1.5 eq).
-
Causality Note: Anhydrous conditions are crucial to prevent side reactions. K₂CO₃ acts as a base to deprotonate the hydroxyl group of DOPO-HQ, creating a more potent nucleophile, and to neutralize the HCl byproduct.
-
-
Solvent Addition: Add anhydrous DMF (e.g., 100 mL) to the flask via a syringe.
-
Reaction Execution: Heat the reaction mixture to 120-130 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Causality Note: Higher temperatures are required to displace the third chlorine on the triazine ring.[3] An inert atmosphere prevents the oxidation of the phosphaphenanthrene moiety at high temperatures.
-
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 500 mL of cold deionized water while stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with deionized water (3 x 100 mL) and then with methanol (2 x 50 mL) to remove residual DMF and unreacted starting materials.
-
Purification: Dry the crude product in a vacuum oven at 80 °C overnight. For higher purity, the product can be recrystallized from a suitable solvent (e.g., ethanol/DMF mixture) or purified by silica gel column chromatography.
-
Characterization: Confirm the structure of the final product using Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (¹H, ¹³C, ³¹P NMR), and Mass Spectrometry (MS).
Part 4: Performance Evaluation in Polymer Systems
The efficacy of a new flame retardant must be quantified by incorporating it into a polymer and subjecting the composite to standardized flammability tests.
Protocol 2: Preparation and Testing of Flame-Retardant Polypropylene (PP)
A. Materials and Equipment
-
Synthesized DOPT flame retardant
-
Ammonium Polyphosphate (APP) (as a synergistic acid source)
-
Polypropylene (PP) pellets
-
Twin-screw extruder
-
Injection molding machine
-
Compression molder
-
Limiting Oxygen Index (LOI) apparatus
-
UL-94 vertical burn test chamber
-
Cone calorimeter
B. Procedure
-
Drying: Dry the PP pellets, DOPT, and APP in a vacuum oven at 80 °C for at least 4 hours to remove moisture.
-
Compounding: Pre-mix the dried components in the desired ratio (e.g., 75 wt% PP, 18.75 wt% APP, 6.25 wt% DOPT).
-
Melt Blending: Feed the mixture into a twin-screw extruder with a temperature profile of 180-210 °C from hopper to die to ensure homogenous mixing.
-
Specimen Preparation: Pelletize the extruded strands. Use an injection molding machine or compression molder to prepare standardized test bars for LOI, UL-94, and cone calorimetry tests.
C. Flammability Testing and Data The prepared specimens are subjected to standard tests to evaluate their fire resistance. The following table presents typical data for a PP-based intumescent system, illustrating the performance improvements.
| Property | Test Standard | Neat PP | PP / IFR (25 wt%) | Performance Goal |
| Limiting Oxygen Index (LOI) | ASTM D2863 | ~18.0% | 30.4% [7] | >28% (Self-extinguishing) |
| Vertical Burn Rating | UL-94 | No Rating (NR) | V-0 [7][8] | V-0 (Stops burning within 10s) |
| Peak Heat Release Rate (pHRR) | ASTM E1354 | ~830 kW/m²[8] | < 215 kW/m² [8] | Significant Reduction |
| Total Heat Release (THR) | ASTM E1354 | ~120 MJ/m²[8] | < 75 MJ/m² [7][8] | Significant Reduction |
| Char Residue at 700 °C (TGA) | - | < 1% | > 25% [1] | High Char Yield |
Note: Data is representative of high-performance triazine-based IFR systems and serves as a benchmark.
Part 5: Conclusion
6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine is a highly effective and adaptable platform for the synthesis of advanced, halogen-free flame retardants. Its stable core, combined with a reactive site for further functionalization, allows for the creation of molecules that can act synergistically with phosphorus-based compounds. The resulting intumescent systems provide excellent fire protection to polymers by forming a robust, insulating char layer and diluting flammable gases. The protocols and evaluation methods detailed herein provide a comprehensive framework for researchers to develop and characterize novel flame retardants based on this promising triazine scaffold.
References
-
Understanding the Mechanism of Action of Triazine-Phosphonate Derivatives as Flame Retardants for Cotton Fabric. (2015). National Institutes of Health (NIH). [Link]
-
Preparation and characterisation of a triazine structure charring agent and its application in polypropylene. (n.d.). Taylor & Francis Online. [Link]
-
Synthesis and Application of Novel Triazine-Based Charring-Foaming Agents in Intumescent Flame Retardant Polypropylene. (2021). ResearchGate. [Link]
-
Insight into the Synthesis and Characterization of Organophosphorus-Based Bridged Triazine Compounds. (2020). MDPI. [Link]
-
Understanding the Mechanism of Action of Triazine-Phosphonate Derivatives as Flame Retardants for Cotton Fabric. (2015). ResearchGate. [Link]
-
Intumescent flame retardant behavior of triazine group and ammonium polyphosphate in waterborne polyurethane. (2022). ResearchGate. [Link]
-
Synthesis of a Charring Agent containing Triazine and Benzene Groups and its Intumescent Flame Retardant Performance for Polypropylene. (2022). ResearchGate. [Link]
-
Preparation of a novel flame retardant containing triazine groups and its application on cotton fabrics. (2021). ResearchGate. [Link]
-
Fabrication of Polyphosphazene Covalent Triazine Polymer with Excellent Flame Retardancy and Smoke Suppression for Epoxy Resin. (2019). Research Square. [Link]
-
Preparation of a novel flame retardant containing triazine groups and its application on cotton fabrics. (2021). Royal Society of Chemistry. [Link]
-
Synthesis of a Novel P/N-Triazine-Containing Ring Flame Retardant and Its Application in Epoxy Resin. (2024). MDPI. [Link]
-
GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.). Semantic Scholar. [Link]
-
Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. (2006). PubMed. [Link]
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- 5. Understanding the Mechanism of Action of Triazine-Phosphonate Derivatives as Flame Retardants for Cotton Fabric - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
Welcome to the technical support guide for the synthesis of 6-Chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine (also known as 2,4-bis(phenylamino)-6-chloro-1,3,5-triazine). This document is designed for chemistry professionals engaged in the synthesis of heterocyclic compounds. Here, we provide not just a protocol, but a framework for understanding the reaction's nuances, enabling you to troubleshoot common issues and optimize your yield and purity.
The synthesis of substituted s-triazines is a cornerstone of medicinal and materials chemistry. The key to this synthesis lies in the sequential, temperature-controlled nucleophilic aromatic substitution (SNAr) of chlorine atoms on a cyanuric chloride core.[1][2] The reactivity of the chlorine atoms decreases with each substitution, a property that allows for the selective formation of mono-, di-, or tri-substituted products.[3] This guide focuses on maximizing the yield of the di-substituted product, a common challenge for researchers.
Core Synthesis Protocol: A Validated Approach
This protocol outlines a standard, reliable method for the synthesis of 6-Chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine. The underlying principle is a two-step, one-pot reaction where two equivalents of aniline displace two chlorine atoms from cyanuric chloride.
Experimental Protocol: Synthesis of 6-Chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
Materials:
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
-
Aniline
-
N,N-Diisopropylethylamine (DIPEA) or Sodium Carbonate (Na₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus (Silica gel 60 F₂₅₄ plates)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyanuric chloride (1.0 eq) in anhydrous acetone (approx. 0.2 M solution).
-
First Substitution: Cool the solution to 0-5 °C using an ice bath.
-
Nucleophile Addition: Prepare a solution of aniline (2.0 eq) and an acid scavenger such as DIPEA (2.2 eq) in acetone. Add this solution dropwise to the stirred cyanuric chloride solution over 30-45 minutes, ensuring the internal temperature remains below 5 °C. The use of an acid scavenger is critical to neutralize the HCl generated during the reaction.[4]
-
Reaction Monitoring (First Stage): Monitor the formation of the mono-substituted intermediate (4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine) by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-3 hours.
-
Second Substitution: Once the first substitution is complete, allow the reaction mixture to slowly warm to room temperature (approx. 20-25 °C).
-
Reaction Monitoring (Second Stage): Continue stirring the reaction at room temperature for 12-18 hours. Monitor the consumption of the mono-substituted intermediate and the formation of the di-substituted product by TLC. The reaction progress can be observed as the mono-substituted spot disappears and a new, more polar product spot appears.
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove any precipitated salts (e.g., DIPEA hydrochloride).
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Redissolve the crude residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by flash column chromatography on silica gel to afford the pure 6-Chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine.
Troubleshooting Guide & FAQs
This section addresses specific issues that can arise during the synthesis, providing both diagnostic questions and actionable solutions based on chemical principles.
Troubleshooting Low Yield
Low or inconsistent yield is the most frequently encountered problem. The workflow below will guide you through a logical troubleshooting process.
Caption: Troubleshooting workflow for low product yield.
Frequently Asked Questions (FAQs)
Q1: My reaction has stalled after the first substitution, with a large amount of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine remaining even after 24 hours at room temperature. What is the cause?
A1: This issue typically points to two main causes: insufficient base or deactivation of the triazine ring.
-
Insufficient Base: The reaction liberates two equivalents of HCl. If less than two equivalents of a base are used, the excess HCl will protonate the remaining aniline, rendering it non-nucleophilic and halting the reaction. It will also protonate the triazine ring nitrogens, further deactivating the system. Ensure you have used at least 2.0 equivalents of base (or 2.2 eq of a tertiary amine like DIPEA to be safe).[4]
-
Deactivation: The first substitution of a chlorine with an electron-donating amino group slightly deactivates the remaining chlorine atoms towards further nucleophilic attack. While the reaction proceeds at room temperature, it is significantly slower than the first substitution.[3] Ensure adequate reaction time (monitoring by TLC is crucial) and vigorous stirring to maintain a homogenous mixture.
Q2: My final product is contaminated with the tri-substituted byproduct, N²,N⁴,N⁶-triphenyl-1,3,5-triazine-2,4,6-triamine. How can I prevent this?
A2: Formation of the tri-substituted product is a classic sign of over-reaction, which is almost always due to a loss of temperature control. The third substitution requires more energy, typically temperatures above 60 °C.[1][2] However, if the reaction is allowed to warm significantly above room temperature, or if local "hot spots" occur during addition, this side reaction can become prominent.
-
Strict Temperature Control: Maintain the initial reaction temperature strictly between 0-5 °C. Add the aniline solution slowly and dropwise to allow the cooling bath to dissipate the heat of reaction effectively.
-
Avoid Heating: Do not heat the reaction mixture in an attempt to speed up the second substitution, as this will invariably lead to the formation of the tri-substituted product.
Q3: Why is it recommended to use a tertiary amine like DIPEA instead of an inorganic base like sodium carbonate?
A3: Both options are viable, but they offer different advantages and disadvantages.
-
Tertiary Amines (DIPEA, Triethylamine): These are organic-soluble bases that result in a homogenous reaction mixture, which can lead to more predictable reaction kinetics. The resulting ammonium salt often precipitates and can be easily filtered off. However, they must be of high purity, as contaminating secondary amines can act as nucleophiles themselves.
-
Inorganic Bases (Na₂CO₃, K₂CO₃): These are inexpensive and effective HCl scavengers.[4] However, they create a heterogeneous (solid-liquid) reaction mixture. This can sometimes lead to lower reaction rates due to mass transfer limitations and may require more vigorous stirring. The choice often depends on the scale of the reaction and the desired workup procedure.
Q4: I am observing hydrolysis of the C-Cl bond, forming a hydroxyl-triazine impurity. How can I avoid this?
A4: The C-Cl bond on the triazine ring is susceptible to hydrolysis, especially under basic conditions or if water is present in the solvent.[5]
-
Anhydrous Conditions: Ensure your solvent (e.g., acetone, THF) is thoroughly dried before use. Use freshly opened reagents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Workup: During the aqueous workup, minimize the time the product is in contact with the basic wash solution. Perform washes efficiently and proceed to the drying step promptly.
Q5: My purified product shows inconsistent analytical data, particularly the elemental analysis. What could be the issue?
A5: This can be a frustrating issue, often pointing to persistent, hard-to-remove impurities.
-
Solvent Inclusion: Triazine derivatives can sometimes trap solvent molecules within their crystal lattice during recrystallization. Try drying the sample under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) for an extended period.
-
Salt Contamination: If a tertiary amine base was used, ensure all ammonium salts have been thoroughly removed during the aqueous wash steps. A final wash with water is crucial. If an inorganic base was used, ensure the product is washed until free of chloride ions.[6]
-
Grease: As noted by some researchers, silicone grease from glassware can be a source of contamination that affects analytical data.[7] Ensure all glassware is meticulously cleaned.
Synthesis Workflow & Parameter Optimization
Success in this synthesis relies on the careful control of several interdependent parameters. The following diagram and table summarize the critical stages and variables.
Caption: General experimental workflow for the synthesis.
Table 1: Key Reaction Parameters and Their Impact
| Parameter | Recommended Condition | Rationale & Impact on Yield/Purity |
| Temperature | Step 1: 0-5 °CStep 2: Room Temp. | Critical for selectivity. Lower temperature favors mono- and di-substitution. Temperatures >40-50°C will lead to the tri-substituted byproduct, significantly reducing the yield of the desired product.[1][2] |
| Stoichiometry (Aniline:TCT) | 2.0 : 1.0 | A slight excess of aniline is sometimes used but can make purification harder. Less than 2.0 eq will result in incomplete reaction and a mixture of mono- and di-substituted products. |
| Base | ≥2.0 eq | Essential to drive the reaction. Neutralizes the generated HCl. Insufficient base will halt the reaction by protonating the aniline nucleophile.[4] |
| Solvent | Anhydrous Acetone, THF, or DCM | Must be anhydrous. Water can lead to hydrolysis of the starting material and product, forming undesired hydroxyl-triazine impurities.[5] |
| Reaction Time | Step 1: 2-3hStep 2: 12-18h | The second substitution is significantly slower than the first. Reaction progress must be monitored by TLC to determine the optimal endpoint and avoid unnecessary side reactions. |
By understanding the causality behind these experimental choices and anticipating potential pitfalls, researchers can significantly improve the reliability and yield of the 6-Chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine synthesis.
References
-
Cuthbertson, W. F. F., & Moffatt, J. S. (1948). Cyanuric Chloride Derivatives. III. Alkoxy-s-triazines. Journal of the American Chemical Society, 70(11), 3726–3727. [Link]
-
Tylman, M., & Steliński, J. (2010). Reactions of aniline in acetic acid solutions containing cyanuric chloride and hydrogen chloride acceptors. Canadian Journal of Chemistry, 88(7), 685-689. [Link]
-
Horrobin, S. (1963). The hydrolysis of some chloro-1,3,5-triazines: mechanism: structure and reactivity. Journal of the Chemical Society, 4130-4145. [Link]
-
Al-Masoudi, N. A. L., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 35. [Link]
-
Naval Weapons Center. (1963). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. Defense Technical Information Center. [Link]
-
ResearchGate Discussion. (2019). What could go wrong with Triazine(cyanuric chloride) and Aniline reaction?[Link]
-
Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522. [Link]
-
El-Ghayoury, A., et al. (2015). Cyanuric Acid and Cyanuric Chloride. ResearchGate. [Link]
-
Yadav, P., et al. (2019). Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. RSC Advances, 9(58), 33815-33838. [Link]
-
Desai, K. R., et al. (2004). Synthesis and Antimicrobial Activity of s-Triazine Based Chalcones, Pyrazolines and Amino Pyrimidines. Asian Journal of Chemistry, 16(2), 727-732. [Link]
-
Taha, M. O., et al. (2018). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 23(11), 2888. [Link]
-
Nguyen, T. T. T., et al. (2020). Synthesis of a novel polymer via the coupling reaction of cyanuric chloride and a di-amine. Vietnam Journal of Science, Technology and Engineering, 62(2), 38-41. [Link]
-
Wróbel, A., & Drozdowska, D. (2019). Recent Design and Structure-Activity Relationship Studies on Modifications of DHFR Inhibitors as Anticancer Agents. Current Medicinal Chemistry, 26(32), 5987-6028. [Link]
-
de la Torre, B. G., et al. (2008). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 13(4), 825-840. [Link]
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
Welcome to the technical support guide for the purification of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine (CAS: 1973-09-7)[1]. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this important synthetic intermediate. Our guidance is grounded in established chemical principles to help you achieve the desired purity for your research and development applications.
The primary synthetic route to this compound involves the sequential nucleophilic substitution of chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with aniline.[2] The temperature-dependent reactivity of the chlorine atoms allows for a controlled, stepwise reaction, but can also lead to a mixture of products if not precisely managed.[2] This guide will help you navigate the challenges of isolating the target disubstituted product from common side products and starting materials.
Part 1: Initial Assessment & Troubleshooting Common Impurities
This section addresses issues apparent immediately after synthesis and before initiating a specific purification workflow.
FAQ 1: My crude product is a sticky oil or gum instead of a solid. What went wrong?
Initial Assessment: An oily or gummy consistency in a product expected to be a solid often points to the presence of significant impurities that are depressing the melting point or residual solvent.
Underlying Cause & Troubleshooting:
-
Residual Solvent: High-boiling point solvents used during synthesis, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), can be difficult to remove. The presence of DMF as a solvate in similar crystal structures has been documented.[3][4][5]
-
Protocol: Place the crude product under high vacuum (high-vac) for several hours, possibly with gentle heating (e.g., 40-50 °C) if the compound is thermally stable. An alternative is to perform a solvent swap: dissolve the oil in a low-boiling solvent like dichloromethane (DCM) or ethyl acetate (EtOAc), and re-evaporate the solvent. Repeat this process 2-3 times to azeotropically remove the higher-boiling solvent.
-
-
Excess Starting Material: Unreacted aniline is a liquid at room temperature and can result in an oily product.
-
Protocol: Before concentrating the reaction mixture, perform an acidic wash. Dissolve the crude material in an organic solvent (e.g., EtOAc) and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The aniline will be protonated and move to the aqueous layer, which can then be separated.
-
-
Mixture of Byproducts: A complex mixture of mono-, di-, and tri-substituted triazines can behave as a eutectic mixture, resulting in a lower melting point or an amorphous state.
-
Protocol: Proceed with a thorough purification method as outlined below, starting with a TLC analysis to visualize the number of components.
-
FAQ 2: What are the most likely impurities in my crude product and how do I identify them?
Initial Assessment: The most common impurities arise from the stepwise nature of the synthesis. A preliminary Thin Layer Chromatography (TLC) analysis is the best first step to assess the complexity of your crude mixture.
Underlying Cause & Identification: The reaction proceeds by replacing chlorine atoms with aniline. Incomplete reaction leads to under-substitution, while excessive reaction leads to over-substitution.
Table 1: Common Impurities and Their Expected TLC/Characterization Properties
| Impurity Name | Structure | Expected TLC Rf (Relative to Product) | Identification Notes |
| Cyanuric Chloride | 2,4,6-trichloro-1,3,5-triazine | Higher | Non-polar. Visualizes poorly with UV unless a fluorescent indicator is used. |
| 2,4-dichloro-6-anilino-1,3,5-triazine | Monosubstituted Intermediate | Higher | Less polar than the desired product. |
| Desired Product | 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine | Reference | Target Compound. |
| N,N',N''-triphenyl-1,3,5-triazine-2,4,6-triamine | Trisubstituted Byproduct | Lower | More polar than the desired product due to more N-H bonds. |
| Aniline | Starting Material | Variable | Can streak on silica gel. May require a mobile phase with a small amount of base (e.g., triethylamine) for a clean spot. |
| Hydrolysis Products | e.g., Hydroxy-triazines | Much Lower | Very polar; often remain at the baseline on TLC. Can result from moisture in the reaction.[6] |
Part 2: Purification Workflow & Troubleshooting
Based on your initial assessment, choose the most appropriate purification strategy.
Caption: Purification workflow decision tree.
FAQ 3: How do I choose the best solvent for recrystallization?
Initial Assessment: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For triazine derivatives, polar aprotic solvents and alcohols are often good starting points. Recrystallization of similar compounds has been successful from acetone and DMF.[3][7]
Underlying Cause & Protocol: The principle of recrystallization relies on the difference in solubility of the compound and its impurities at different temperatures. As a hot, saturated solution cools, the decreasing solubility forces the desired compound to crystallize, leaving impurities behind in the solution.
Protocol: Solvent Screening
-
Place ~20-30 mg of your crude product into several different test tubes.
-
Add a small amount (0.5 mL) of a test solvent to each tube at room temperature. Observe solubility.
-
If the compound is insoluble at room temperature, heat the solvent to its boiling point. Add more solvent dropwise until the compound just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe the quantity and quality of the crystals that form. A good solvent will yield a large amount of crystalline solid.
Table 2: Recrystallization Solvent Screening Guide
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Acetone | 56 | Medium | A good starting point. Has been used successfully for similar triazine structures.[7] |
| Ethanol | 78 | High | Often effective for compounds with hydrogen bonding capabilities. |
| Ethyl Acetate | 77 | Medium | Good general-purpose solvent. |
| Toluene | 111 | Low | Can be effective for less polar compounds. Use with care due to high boiling point. |
| Heptane | 98 | Very Low | Unlikely to dissolve the product alone, but excellent as an anti-solvent.[6] |
| Acetonitrile | 82 | High | A polar aprotic solvent that can be very effective. |
| DMF | 153 | High | Use as a last resort due to its high boiling point and difficulty to remove. May form solvates.[3] |
FAQ 4: My compound "oiled out" during recrystallization. How do I fix this?
Initial Assessment: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid layer instead of crystals.
Underlying Cause & Troubleshooting: This usually happens when the boiling point of the solvent is higher than the melting point of the impure compound, or if the solution is cooled too rapidly.
Protocol:
-
Re-heat the solution until the oil redissolves completely.
-
Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.
-
Allow the solution to cool much more slowly. Insulate the flask with glass wool or paper towels to slow the cooling rate.
-
If it still oils out, try adding a seed crystal (a small crystal of pure product) just as the solution begins to cool and become cloudy.
-
If the problem persists, consider using a lower-boiling point solvent or a co-solvent system (e.g., ethanol/water, toluene/heptane).
FAQ 5: When and how should I use column chromatography?
Initial Assessment: Column chromatography is necessary when recrystallization fails to remove impurities, especially those with similar solubility profiles to your product (indicated by close Rf values on TLC).
Underlying Cause & Protocol: Chromatography separates compounds based on their differential partitioning between a stationary phase (usually silica gel) and a mobile phase (the solvent system). More polar compounds interact more strongly with the polar silica gel and move more slowly down the column.
Protocol: Developing a Solvent System
-
Goal: Find a solvent system (mobile phase) that gives your product an Rf value of 0.25-0.35 on a silica TLC plate. This Rf provides the best separation.
-
Starting Point: Begin with a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.
-
Test Ratios: Spot your crude product on a TLC plate and run it in different solvent ratios (e.g., 9:1 Hex/EtOAc, 4:1 Hex/EtOAc, 1:1 Hex/EtOAc).
-
Optimization:
-
If all spots are at the bottom, increase the polarity (add more ethyl acetate).
-
If all spots are at the top, decrease the polarity (add more hexanes).
-
-
Once you have the ideal Rf for your product and see clear separation from impurities, you are ready to run the column.
Caption: Reaction pathway and potential byproducts.
Part 3: Post-Purification & Characterization
FAQ 6: My NMR shows residual solvent peaks. How do I remove them?
Initial Assessment: Even after drying, trace amounts of solvents like ethyl acetate, hexanes, or DMF can remain trapped in the crystal lattice.
Underlying Cause & Troubleshooting: Solvents can be stubborn to remove, especially high-boiling ones or those that co-crystallize with the product.
Protocol:
-
High Vacuum: The most straightforward method is drying under high vacuum for an extended period (12-24 hours). Gentle heating can help, but check the compound's melting point first.
-
Trituration/Washing: If the solvent is immiscible with your product when cold, you can perform a trituration. Suspend the solid in a cold, non-polar solvent like hexanes or pentane, stir vigorously, and then filter. This will wash away residual ethyl acetate or other medium-polarity solvents.
-
Re-precipitation: Dissolve the product in a minimal amount of a good solvent (like DCM) and then add a large excess of a poor solvent (an "anti-solvent" like cold hexanes) rapidly to cause the product to crash out, leaving impurities (including the original solvent) in the solution. Filter immediately.
References
-
6-Chloro-N 2,N 4-di-p-tolyl-1,3,5-triazine-2,4-diamine dimethylformamide monosolvate - NIH. (n.d.). Retrieved from [Link]
-
Jian, F.-F., Wei, Y.-X., Huang, L.-H., & Ren, X.-Y. (2007). 6-Chloro-N,N-di-p-tolyl-1,3,5-triazine-2,4-diamine acetone solvate. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4937. Retrieved from [Link]
-
1,3,5-Triazine-2,4-diamine, 6-chloro-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Jian, F., Xiao, H., & Wei, Y. (2009). 6-Chloro-N,N-di-p-tolyl-1,3,5-triazine-2,4-diamine dimethylformamide monosolvate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3212. Retrieved from [Link]
-
1,3,5-Triazine-2,4-diamine, 6-chloro-. (n.d.). PubChem. Retrieved from [Link]
-
6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine. (n.d.). PubChem. Retrieved from [Link]
-
6-Chloro-N,N-di-p-tolyl-1,3,5-triazine-2,4-diamine dimethyl-formamide monosolvate. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3212. Retrieved from [Link]
-
D'Silva, C. (2021). A Facile Route to Melaminophenyl Boronates using 2, 4-Diazido-6- Chloro-1, 3, 5-Triazine as an Electrophilic Reagent. Organic Chemistry Plus, 2(1). Retrieved from [Link]
- Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. (n.d.). Google Patents.
-
6-Chloro-N2,N4-di-isopropyl-1,3,5-triazine-2,4-diamine. (n.d.). ChemBK. Retrieved from [Link]
-
1,3,5-Triazine-2,4-diamine, 6-chloro-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Jian, F.-F., Wei, Y.-X., Huang, L.-H., & Ren, X.-Y. (2007). 6-Chloro-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine acetone solvate. Acta Crystallographica Section E: Crystallographic Communications, E63, o4937. Retrieved from [Link]
Sources
- 1. 6-Chloro-N(2),N(4)-diphenyl-1,3,5-triazine-2,4-diamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 6-Chloro-1,3,5-triazine-2,4-diamine|CAS 3397-62-4 [benchchem.com]
- 3. 6-Chloro-N 2,N 4-di-p-tolyl-1,3,5-triazine-2,4-diamine dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6-Chloro-N,N-di-p-tolyl-1,3,5-triazine-2,4-diamine dimethyl-formamide monosolvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-
Welcome to the technical support guide for the synthesis of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
The synthesis of substituted s-triazines is a cornerstone of medicinal chemistry and materials science. The target molecule is typically synthesized via a sequential nucleophilic aromatic substitution (SNAr) starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The unique, temperature-dependent reactivity of the three chlorine atoms allows for controlled, stepwise substitution.[1][2][3] However, this reactivity is also the source of several potential side reactions. This guide will address these issues in a practical, question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter.
Q1: What is the fundamental principle behind the selective synthesis of this disubstituted triazine?
A: The synthesis relies on the decreasing reactivity of the chlorine atoms on the triazine ring as they are sequentially replaced. The electron-withdrawing nature of the triazine ring is attenuated with each substitution of a chlorine atom by an electron-donating amino group. This allows for a controlled, stepwise reaction by carefully managing the temperature. An empirical rule suggests the first chlorine can be substituted at 0–5 °C, the second at 30–50 °C, and the third requires more forcing conditions, often at temperatures of 70–100 °C.[1]
Q2: My final product is an insoluble white powder with a much higher melting point than expected. What is the likely culprit?
A: You have most likely formed the trisubstituted byproduct, 2,4,6-tris(phenylamino)-1,3,5-triazine . This occurs when the reaction temperature is too high or the reaction is run for too long, causing the third chlorine atom to be substituted by aniline. This molecule is highly symmetrical and can form strong intermolecular hydrogen bonds, leading to very low solubility and a high melting point.
Q3: I'm observing a significant loss of material into the aqueous phase during workup, and my product yield is low. What could be happening?
A: This strongly suggests that hydrolysis of your triazine species is occurring. Cyanuric chloride and its derivatives are highly susceptible to hydrolysis, especially under neutral or basic conditions, to form hydroxylated triazines and ultimately cyanuric acid.[1][4][5] These hydrolysis products are more polar and can be acidic, leading to their loss in aqueous washes.
Q4: Why is the addition of a base or "acid scavenger" so critical in this reaction?
A: Each nucleophilic substitution of a chlorine atom by aniline liberates one equivalent of hydrogen chloride (HCl).[1] This acid will protonate the aniline nucleophile, forming an anilinium salt that is no longer nucleophilic, thereby quenching the reaction. An acid scavenger, such as sodium carbonate or a tertiary amine, is required to neutralize the HCl as it is formed, maintaining the concentration of the free aniline nucleophile.[6]
Part 2: Troubleshooting Guide: Common Side Reactions & Solutions
This guide provides a systematic approach to identifying and resolving specific experimental issues.
Problem 1: Formation of Trisubstituted Byproduct
-
Symptom: The isolated product shows poor solubility in common organic solvents; characterization (NMR, MS) confirms the presence of 2,4,6-tris(phenylamino)-1,3,5-triazine.
-
Root Cause: The reaction temperature exceeded the optimal range for disubstitution (typically > 50-60 °C), providing sufficient energy to overcome the activation barrier for the third substitution.
-
Scientific Explanation: The substitution of the first two chlorines with electron-donating phenylamino groups deactivates the final chlorine towards further nucleophilic attack. Overcoming this deactivation requires higher thermal energy.
-
Solutions:
-
Strict Temperature Profiling: Implement a two-stage temperature protocol. Perform the first substitution at 0-5 °C, then slowly raise the temperature to 30-50 °C for the second substitution. Do not exceed this range.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the monosubstituted intermediate and the formation of the desired disubstituted product. Quench the reaction immediately upon completion to prevent further substitution.
-
Problem 2: Hydrolysis of Triazine Core
-
Symptom: Low yield of the desired product; presence of polar impurities on TLC that may be water-soluble; the reaction mixture pH drops unexpectedly if unbuffered.
-
Root Cause: Presence of water in the reaction solvent or reagents, especially when combined with elevated temperatures or a basic pH. Cyanuric chloride itself hydrolyzes rapidly in water.[4][7]
-
Scientific Explanation: Water acts as a nucleophile, attacking the electron-deficient carbon atoms of the triazine ring. This reaction is accelerated at higher pH (≥ 7) where the hydroxide ion (OH⁻), a much stronger nucleophile, is present.[5][8]
-
Solutions:
-
Anhydrous Conditions: Use anhydrous solvents (e.g., dry acetone, THF, or 1,4-dioxane) and ensure all glassware is thoroughly dried.
-
Low Temperature: If an aqueous system is unavoidable (e.g., for pH control with a base like NaHCO₃), maintain the reaction temperature as low as possible (0-5 °C) throughout the process.[1]
-
pH Control: Carefully control the pH. The hydrolysis rate increases significantly at pH ≥ 7.[8] Gradual addition of a mild base is preferable to a large initial amount of a strong base.
-
Problem 3: Incomplete Reaction and Presence of Monosubstituted Impurity
-
Symptom: Characterization shows a significant amount of 2,4-dichloro-6-(phenylamino)-1,3,5-triazine alongside the desired product.
-
Root Cause: Insufficient thermal energy for the second substitution, insufficient reaction time, or improper stoichiometry.
-
Scientific Explanation: As noted, the second chlorine is less reactive than the first. The reaction requires a higher temperature to proceed at a reasonable rate. If the temperature is not raised sufficiently after the first substitution, the reaction will stall.
-
Solutions:
-
Verify Temperature: Ensure the reaction temperature is raised to the 30-50 °C range after the initial substitution at a lower temperature.
-
Check Stoichiometry: Use a slight excess (2.05-2.1 equivalents) of aniline to ensure the reaction goes to completion.
-
Allow Sufficient Time: Monitor the reaction via TLC/HPLC and allow it to run until the monosubstituted intermediate is consumed.
-
Part 3: Visualization of Reaction Pathways
Diagram 1: Main and Competing Synthesis Pathways
The following diagram illustrates the desired reaction pathway in green, leading to the target molecule, and the two most common side-reaction pathways: over-substitution (red) and hydrolysis (blue).
Caption: Key reaction pathways in the synthesis.
Diagram 2: Troubleshooting Flowchart for Low Product Yield
This flowchart provides a logical sequence of steps to diagnose the cause of low yield.
Caption: A diagnostic workflow for troubleshooting low yields.
Part 4: Data Summary & Recommended Protocol
Table 1: Key Reaction Parameters and Outcomes
| Parameter | Condition | Desired Outcome | Potential Side Product |
| Temperature (1st Sub.) | 0–5 °C | Monosubstitution | Hydrolysis (if wet) |
| Temperature (2nd Sub.) | 30–50 °C | Disubstitution (Target) | Trisubstitution (if >60°C) |
| Aniline Stoichiometry | 2.0 - 2.1 equivalents | Full conversion to disubstituted | Monosubstituted (if <2 eq.) |
| Solvent | Anhydrous Acetone/THF | Clean reaction profile | Hydrolysis products (if wet) |
| pH / Acid Scavenger | Gradual addition of NaHCO₃ | Efficient reaction | Hydrolysis (if too basic) |
Protocol 1: Validated Synthesis Method
This protocol is a guideline and may require optimization based on your specific laboratory conditions and scale.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add cyanuric chloride (1.0 eq) and anhydrous acetone (10 mL per gram of cyanuric chloride). Cool the resulting suspension to 0 °C in an ice-water bath.
-
First Substitution: Prepare a solution of aniline (2.05 eq) in anhydrous acetone (2 mL per gram of aniline). Add approximately half of this solution dropwise to the cyanuric chloride suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
First Neutralization: Prepare a solution of sodium bicarbonate (1.1 eq) in water. Add this solution slowly to the reaction mixture, maintaining the temperature below 5 °C. Stir for an additional 1-2 hours at 0-5 °C.
-
Second Substitution: Slowly warm the reaction mixture to room temperature, then heat to 40-45 °C using a water bath. Add the remaining half of the aniline solution dropwise over 30 minutes.
-
Second Neutralization & Reaction: Add a second portion of sodium bicarbonate solution (1.1 eq). Maintain the reaction at 40-45 °C for 3-5 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Workup: Once the reaction is complete (consumption of the monosubstituted intermediate), cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice water with stirring.
-
Isolation: Filter the resulting white precipitate, wash thoroughly with cold water, and then with a small amount of cold diethyl ether or hexane to remove any unreacted starting materials.
-
Purification: Dry the solid product under vacuum. If necessary, recrystallize from a suitable solvent like ethanol or acetonitrile to achieve high purity.
References
-
Chemcess. (n.d.). Cyanuric Chloride: Properties, Reactions, Production And Uses. Retrieved from [Link][1]
-
OECD SIDS. (2001). Cyanuric chloride CAS N°: 108-77-0. UNEP Publications. Retrieved from [Link][4]
-
Wang, J., et al. (2012). Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. ResearchGate. Retrieved from [Link][5]
-
Wang, J., et al. (2012). Mechanisim and kinetics of cyanuric chloride hydrolysis in aqueous solution. ResearchGate. Retrieved from [Link][8]
-
NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Self-condensation. Retrieved from [Link][9]
-
Xinghui. (n.d.). Sourcing High-Purity Triazine Intermediates: A Buyer's Guide. Retrieved from [Link][10]
-
Falorni, M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-99. Retrieved from [Link][2]
-
Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons. Arkivoc, 2020(iii), 64-73. Retrieved from [Link][3]
Sources
- 1. chemcess.com [chemcess.com]
- 2. mdpi.com [mdpi.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. researchgate.net [researchgate.net]
- 6. 6-Chloro-1,3,5-triazine-2,4-diamine|CAS 3397-62-4 [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. Self-condensation - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. Triazine - Wikipedia [en.wikipedia.org]
troubleshooting low purity of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine (CAS: 1973-09-7). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its preparation. As your scientific partner, our goal is to provide not just protocols, but a foundational understanding of the reaction mechanics to empower you to troubleshoot effectively.
The synthesis of this important heterocyclic intermediate relies on the sequential nucleophilic aromatic substitution of cyanuric chloride. The purity of the final product is paramount for its downstream applications, particularly in pharmaceutical development where it serves as a key building block.[1][2] This guide provides a structured, question-and-answer approach to resolving common purity issues.
Troubleshooting Guide: Low Purity Issues
This section addresses specific problems you may encounter during the synthesis and purification process. Each answer provides a mechanistic explanation and actionable steps for resolution.
Question 1: My final product has a low melting point and broad NMR signals. What are the likely impurities?
Low purity is often due to the presence of starting materials or reaction byproducts. The most common culprits in this synthesis are over- or under-reaction products and hydrolysis-related species.
Causality: The reaction of cyanuric chloride with aniline is a stepwise process where each substitution of a chlorine atom deactivates the triazine ring, requiring progressively higher temperatures for the next substitution.[3] Failure to precisely control reaction parameters, especially temperature and stoichiometry, is the primary cause of impurity formation.
Common Impurities & Identification:
| Impurity Name | Structure | Identification via ¹H NMR | Identification via HPLC |
| Monosubstituted Byproduct (2,4-dichloro-6-(phenylamino)-1,3,5-triazine) | C₉H₆Cl₂N₄ | Fewer aromatic protons relative to the triazine ring. | Will likely have a different retention time, often eluting earlier than the desired product. |
| Trisubstituted Byproduct (N,N',N''-triphenyl-1,3,5-triazine-2,4,6-triamine) | C₂₁H₁₈N₆ | Absence of the C-Cl bond changes the electronic environment. Higher ratio of aromatic protons. | Typically more non-polar, resulting in a longer retention time. |
| Hydrolysis Products (e.g., 2-chloro-4,6-dihydroxy-s-triazine) | C₃H₂ClN₃O₂ | Absence of phenyl signals. Presence of broad -OH peaks. | Highly polar, will elute very early, possibly in the solvent front. |
| Unreacted Aniline | C₆H₅NH₂ | Characteristic aromatic and amine proton signals. | Will elute much earlier than the triazine products. |
| Unreacted Cyanuric Chloride | C₃Cl₃N₃ | No protons to observe. | Can be detected by GC-MS or derivatization. |
Actionable Steps:
-
Analytical Confirmation: Run a high-resolution HPLC analysis to quantify the impurities.[4][5] Concurrently, obtain high-quality ¹H and ¹³C NMR spectra to confirm the structures of the contaminants.
-
Review Reaction Control: Cross-reference your reaction temperature logs with the recommended protocol. The second substitution step is critical and requires careful temperature management.
Question 2: My HPLC analysis shows a significant peak corresponding to the trisubstituted byproduct. How can I prevent its formation?
The formation of N,N',N''-triphenyl-1,3,5-triazine-2,4,6-triamine is a classic case of over-reaction, driven almost exclusively by excessive thermal energy.
Causality: The third chlorine atom on the 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine intermediate is significantly less reactive than the first two. However, if the reaction temperature is raised too high (typically > 60-70°C) or the reaction time is excessively long, the third substitution will occur.
Prevention Workflow:
Caption: Logical workflow for preventing trisubstitution.
Actionable Steps:
-
Strict Temperature Control: Maintain the reaction temperature for the second substitution between 40-50°C. Use a calibrated thermometer and a reliable heating mantle/water bath.
-
Stoichiometry: Use a precise 1:2 molar ratio of cyanuric chloride to aniline. A slight excess of aniline is acceptable, but a large excess can drive the reaction towards trisubstitution if the temperature is not controlled.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or in-process HPLC sampling. Once the monosubstituted intermediate is consumed, proceed with workup promptly.
Question 3: My product is difficult to purify by recrystallization. What solvents or techniques should I use?
Effective purification hinges on exploiting the solubility differences between your desired product and the impurities.
Causality: The desired product, the trisubstituted byproduct, and the monosubstituted byproduct have similar structural backbones but differing polarity and molecular weight, which can be leveraged for separation. The trisubstituted product is the least polar, while the monosubstituted is the most polar of the three.
Recommended Purification Strategy:
-
Initial Wash: Before recrystallization, wash the crude product with hot water to remove any inorganic salts (like NaCl, if a base was used for HCl neutralization) and highly polar impurities. Then, a slurry wash with a non-polar solvent like heptane or hexane can help remove residual non-polar starting materials.
-
Recrystallization:
-
Solvent Selection: Acetone is a commonly effective solvent.[6][7] The crude product can be dissolved in hot acetone and allowed to cool slowly. The desired product should crystallize out, leaving more soluble impurities in the mother liquor.
-
Solvent Systems: If a single solvent is ineffective, a two-solvent system can be employed. For example, dissolve the crude product in a good solvent (e.g., acetone, ethyl acetate) and then slowly add a poor solvent (e.g., heptane, hexane) until turbidity is observed.[8] Heating to redissolve and then cooling slowly can yield high-purity crystals.
-
Recrystallization Solvent Guide:
| Solvent | Suitability for Product | Suitability for Impurities | Comments |
| Acetone | Good solubility when hot, poor when cold. | Trisubstituted may be more soluble. | Excellent first choice for recrystallization.[6] |
| Heptane/Hexane | Very low solubility. | Moderate solubility for non-polar impurities. | Good for washing the crude product to remove non-polar contaminants.[8] |
| Ethanol/Methanol | Moderate solubility. | Good solubility for more polar impurities. | Can be effective, but check for potential trans-esterification if residual cyanuric chloride is present. |
| Ethyl Acetate | Good solubility. | Good solubility. | Often used in combination with an anti-solvent like hexane. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal step-by-step reaction temperature profile?
The key is sequential temperature control.
-
First Substitution: Dissolve cyanuric chloride in a suitable solvent (e.g., acetone, THF) and cool to 0-5°C. Slowly add the first equivalent of aniline while maintaining this temperature. This reaction is fast and exothermic.
-
Second Substitution: After the first addition is complete, add the second equivalent of aniline. Then, slowly warm the reaction mixture to 40-50°C and hold it there until the reaction is complete (monitor by TLC/HPLC).[3]
-
Workup: Once the reaction is complete, cool the mixture and proceed with quenching and isolation. Avoid any further heating.
Q2: My starting cyanuric chloride is old. Could this be the problem?
Absolutely. Cyanuric chloride is highly susceptible to hydrolysis from atmospheric moisture.[9][10]
Causality: Over time, cyanuric chloride can react with water to form various hydroxy-triazines and ultimately, cyanuric acid.[11][12] These hydrolyzed species are unreactive towards aniline under these conditions and will remain as impurities that are difficult to remove.
Actionable Steps:
-
Always use fresh, dry cyanuric chloride from a sealed container.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
-
Ensure all solvents are anhydrous.[9]
Q3: Which analytical methods are best for final purity assessment?
A combination of methods provides the most comprehensive assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): The definitive technique for quantitative purity analysis. It can effectively separate the desired product from closely related impurities. A C18 column with a water/acetonitrile gradient is a good starting point.[4][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the chemical structure and identifying any organic impurities. Both ¹H and ¹³C NMR should be performed.[14]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurity peaks from HPLC or GC analysis.[15]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of key functional groups, such as N-H bonds, the triazine ring C=N stretches (around 1560 cm⁻¹), and the C-Cl bond.[15]
Caption: Recommended analytical workflow for final product validation.
Key Experimental Protocols
Protocol 1: Synthesis of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
This protocol is a representative procedure and should be adapted and optimized for your specific laboratory conditions.
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.
-
Initial Reaction: Charge the flask with cyanuric chloride (1.0 eq) and anhydrous acetone (10 mL per gram of cyanuric chloride). Stir to form a slurry.
-
First Substitution (0-5°C): Dissolve aniline (1.0 eq) in anhydrous acetone (2 mL per gram of aniline). Add this solution dropwise to the cyanuric chloride slurry over 30-45 minutes, ensuring the internal temperature does not exceed 5°C. Stir for an additional 1 hour at 0-5°C.
-
Second Substitution (40-50°C): Dissolve aniline (1.0 eq) and a mild base such as sodium bicarbonate (1.1 eq, to neutralize the HCl formed) in a minimal amount of water and acetone. Add this solution to the reaction mixture. Slowly warm the flask to 40-50°C and maintain this temperature, with vigorous stirring, for 3-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), checking for the consumption of the monosubstituted intermediate.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction slurry into a beaker of cold water. Stir for 30 minutes.
-
Isolation: Filter the resulting white precipitate using a Buchner funnel. Wash the solid thoroughly with water until the filtrate is neutral (pH 7).
-
Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.
Protocol 2: Purification by Recrystallization
-
Solubilization: Place the crude, dry product into an Erlenmeyer flask. Add a minimal amount of hot acetone to dissolve the solid completely. Use a hot plate with stirring.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold acetone to remove any residual mother liquor.
-
Drying: Dry the pure crystals under vacuum to a constant weight. Assess purity using HPLC and NMR as described above.
References
-
BenchChem. (2025). Purity Assessment of Synthesized Ethoxy-Triazine Compounds: A Comparative Guide to HPLC and Alternative Methods. 4
-
BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of 2-Chloro-4-methoxy-1,3,5-triazine Derivatives. 15
-
Chemcess. (n.d.). Cyanuric Chloride: Properties, Reactions, Production And Uses. 9
-
BenchChem. (2025). Application Notes and Protocols for the Analysis of Triazine Derivatives in Food Matrices. 5
-
ResearchGate. (2025). Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. 11
-
OECD SIDS. (2001). Cyanuric chloride CAS N°: 108-77-0. 10
-
PubMed. (n.d.). Chromatographic methods for analysis of triazine herbicides. 13
-
ResearchGate. (2025). Mechanisim and kinetics of cyanuric chloride hydrolysis in aqueous solution. 12
-
Jian, F., Xiao, H., & Wei, Y. (2009). 6-Chloro-N,N-di-p-tolyl-1,3,5-triazine-2,4-diamine dimethylformamide monosolvate. Acta Crystallographica Section E: Crystallographic Communications.
-
National Center for Biotechnology Information. (n.d.). 6-Chloro-N 2,N 4-di-p-tolyl-1,3,5-triazine-2,4-diamine dimethylformamide monosolvate. 6
-
ResearchGate. (2019). What could go wrong with Triazine(cyanuric chloride) and Aniline reaction?. 14
-
Thurston, J. T., et al. (1951). Cyanuric Chloride Derivatives. III. Alkoxy-s-triazines. Journal of the American Chemical Society. 3
-
BenchChem. (n.d.). 6-Chloro-1,3,5-triazine-2,4-diamine: Your Key Heterocyclic Intermediate. 2
-
ResearchGate. (2025). 6-Chloro-N,N-di-p-tolyl-1,3,5-triazine-2,4-diamine acetone solvate. 16
-
Google Patents. (n.d.). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. 8
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- 6. 6-Chloro-N 2,N 4-di-p-tolyl-1,3,5-triazine-2,4-diamine dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents [patents.google.com]
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Technical Support Center: Optimization of Diphenyl-Substituted Chlorotriazines Synthesis
Welcome to the technical support center for the synthesis and optimization of diphenyl-substituted chlorotriazines. This guide is designed for researchers, chemists, and drug development professionals who are working with these important chemical scaffolds. Here, we address common challenges encountered during synthesis, providing in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, ensuring you can design robust and reproducible synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing 2-chloro-4,6-diphenyl-1,3,5-triazine?
The most prevalent and versatile method is the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Due to the decreasing reactivity of the C-Cl bonds with each substitution, a stepwise approach is highly effective.[1] The synthesis of the diphenyl-substituted core is typically achieved via a double Suzuki-Miyaura cross-coupling reaction, where cyanuric chloride is reacted with two equivalents of phenylboronic acid.[2] This palladium-catalyzed reaction is favored for its high functional group tolerance and the commercial availability of a wide range of boronic acids.[3]
Q2: Why is the choice of catalyst system so critical for reactions with chlorotriazines?
The C-Cl bond on the electron-deficient triazine ring is activated towards oxidative addition, a crucial step in the palladium-catalyzed cross-coupling cycle.[4] However, aryl chlorides are generally less reactive than the corresponding bromides or iodides.[4] Therefore, a highly active catalyst system is required to achieve efficient coupling. The key components are:
-
Palladium Precursor: Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are common, but they must be reduced in situ to the active Pd(0) species.[4][5] Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be more efficient.[5]
-
Ligand: Bulky, electron-rich phosphine ligands are essential.[4][6] These ligands increase the electron density on the palladium center, which accelerates the rate-determining oxidative addition step.[7][8] They also promote the final reductive elimination step to release the product and regenerate the catalyst.[8][9]
Q3: What are the primary side reactions I should be aware of?
During the Suzuki-Miyaura coupling to form diphenyl-substituted chlorotriazines, several side reactions can reduce your yield and complicate purification:
-
Homocoupling of Phenylboronic Acid: This is the formation of biphenyl from two molecules of phenylboronic acid. It is a very common byproduct, often promoted by the presence of oxygen or the use of a Pd(II) precursor.[10][11][12]
-
Hydrolysis of the C-Cl Bond: The remaining C-Cl bond on the 2-chloro-4,6-diphenyl-1,3,5-triazine product can be hydrolyzed to a hydroxyl group (-OH), especially in the presence of water and a strong base at elevated temperatures.[13][14] This forms 2-hydroxy-4,6-diphenyl-1,3,5-triazine.
-
Trisubstitution: If reaction conditions are too harsh or the stoichiometry is not carefully controlled, the third chlorine atom can also be substituted, leading to the formation of 2,4,6-triphenyl-1,3,5-triazine.[2]
Troubleshooting Guide: Common Experimental Issues
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.
Problem 1: Low or No Yield of the Desired 2-chloro-4,6-diphenyl-1,3,5-triazine
A low yield is the most frequent issue and can stem from multiple factors. The following workflow helps to systematically identify the root cause.
Caption: Troubleshooting workflow for low reaction yield.
-
Cause: Ineffective Catalyst System The C-Cl bond requires a potent catalyst for activation.[4] If you are using a standard catalyst like Pd(PPh₃)₄ and seeing low conversion, it may not be active enough.
-
Solution: Switch to a more robust catalyst system. Modern biarylphosphine ligands are designed for challenging couplings.[5][7] Consider screening ligands like XPhos, RuPhos, or tBuXPhos in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[5] These bulky, electron-donating ligands promote the formation of a monoligated LPd(0) active species, which is highly reactive in the oxidative addition step.[7]
-
| Catalyst System Component | Examples | Rationale for Use with Chlorotriazines | Reference |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Common, reliable sources for generating the active Pd(0) catalyst in situ. | [4][5] |
| Palladium Precatalyst | XPhos-Pd-G3 | Air- and moisture-stable precatalysts that ensure reliable formation of the active LPd(0) species. | [5] |
| Bulky, Electron-Rich Ligands | XPhos, RuPhos, SPhos, tBuXPhos | Essential for activating the relatively inert C-Cl bond and accelerating the reductive elimination step. | [4][5][6] |
| Alternative Catalyst | Ni(pcy₃)₂Cl₂ | Nickel catalysts can also be effective for this transformation and may offer a more cost-effective solution. | [2] |
-
Cause: Suboptimal Base and Solvent The base and solvent play critical roles beyond simply dissolving the reagents.[15][16] The base is required to activate the boronic acid for the transmetalation step.[3] The solvent can influence catalyst solubility and stability.[17]
-
Solution: An inorganic base like K₂CO₃ or K₃PO₄ is often effective.[2][18] These are typically used in an aqueous solution or as a solid. A mixed solvent system, such as THF/water or Dioxane/water, is common.[15][18] The water is necessary to dissolve the inorganic base, while the organic solvent dissolves the triazine and boronic acid. Anhydrous conditions with an organic-soluble base like KOtBu can be explored but may be less effective for this specific transformation.
-
| Parameter | Recommended Options | Reasoning & Considerations | Reference |
| Solvent | THF/Water, Dioxane/Water, Toluene/Water | Aprotic organic solvents are generally preferred. The addition of water helps dissolve the inorganic base. | [15][16][18] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Carbonates are generally effective. K₃PO₄ is a stronger base and can sometimes improve yields with less reactive substrates. | [2][18][19] |
Problem 2: High Levels of Boronic Acid Homocoupling (Biphenyl Formation)
This is arguably the most common and frustrating side reaction. It consumes your boronic acid, reduces the yield of the desired product, and creates a byproduct (biphenyl) that can be difficult to separate.
Caption: Main Suzuki coupling pathway and key side reactions.
-
Cause: Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then participate in a catalytic cycle that consumes two molecules of boronic acid to produce the homocoupled biphenyl, regenerating Pd(0).[10]
-
Solution: Rigorous Degassing. Before heating, the reaction mixture must be thoroughly deoxygenated. This can be achieved by:
-
Freeze-Pump-Thaw: The most effective method, involving freezing the solvent, evacuating the headspace under high vacuum, and then thawing under an inert atmosphere. Repeat this cycle at least three times.
-
Inert Gas Sparging: Bubble a stream of argon or nitrogen through the reaction solvent for at least 30-60 minutes before adding the catalyst and reagents. Maintain a positive pressure of inert gas throughout the reaction.
-
-
-
Cause: Use of Pd(II) Precursors Pd(II) salts like Pd(OAc)₂ or PdCl₂ can react directly with the boronic acid to produce the homocoupled dimer, especially at the beginning of the reaction before the primary catalytic cycle is established.[10]
-
Solution: Use a Pd(0) Source or Precatalyst. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this issue. Alternatively, well-defined precatalysts that rapidly and cleanly generate the active LPd(0) species are highly effective at minimizing side reactions.[5]
-
Detailed Experimental Protocols
The following protocol provides a robust starting point for the synthesis of 2-chloro-4,6-diphenyl-1,3,5-triazine. Optimization may be required based on your specific laboratory setup and reagent purity.
Protocol: Synthesis of 2-chloro-4,6-diphenyl-1,3,5-triazine via Suzuki-Miyaura Coupling
This protocol is adapted from established procedures.[2][18]
Materials:
-
Cyanuric chloride (1,3,5-trichloro-2,4,6-triazine)
-
Phenylboronic acid (2.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
Triphenylphosphine (PPh₃) (4-8 mol%) or a specialized ligand like XPhos (2-4 mol%)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized Water
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyanuric chloride (1.0 eq), phenylboronic acid (2.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.
-
Solvent Addition: Add anhydrous THF and water in a 4:1 ratio (e.g., 20 mL THF and 5 mL water for a 10 mmol scale reaction).
-
Degassing: Sparge the stirred solution with nitrogen or argon for 30 minutes. Alternatively, perform three freeze-pump-thaw cycles for more rigorous oxygen removal.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand. If using an air-stable precatalyst, it can be added in step 1.
-
Reaction: Heat the mixture to reflux (approximately 70-80 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Add 50 mL of water to quench the reaction.
-
Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[18]
-
-
Purification:
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield 2-chloro-4,6-diphenyl-1,3,5-triazine as a white solid.[18] A reported yield for a similar nickel-catalyzed process is 94.1%.[2]
-
References
- Catalyst Selection for Cross-Coupling with 3-Chloro-5-(p-tolyl)-1,2,4-triazine. Benchchem.
- 2-chloro-4,6-diphenyl-1,3,5-triazine synthesis. ChemicalBook.
- Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. MDPI.
- 2-chloro-4,6-diphenyl-1,3,5-triazine - reaction / application on synthetic works. SIPO.
- Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations. PMC - PubMed Central.
- Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC - NIH.
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Benchchem.
- Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journals.
- Phosphine ligands and catalysis. Gessner Group.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate.
- A Single Phosphine Ligand Allows Palladium- Catalyzed Intermolecular CO Bond Formation with Secondary and Primary Alcohols. MIT Open Access Articles.
- Effect of solvent and base on Suzuki cross-coupling reaction a. ResearchGate.
- Ligand design for cross-couplings: phosphines. YouTube.
- GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. unileon.es.
- Palladium-catalyzed cross-coupling reaction of chlorotetrazines and different terminal alkynes. ResearchGate.
- Phosphino-Triazole Ligands for Palladium-Catalysed Cross- Coupling. ChemRxiv.
- Abiotic dealkylation and hydrolysis of atrazine by birnessite. PubMed.
- Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. PubMed.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- Palladium Catalysts for Cross-Coupling Reaction. MDPI.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.
- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI.
- A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. NIH.
- The effects of CO2pressure and pH on the Suzuki coupling of basic nitrogen containing substrates. OUCI.
- troubleshooting low yields in Sonogashira coupling of 2-chlorobenzoselenazole. Benchchem.
- Palladium-Catalysed Coupling Chemistry. Fisher Scientific.
- Suzuki Coupling. Organic Chemistry Portal.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
- Struggling to make a sonogashira coupling reaction happen. Reddit.
- What is the best procedure for Sonogashira coupling? ResearchGate.
- Optimization of reaction conditions for Suzuki coupling 1. ResearchGate.
- The Sonogashira Coupling. University of Central Florida.
- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing).
- Sonogashira Coupling Tips. Reddit.
- Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate.
- Hydrolysis reaction mechanism in atrazine metabolism and prediction of its metabolites' toxicities. PubMed.
- Diphenyl-substituted triazine derivatives: synthesis, α-glucosidase inhibitory activity, kinetics and in silico studies. PubMed.
- Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). ResearchGate.
- 5.4: Hydrolysis Reactions. Chemistry LibreTexts.
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- 5. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
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- 19. The effects of CO<sub>2</sub>pressure and pH on the Suzuki coupling of basic nitrogen containing substrates [ouci.dntb.gov.ua]
Technical Support Center: Stability of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- in Solution
Welcome to the technical support center for 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and success of your experiments.
I. Understanding the Stability of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-
1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- is a versatile intermediate in organic synthesis, particularly in the development of novel compounds for medicinal chemistry and materials science.[1][2] Its structure, featuring a reactive chlorine atom on the triazine ring, makes it susceptible to nucleophilic substitution, which is key to its synthetic utility but also a potential source of instability.[1] The primary stability concerns in solution are hydrolysis, photodegradation, and limited solubility leading to precipitation.
This guide will address these issues in a practical question-and-answer format, providing both the "what to do" and the critical "why you're doing it."
II. Troubleshooting Guide: Common Stability Issues
Issue 1: Precipitation or Cloudiness Observed in Solution
Question: I've dissolved my 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- in a solvent, but it has turned cloudy or a precipitate has formed over time. What is happening and how can I fix it?
Answer: This is a common issue and can stem from several factors, primarily related to solubility and potential degradation.
Causality:
-
Poor Solubility: The compound may have limited solubility in the chosen solvent, especially at lower temperatures or higher concentrations. While it might initially dissolve, changes in temperature or solvent evaporation can lead to precipitation.
-
Hydrolysis: The chloro group on the triazine ring is susceptible to hydrolysis, where it is replaced by a hydroxyl group. The resulting hydroxytriazine derivative is often less soluble than the parent chlorinated compound, causing it to precipitate out of solution.[3][4]
-
Impure Starting Material: If the initial compound is impure, the impurities themselves may be precipitating, or they could be acting as nucleation sites for the precipitation of your target compound.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Detailed Steps:
-
Verify Solubility: The solubility of similar triazine derivatives can be predicted based on the "like dissolves like" principle. Polar aprotic solvents (e.g., acetone, acetonitrile, THF, DMF) and aromatic solvents are often good choices.[6] If precipitation occurs, consider using a co-solvent system or reducing the concentration.
-
Control Temperature: Ensure your experimental setup maintains a consistent temperature. If the compound was dissolved with heating, it might precipitate upon cooling to room temperature.
-
Mitigate Hydrolysis: To prevent hydrolysis, use dry solvents and operate under an inert atmosphere (e.g., nitrogen or argon). If aqueous solutions are necessary, maintaining a slightly acidic to neutral pH can slow the rate of hydrolysis for many chlorotriazines.[7][8]
-
Ensure Purity: If you suspect impurities, consider purifying the starting material by recrystallization or column chromatography.[9]
Issue 2: Suspected Degradation of the Compound in Solution
Question: I'm concerned that my 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- is degrading in solution, which could affect my experimental results. How can I confirm this and what are the likely degradation pathways?
Answer: Degradation is a valid concern, especially over extended periods or under harsh conditions. The primary degradation pathways for chlorotriazines are hydrolysis and photodegradation.
Degradation Pathways:
-
Hydrolysis: As mentioned, the replacement of the chlorine atom with a hydroxyl group is a common degradation pathway, particularly in the presence of water and at alkaline pH.[8][10]
-
Photodegradation: Triazine compounds can be susceptible to degradation upon exposure to UV light.[11][12][13] This process can involve dechlorination, dealkylation (though less likely for the N-diphenyl groups), and cleavage of the triazine ring.[13][14]
Confirmation and Mitigation Workflow:
Caption: Workflow for confirming and mitigating degradation.
Detailed Steps:
-
Analytical Confirmation: The most reliable way to confirm degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15] Compare the chromatogram of a freshly prepared solution with that of an aged or suspect solution. The appearance of new peaks or a decrease in the area of the parent compound's peak indicates degradation.
-
Protect from Light: If photodegradation is a concern, store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Control pH: For aqueous or protic solutions, buffering to a slightly acidic or neutral pH can significantly reduce the rate of hydrolysis.[7][8][16]
-
Prepare Fresh Solutions: The most straightforward way to avoid issues with degradation is to prepare solutions immediately before use.
III. Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-?
Based on the structure and data for similar triazine derivatives, the following solvents are recommended:
-
Good Solubility: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone, Acetonitrile, and Tetrahydrofuran (THF). Aromatic solvents like Toluene may also be effective.[6]
-
Moderate to Poor Solubility: Polar protic solvents like methanol and ethanol may have lower solubility. Nonpolar solvents such as hexane and cyclohexane are likely to be poor solvents.[6]
Q2: How does pH affect the stability of this compound in aqueous solutions?
While specific data for this compound is limited, for chlorotriazines in general, hydrolysis is significantly accelerated under alkaline conditions (pH > 7).[7][8] The rate of hydrolysis typically increases by a factor of 10 for each pH unit increase.[7] Therefore, to maintain stability in aqueous environments, a pH range of 4-7 is generally recommended.[7]
Q3: Can I heat the solution to aid dissolution?
Gentle heating can be used to aid dissolution. However, be aware that elevated temperatures can also accelerate degradation. It is advisable to heat the solution for the minimum time necessary and to cool it to the desired experimental temperature once the compound is dissolved. For many triazines, no significant degradation is observed at room temperature over 24 hours in the absence of light.[12]
Q4: How should I store stock solutions of this compound?
For optimal stability, stock solutions should be stored under the following conditions:
-
Solvent: A dry, aprotic solvent is preferred.
-
Temperature: Store at low temperatures (e.g., 4°C or -20°C) to minimize degradation rates.
-
Light: Protect from light by using amber vials or storing in the dark.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture.
IV. Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stable stock solution of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-.
Materials:
-
1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- (solid)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Volumetric flask (amber glass recommended)
-
Analytical balance
-
Spatula
-
Pipettes
Procedure:
-
Accurately weigh the desired amount of the solid compound using an analytical balance.
-
Transfer the solid to the volumetric flask.
-
Add a small amount of the anhydrous solvent to the flask and swirl gently to dissolve the solid. A brief sonication or gentle warming may be used if necessary.
-
Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert several times to ensure a homogeneous solution.
-
Store the solution at an appropriate temperature, protected from light.
Protocol 2: Stability Assessment by HPLC
This protocol provides a general method for assessing the stability of your compound in a specific solution over time.
Materials:
-
Stock solution of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC grade solvents (e.g., acetonitrile and water)
-
Vials for HPLC analysis
Procedure:
-
Method Development: Develop an HPLC method that provides a sharp, well-resolved peak for the parent compound. A gradient elution with acetonitrile and water is a common starting point for triazine derivatives.[15]
-
Time Zero (T=0) Analysis: Immediately after preparing your experimental solution, dilute an aliquot to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as your baseline.
-
Incubation: Store your experimental solution under the conditions you wish to test (e.g., specific temperature, pH, light exposure).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), take an aliquot of the stored solution, dilute it in the same manner as the T=0 sample, and analyze it by HPLC.
-
Data Analysis: Compare the chromatograms from each time point. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation. The stability can be quantified by calculating the percentage of the parent compound remaining at each time point relative to T=0.
V. Data Summary
Table 1: Predicted Solubility of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMF, DMSO, Acetone, Acetonitrile, THF | Soluble | Favorable dipole-dipole interactions with the triazine ring.[6] |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble | Potential for hydrogen bonding is limited, and the bulky diphenyl groups reduce polarity. |
| Aromatic | Toluene, Benzene | Soluble | Pi-stacking interactions between the solvent and the phenyl groups can enhance solubility.[6] |
| Nonpolar | Hexane, Cyclohexane | Insoluble | Lack of favorable intermolecular interactions.[6] |
Table 2: Factors Influencing the Stability of Chlorotriazines in Solution
| Factor | Effect on Stability | Recommended Mitigation |
| Alkaline pH (>7) | Increases rate of hydrolysis.[7][8] | Maintain pH in the 4-7 range.[7] |
| UV Light Exposure | Can induce photodegradation.[11][12][13] | Store solutions in amber vials or in the dark. |
| Elevated Temperature | Can accelerate degradation rates. | Store solutions at low temperatures and avoid prolonged heating. |
| Presence of Water | Promotes hydrolysis.[7] | Use anhydrous solvents and store under inert atmosphere. |
VI. References
-
Konstantinou, I. K., Hela, D. G., & Albanis, T. A. (2001). Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. Environmental Science & Technology, 35(2), 398-405. [Link]
-
Agüera, A., Contreras, M., & Fernández-Alba, A. R. (2001). Photodegradation of Triazine Herbicides in Aqueous Solutions and Natural Waters. Journal of Agricultural and Food Chemistry, 49(2), 849-856. [Link]
-
Lin, C. H., et al. (2021). UV and temperature effects on chloroacetanilide and triazine herbicides degradation and cytotoxicity. Scientific Reports, 11(1), 18429. [Link]
-
Scilit. (n.d.). Developments in the mechanism of photodegradation of triazine-based pesticides. Retrieved from [Link]
-
Lányi, K., & Dinya, Z. (2003). Photodegradation study of some triazine-type herbicides. Microchemical Journal, 75(1), 51-59. [Link]
-
Liesivuori, J., & Vergieva, D. (2020). Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations. International Journal of Environmental Research and Public Health, 17(18), 6683. [Link]
-
Barrett, K. A., & McBride, M. B. (2005). Abiotic dealkylation and hydrolysis of atrazine by birnessite. Environmental Toxicology and Chemistry, 24(9), 2131-2137. [Link]
-
Jian, F., Xiao, H., & Wei, Y. (2009). 6-Chloro-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine dimethylformamide monosolvate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3131. [Link]
-
ResearchGate. (n.d.). Degradation of Chlorotriazine Pesticides by Sulfate Radicals and the Influence of Organic Matter. Retrieved from [Link]
-
PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-diphenyl-. Retrieved from [Link]
-
PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. Retrieved from [Link]
-
NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. Retrieved from [Link]
-
Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Utah State University Extension. [Link]
-
NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N,N',N'-tetraethyl-. Retrieved from [Link]
-
Michigan State University Extension. (2008). Effect of water pH on the stability of pesticides. Retrieved from [Link]
-
Perennial Plant Association. (1994). Effect of pH on Pesticide Stability and Efficacy. Perennial Plants, 2(2). [Link]
-
Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
-
Jian, F., Xiao, H., & Wei, Y. (2007). 6-Chloro-N,N'-di-p-tolyl-1,3,5-triazine-2,4-diamine acetone solvate. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4569. [Link]
-
Zhang, Q., et al. (2019). Dechlorination-Hydroxylation of Atrazine to Hydroxyatrazine with Thiosulfate: A Detoxification Strategy in Seconds. Environmental Science & Technology, 53(7), 3647-3655. [Link]
-
Reddit. (2022). How do I force my compound to precipitate? Retrieved from [Link]
-
Zhang, M., et al. (2014). Hydrolysis reaction mechanism in atrazine metabolism and prediction of its metabolites' toxicities. Journal of Hazardous Materials, 278, 29-36. [Link]
-
ResearchGate. (n.d.). 10 questions with answers in TRIAZINES. Retrieved from [Link]
-
Wang, Q., et al. (2000). Hydrolysis kinetics of atrazine and influence factors. Journal of Environmental Sciences, 12(3), 262-266. [Link]
-
Kułaga, D., et al. (2024). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Ultrasonics Sonochemistry, 108, 106951. [Link]
-
ResearchGate. (n.d.). Synthetic scheme for 2,4-diamino-6-chloro-[11][13][14]triazines. Retrieved from [Link]
-
ResearchGate. (n.d.). 6-Chloro-N,N-di-p-tolyl-1,3,5-triazine-2,4-diamine dimethylformamide monosolvate. Retrieved from [Link]
-
Claramunt, R. M., et al. (2007). Green Synthesis of 1,3,5-Triazines with Applications in Supramolecular and Materials Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for the synthesis of 1,3,5-triazine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Finding a solvent to remove 2,4,6 trihydrazine 1,3,5 triazine from the mixture? Retrieved from [Link]
-
MDPI. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 6-Chloro-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine (FDB011269). Retrieved from [Link]
-
Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Retrieved from [Link]
Sources
- 1. 6-Chloro-1,3,5-triazine-2,4-diamine|CAS 3397-62-4 [benchchem.com]
- 2. 6-Chloro-N 2,N 4-di-p-tolyl-1,3,5-triazine-2,4-diamine dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abiotic dealkylation and hydrolysis of atrazine by birnessite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dechlorination-Hydroxylation of Atrazine to Hydroxyatrazine with Thiosulfate: A Detoxification Strategy in Seconds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 9. benchchem.com [benchchem.com]
- 10. Hydrolysis reaction mechanism in atrazine metabolism and prediction of its metabolites' toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. old.uoi.gr [old.uoi.gr]
- 12. employees.csbsju.edu [employees.csbsju.edu]
- 13. researchgate.net [researchgate.net]
- 14. UV and temperature effects on chloroacetanilide and triazine herbicides degradation and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. hortscans.ces.ncsu.edu [hortscans.ces.ncsu.edu]
common impurities in 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- and their removal
Answering the user's request.## Technical Support Center: Purity and Purification of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-
Welcome to the technical support guide for 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile triazine scaffold. Ensuring the purity of this reagent is critical for the success of downstream applications, from library synthesis in medicinal chemistry to the development of novel materials.
This guide provides in-depth troubleshooting advice and frequently asked questions regarding the common impurities encountered during the synthesis and handling of this compound and offers validated methods for their removal.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-, and how does it influence potential impurities?
The most common and cost-effective method for synthesizing substituted 1,3,5-triazines is the sequential nucleophilic aromatic substitution of chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) core.[1][2] The synthesis of the target compound involves the controlled reaction of cyanuric chloride with two equivalents of diphenylamine. The reactivity of the chlorine atoms is temperature-dependent, which allows for a stepwise reaction.[3] Impurities typically arise from this process, including unreacted starting materials, incompletely reacted intermediates, and byproducts from side reactions.
Q2: How can I perform a preliminary assessment of my sample's purity?
A quick purity assessment can be performed using Thin-Layer Chromatography (TLC). A single spot under UV visualization in multiple solvent systems (e.g., varying polarity like hexane/ethyl acetate or dichloromethane/methanol) suggests high purity. For more definitive analysis, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. ¹H NMR is particularly powerful for identifying proton-containing impurities.[1]
Q3: Why is it crucial to use a pure sample in my experiments?
Reactive impurities, such as the highly electrophilic cyanuric chloride or mono-substituted intermediates, can lead to the formation of undesired byproducts in your reaction, complicating purification and reducing the yield of your target molecule. Even non-reactive impurities can interfere with biological assays, lead to inaccurate analytical data, and compromise the structural integrity of polymers or other materials.
Troubleshooting Guide: Identifying and Removing Common Impurities
This guide addresses specific issues you may encounter, identifiable through common analytical techniques like NMR or LC-MS.
Issue 1: My NMR spectrum shows sharp singlets and multiplets in the aromatic region (approx. 7.0-7.4 ppm) that do not correspond to the diphenyl groups of the product.
-
Possible Cause: Residual Diphenylamine (Starting Material). Diphenylamine is a common excess reagent used to drive the substitution reaction to completion. Its presence suggests insufficient purification of the crude product.
-
Causality & Solution: Diphenylamine has a lower polarity than the desired product due to the presence of the polar triazine core in the final compound. This difference in polarity is the key to its removal.
-
Method 1: Recrystallization. Recrystallize the crude product from a solvent system where the desired product has lower solubility at cool temperatures, while diphenylamine remains in the mother liquor. A non-polar solvent like heptane or cyclohexane can be effective.[4]
-
Method 2: Flash Column Chromatography. A silica gel column using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexane) will effectively separate the less polar diphenylamine (which elutes first) from the more polar product.[2]
-
Issue 2: Mass spectrometry analysis indicates the presence of a species with a higher molecular weight and/or additional chlorine atoms compared to the desired product.
-
Possible Cause: Incompletely Reacted Intermediates. The most likely species are the mono-substituted intermediate (2,4-dichloro-6-(diphenylamino)-1,3,5-triazine) or unreacted cyanuric chloride.
-
Causality & Solution: These chlorinated precursors are significantly more electrophilic and less polar than the di-substituted product. Their removal is critical to prevent unwanted side reactions.
-
Method 1: Aqueous Workup. A thorough wash of the crude reaction mixture in an organic solvent (like dichloromethane or ethyl acetate) with a mild aqueous base (e.g., sodium bicarbonate solution) can help to hydrolyze and remove the highly reactive cyanuric chloride.
-
Method 2: Flash Column Chromatography. As with residual diphenylamine, the polarity difference allows for efficient separation on a silica gel column. The less polar chlorinated intermediates will elute before the target compound.[2]
-
Issue 3: The product appears discolored (e.g., off-white or yellowish) and the NMR/IR spectra show broad peaks, possibly indicating hydroxyl groups.
-
Possible Cause: Hydrolysis Byproducts. The chlorine atoms on the triazine ring are susceptible to hydrolysis, especially in the presence of moisture at elevated temperatures.[4] This can lead to the formation of hydroxy-triazine derivatives, where one or more chlorine atoms are replaced by -OH groups.
-
Causality & Solution: Hydroxylated impurities are significantly more polar than the target compound.
-
Method 1: Recrystallization. Choose a solvent that poorly solubilizes the highly polar hydroxy-triazines, causing them to precipitate out upon cooling or to be removed during hot filtration.
-
Method 2: Column Chromatography. These polar impurities will have very strong retention on a silica gel column and may not elute with standard solvent systems, remaining at the baseline while the desired product is collected.
-
Prevention: The most effective strategy is prevention. Ensure all reactions are carried out under anhydrous (dry) conditions and that solvents are properly dried before use.
-
Summary of Impurities and Removal Strategies
| Impurity Name | Potential Source | Analytical Signature | Recommended Removal Method |
| Diphenylamine | Excess starting material | Distinct aromatic signals in ¹H NMR; M/Z of ~169.23 in MS | Recrystallization; Flash Chromatography |
| Cyanuric Chloride | Unreacted starting material | Absence of aromatic protons in ¹H NMR; M/Z of ~184.41 in MS | Aqueous workup; Flash Chromatography |
| Mono-substituted Intermediate | Incomplete reaction | Complex NMR, M/Z of ~317.16 in MS | Flash Chromatography |
| Hydroxy-triazines | Hydrolysis of chloro-substituents | Broad -OH peaks in IR/NMR; Increased polarity on TLC | Column Chromatography; Prevention with anhydrous conditions |
| Residual Solvents | Synthesis or purification process | Characteristic signals in ¹H NMR (e.g., Acetone ~2.17 ppm) | Drying under high vacuum; Trituration |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is most effective for removing less polar impurities like residual diphenylamine or more polar impurities that have significantly different solubility profiles.
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., acetone, ethanol, ethyl acetate, toluene, heptane) to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Dissolution: In a flask, add the crude solid and the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper. This step removes particulate matter and highly insoluble byproducts.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath or refrigerator.
-
Isolation: Collect the formed crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
-
Validation: Confirm the purity of the recrystallized product using HPLC, LC-MS, or NMR and check the melting point.
Protocol 2: Purification by Flash Column Chromatography
This is the most versatile method for separating impurities with different polarities.[2]
-
TLC Analysis: Determine an appropriate solvent system using TLC. The ideal system will show good separation between the product spot (Rf value of ~0.3-0.4) and all impurity spots. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent as a slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, dry it, and carefully load the dry powder onto the top of the packed column.
-
Elution: Run the column by passing the eluent through the silica gel, collecting fractions. The elution can be isocratic (constant solvent composition) or a gradient (increasing polarity over time).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying & Validation: Dry the resulting solid under a high vacuum and confirm its purity by appropriate analytical methods.
Impurity Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and resolving purity issues with your sample.
Sources
Technical Support Center: Refining the Recrystallization of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
This guide serves as a specialized resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine (CAS: 1973-09-7). Recrystallization, while a powerful and fundamental purification technique, often requires nuanced adjustments based on the specific properties of the compound and its impurity profile. This document provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to help you achieve high purity and yield.
Section 1: Foundational Principles of Recrystallization
Recrystallization is a purification technique for solid organic compounds based on differences in solubility. The ideal solvent for recrystallization is one in which the target compound has high solubility at an elevated temperature but low solubility at a lower temperature.[1] Impurities, ideally, should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor") or insoluble at all temperatures (allowing for removal via hot filtration).
The success of this process hinges on the controlled formation of a crystal lattice. Slow, gradual cooling of a saturated solution is paramount, as it allows molecules of the target compound to selectively deposit onto a growing crystal lattice, excluding impurity molecules.[2][3] Rapid cooling, or "crashing out," often traps impurities within the crystal structure, diminishing the effectiveness of the purification.[2]
Section 2: Experimental Protocols & Workflows
Standard Single-Solvent Recrystallization Protocol
This protocol outlines the standard procedure for purifying 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine.
Step-by-Step Methodology:
-
Solvent Selection: Based on literature for similar triazine derivatives, solvents such as acetone, dimethylformamide (DMF), ethanol, and ethyl acetate are promising candidates.[4][5][6] Conduct small-scale solubility tests to identify the optimal solvent (see Table 1). The goal is to find a solvent that completely dissolves the compound when boiling but results in poor solubility upon cooling.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil using a hot plate, constantly swirling. Continue adding small portions of hot solvent until the solid just dissolves. Causality Note: Using the absolute minimum amount of hot solvent is critical for maximizing yield, as any excess solvent will retain some of the product in solution even after cooling.[2]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization in the funnel.[3]
-
Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3] Once the flask reaches room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the crystals thoroughly to remove residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
Visualization of the Recrystallization Workflow
The following diagram illustrates the decision-making process and steps involved in a standard recrystallization experiment.
Caption: Standard workflow for the recrystallization of a solid organic compound.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine.
Q1: No crystals are forming, even after cooling the solution in an ice bath. What should I do?
A1: This is a frequent issue, typically arising from two main causes: using too much solvent or supersaturation.[1][7]
-
Cause 1: Excessive Solvent: The concentration of the compound is too low for crystals to form.
-
Cause 2: Supersaturation: The solution contains more dissolved solute than it theoretically should at that temperature, and crystallization requires a nucleation point to begin.[7]
-
Solution A (Induce Nucleation): Gently scratch the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass provide a surface for the first crystals to form.[1]
-
Solution B (Seed Crystals): If you have a small amount of the pure compound, add a single tiny crystal ("seed crystal") to the solution. This will act as a template for further crystal growth.[1]
-
Q2: My compound separated as an oil instead of crystals. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or if the concentration of impurities is very high.[3][7]
-
Solution: Reheat the solution until the oil completely redissolves. Add a small amount (5-10% of the total volume) of additional hot solvent to lower the saturation point.[7] Allow the solution to cool much more slowly. You can achieve this by placing the flask in a large beaker of hot water and allowing the entire system to cool to room temperature (creating an insulating bath). Very slow cooling is critical to favor crystal formation over oiling.[7]
Q3: The recrystallization produced a very low yield. What went wrong?
A3: A poor yield is often due to using too much solvent during the dissolution step or washing the final crystals with solvent that was not sufficiently cold.[2]
-
Solution:
-
Check the Mother Liquor: Before discarding the filtrate (mother liquor), cool it in an ice bath to see if a second crop of crystals forms. You can also evaporate a small amount of the filtrate; a significant solid residue indicates a large amount of dissolved product.[2]
-
Optimize the Protocol: In your next attempt, be meticulous about adding the minimum amount of hot solvent required for dissolution. Ensure the solvent used for washing the collected crystals is ice-cold to minimize the dissolution of your product.
-
Q4: My final product is still colored, even after recrystallization.
A4: If the product itself is not colored, this indicates the presence of colored, soluble impurities.
-
Solution: Perform a decolorization step. After dissolving the crude solid in the hot solvent but before cooling, add a very small amount of activated carbon (charcoal) to the hot solution. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal, then proceed with the cooling and crystallization steps as usual.[3] Be aware that activated carbon can also adsorb some of your product, so use it sparingly.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common recrystallization problems.
Caption: A decision tree for troubleshooting common recrystallization issues.
Section 4: Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent if I have no prior information?
A1: The principle of "like dissolves like" is a good starting point.[1] Since 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine has aromatic rings and polar amine groups, solvents with intermediate polarity are often a good choice. A rule of thumb suggests that solvents containing functional groups similar to the compound can be good solubilizers.[8] The most reliable method is to perform small-scale solubility tests with a range of solvents (e.g., hexane, ethyl acetate, acetone, ethanol, water) to observe their solubility behavior when cold and hot.
Q2: What is a mixed-solvent system and when should I use one?
A2: A mixed-solvent system is used when no single solvent has the ideal solubility characteristics. It involves a pair of miscible solvents: one in which the compound is highly soluble ("solvent A") and one in which it is poorly soluble ("solvent B").[9] To use this system, dissolve the compound in a minimum amount of hot solvent A, then add solvent B dropwise until the solution becomes cloudy (the point of saturation). Add a few drops of solvent A to redissolve the precipitate, then allow the solution to cool slowly. This technique is best attempted after single-solvent systems have proven ineffective.
Q3: Can solvate formation be an issue with this compound?
A3: Yes. Similar triazine derivatives have been shown to form solvates with solvents like acetone and DMF.[5][6] A solvate is a crystal that has incorporated solvent molecules into its lattice. This is not necessarily a problem for purity, but it will affect the compound's melting point and elemental analysis. If a non-solvated product is required, you may need to try recrystallizing from a solvent that is less likely to be incorporated, such as an alcohol or hydrocarbon, and ensure the product is thoroughly dried under vacuum.
Data Summary
Table 1: Potential Solvents for Recrystallization of Triazine Derivatives
| Solvent | Boiling Point (°C) | Key Characteristics & Potential Use | Reference |
| Acetone | 56 | A common, volatile solvent. Known to form a solvate with a similar di-p-tolyl triazine derivative. | [6] |
| Dimethylformamide (DMF) | 153 | A high-boiling polar aprotic solvent. Also known to form a solvate with a similar triazine derivative. Use with caution due to high boiling point. | [5] |
| Ethanol | 78 | A general-purpose polar protic solvent often effective for compounds with hydrogen-bonding capabilities. | [4][10] |
| Ethyl Acetate | 77 | A moderately polar solvent, often used in mixed systems with non-polar solvents like hexane. | [4][8] |
| Hexane / Ethyl Acetate | Variable | A common mixed-solvent system for tuning polarity to achieve ideal solubility. | [8] |
References
- WO2012072663A1 - Separation of triazine derivatives enantiomers using tartaric acid - Google Patents.
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York . Discusses common issues in recrystallization such as using too much solvent and oiling out. [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts . Offers solutions for common recrystallization problems including rapid crystallization and poor yield. [Link]
-
Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid . Mentions crystallization as a simple purification procedure for triazine derivatives. [Link]
-
Recrystallization1 - University of California, Los Angeles . Explains the foundational principles of recrystallization and solvent choice. [Link]
-
Recrystallization - Wired Chemist . Provides a detailed overview of the recrystallization process, including troubleshooting for oiling out and colored impurities. [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester . Offers practical advice and rules of thumb for solvent selection in recrystallization. [Link]
-
6-Chloro-N 2,N 4-di-p-tolyl-1,3,5-triazine-2,4-diamine dimethylformamide monosolvate - NIH . Reports the recrystallization of a similar triazine derivative from DMF. [Link]
-
Triazine derivatives, processes for preparation thereof and pharmaceutical compositions comprising the same - European Patent Office . Details various recrystallization solvents used for different triazine derivatives. [Link]
-
(PDF) 6-Chloro-N,N-di-p-tolyl-1,3,5-triazine-2,4-diamine acetone solvate - ResearchGate . Describes the recrystallization of a similar triazine derivative from acetone, resulting in an acetone solvate. [Link]
-
How To: Purify by Crystallization - Department of Chemistry : University of Rochester . Describes the technique of two-solvent recrystallization. [Link]
-
1,3,5-Triazine-2,4-diamine, 6-chloro- - the NIST WebBook . Provides chemical data for a related triazine compound. [Link]
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- 5. 6-Chloro-N 2,N 4-di-p-tolyl-1,3,5-triazine-2,4-diamine dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. How To [chem.rochester.edu]
- 10. data.epo.org [data.epo.org]
Technical Support Center: Characterization of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-
Welcome to the technical support guide for the characterization of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- (hereafter referred to as CDPT). This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the analysis of this compound. Given its unique physicochemical properties, CDPT presents specific hurdles that require a systematic and well-informed approach. This guide provides in-depth troubleshooting protocols, frequently asked questions, and validated methodologies to ensure accurate and reproducible characterization.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and analysis of CDPT.
Q1: What are the primary physicochemical properties of CDPT that create analytical challenges?
A1: The analytical challenges associated with CDPT stem directly from its molecular structure: a rigid, planar 1,3,5-triazine core substituted with a chloro group and two bulky, hydrophobic N-phenyl groups. This combination results in:
-
Extremely Low Aqueous Solubility: The molecule is predominantly non-polar, making it practically insoluble in water and many common aqueous buffers.[1] This is the most significant hurdle for many bioassays and chromatographic techniques.
-
High Melting Point and Thermal Stability: The stable aromatic triazine ring and strong intermolecular π-π stacking contribute to a high melting point and considerable thermal stability, which is typical for many triazine derivatives.[2][3] While beneficial for some applications, this can complicate analyses like melt-flow characterization.
-
Potential for Strong Intermolecular Interactions: The planar structure and presence of N-H donors and aromatic rings can lead to aggregation in solution, which may cause peak broadening in NMR and affect chromatographic behavior.[4]
Q2: What is the recommended initial strategy for solubilizing CDPT?
A2: A systematic approach starting with potent, aprotic organic solvents is recommended.[5]
-
Primary Choice: Begin with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These are powerful solvents for many aromatic and heterocyclic compounds.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mg/mL) in your chosen solvent. Gentle heating (40-50°C) or sonication can aid dissolution, but always monitor for potential degradation if the compound is thermally sensitive.[5]
-
Aqueous Dilutions: For assays requiring aqueous media, perform a serial dilution. Critically, add the organic stock solution to the aqueous buffer (not the other way around) while vortexing to minimize immediate precipitation.[6] Be aware that the compound may crash out over time, so it is crucial to determine its kinetic solubility limit in your specific medium.[1]
Q3: Which analytical techniques are most suitable for the routine characterization of CDPT?
A3: A multi-technique approach is essential for unambiguous characterization:
-
Purity and Identification: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the primary tool for assessing purity.[7] Coupling HPLC with Mass Spectrometry (LC-MS) provides simultaneous purity and molecular weight confirmation.[8]
-
Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the chemical structure.
-
Molecular Weight Confirmation: High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the elemental composition.[7]
-
Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine thermal stability and melting point.[9]
Q4: What are the expected key signals in ¹H NMR, ¹³C NMR, and Mass Spectrometry for CDPT?
A4:
-
¹H NMR: In a solvent like DMSO-d₆, you should expect to see signals for the two N-H protons (likely a broad singlet) and complex multiplets in the aromatic region corresponding to the protons on the two phenyl rings.
-
¹³C NMR: Key signals would include those for the three distinct carbons of the triazine ring (C-Cl, and the two C-N carbons) and the carbons of the phenyl rings.
-
Mass Spectrometry: In ESI positive mode, the primary ion observed would be the protonated molecule [M+H]⁺. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature for the molecular ion peak.
Section 2: Troubleshooting Analytical Challenges
This section provides a problem-and-solution framework for issues commonly encountered during CDPT analysis.
Problem 1: Solubility and Sample Preparation Failures
-
Symptoms: The compound does not dissolve, or it precipitates out of solution upon standing or dilution. This leads to inconsistent results in subsequent analyses.[1]
-
Causality: The high lattice energy of the crystalline solid and the hydrophobicity of the molecule prevent effective solvation in many common solvents. When a concentrated organic stock is diluted into an aqueous buffer, the solution becomes supersaturated, leading to precipitation as it equilibrates to its lower thermodynamic solubility.[1]
-
Solvent Screening: Test the solubility of CDPT in a range of solvents, from non-polar (e.g., Toluene) to highly polar aprotic (e.g., DMSO, NMP).
-
Quantify Solubility: Prepare saturated solutions by adding an excess of CDPT to a known volume of solvent. Equilibrate the slurry (e.g., shaking at a constant temperature for 24 hours).
-
Analyze Supernatant: Centrifuge the slurry to pellet the undissolved solid. Carefully collect the supernatant, dilute it with a suitable solvent, and quantify the concentration using a validated HPLC-UV method.[1]
-
Record Data: Compile the results into a solubility table to guide future experimental design.
Table 1: Illustrative Solubility Profile for CDPT
| Solvent | Solubility Category | Approximate Conc. (mg/mL) | Notes |
|---|---|---|---|
| Water | Insoluble | < 0.01 | Not suitable as a primary solvent. |
| Methanol | Sparingly Soluble | ~0.1 - 0.5 | May require heating/sonication. |
| Acetonitrile | Sparingly Soluble | ~0.5 - 1.0 | |
| Dichloromethane | Soluble | ~5 - 10 | |
| Tetrahydrofuran (THF) | Soluble | ~10 - 15 | Good for reaction chemistry. |
| N,N-Dimethylformamide (DMF) | Freely Soluble | > 20 | Good for stock solutions.[6] |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | > 20 | Excellent for high-concentration stocks.[5] |
This data is illustrative and should be experimentally verified.
Problem 2: HPLC Analysis - Poor Peak Shape and Reproducibility
-
Symptoms: Chromatograms exhibit significant peak tailing, peak broadening, or shifting retention times.
-
Causality:
-
Peak Tailing: The basic nitrogen atoms in the triazine ring can undergo secondary ionic interactions with acidic residual silanol groups on standard silica-based C18 columns. This leads to a non-ideal partitioning mechanism and tailed peaks.[10]
-
Broad Peaks: Poor solubility in the mobile phase can cause the analyte to precipitate on the column head or during the gradient, leading to broad peaks and poor recovery. On-column aggregation can also be a factor.
-
Retention Time Drift: Inconsistent mobile phase preparation, temperature fluctuations, or slow column equilibration can cause retention times to shift between injections.[10]
-
Caption: Workflow for troubleshooting poor HPLC peak shape.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Diluent: Acetonitrile or DMF
Causality of Protocol Choices:
-
0.1% TFA: The acidic modifier serves a dual purpose: it protonates the basic nitrogens on the triazine ring to ensure a single ionic species and masks the acidic silanol groups on the column packing material, thereby preventing secondary interactions and reducing peak tailing.[10]
-
Elevated Temperature (40 °C): This reduces mobile phase viscosity, allowing for more efficient mass transfer and resulting in sharper peaks. It can also slightly improve the solubility of CDPT in the mobile phase.[10]
Problem 3: NMR Spectroscopy - Low Signal or Broadened Peaks
-
Symptoms: The acquired spectrum has a low signal-to-noise ratio even after many scans. Aromatic or N-H proton signals are unusually broad and poorly resolved.
-
Causality:
-
Low Signal: This is a direct consequence of poor solubility, limiting the achievable concentration in the NMR tube.
-
Broad Peaks: This can be caused by several factors:
-
Analyte Aggregation: At higher concentrations, π-π stacking can lead to aggregation, which tumbles slowly in solution, causing signal broadening.
-
Restricted Bond Rotation: The rotation around the C(triazine)-N(phenyl) bonds may be slow on the NMR timescale, leading to dynamic exchange broadening.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
-
-
Solvent Selection: Use a solvent in which CDPT is highly soluble. Deuterated Dimethyl Sulfoxide (DMSO-d₆) is often the best choice for this class of compounds as it can disrupt intermolecular hydrogen bonding and π-stacking.
-
Increase Acquisition Time: If solubility is limiting, increase the number of scans to improve the signal-to-noise ratio.
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures (e.g., 25 °C, 50 °C, 80 °C). If peak broadening is due to dynamic exchange, the peaks may sharpen at higher temperatures as the rate of bond rotation increases.
-
Check for Impurities: If unexpected broadening persists, consider filtering the sample through a small plug of Celite or using a chelating agent to remove potential paramagnetic impurities.
Problem 4: Mass Spectrometry - Unstable Signal or Ambiguous Data
-
Symptoms: The ion signal in Electrospray Ionization (ESI) is weak or erratic. The observed mass does not correspond to the expected [M+H]⁺ ion.
-
Causality:
-
Unstable Signal: This is often due to the compound precipitating in the transfer line or at the ESI needle tip as the solvent composition changes and evaporation occurs.
-
Ambiguous Data: The compound may form adducts with salts present in the sample or mobile phase (e.g., [M+Na]⁺, [M+K]⁺). In-source fragmentation can also occur if the source conditions are too harsh.
-
-
Solvent System: Ensure the solvent used for direct infusion or LC-MS is one in which CDPT is highly soluble and which is compatible with ESI (e.g., Acetonitrile, Methanol, or a mixture with THF/DCM).
-
Source Parameter Optimization: Tune the ESI source parameters (capillary voltage, gas flow, temperature) to maximize the signal for the [M+H]⁺ ion while minimizing in-source fragmentation.
-
Adduct Identification: If unexpected masses are observed, check for common adducts. The mass difference will often correspond to Na⁺ (22.99 Da) or K⁺ (39.10 Da).
-
Confirm Isotopic Pattern: The molecular ion cluster should exhibit the characteristic isotopic pattern for one chlorine atom, with peaks at M and M+2 in an approximate 3:1 ratio of intensity. This is a powerful confirmation of the compound's identity.
Table 2: Expected Ions and Fragments for CDPT in HRMS
| Ion/Fragment | Formula | Calculated m/z ([M+H]⁺) | Description |
|---|---|---|---|
| [M(³⁵Cl)+H]⁺ | C₁₅H₁₃³⁵ClN₅ | 298.0854 | Protonated Molecular Ion |
| [M(³⁷Cl)+H]⁺ | C₁₅H₁₃³⁷ClN₅ | 300.0825 | Chlorine Isotope Peak |
| [M-Cl]⁺ | C₁₅H₁₂N₅ | 262.1138 | Loss of Chlorine |
| [M-C₆H₅NH]⁺ | C₉H₇ClN₃ | 192.0323 | Loss of Anilino Group |
Section 3: Visualization of Key Processes
Visual aids can clarify complex troubleshooting and analytical workflows.
Caption: Decision tree for selecting an appropriate solvent system.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds.
- Benchchem. (n.d.). A Comparative Analysis of the Thermal Stability of 4,6-Diphenyl-1,3,5-triazin-2.
-
Krasowska, M., et al. (2023). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Molecules, 28(18), 6567. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis, characterization, thermal stability and kinetics of thermal degradation of novel polymers based-s-triazine Schiff base. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Troubleshooting [Compound Name] Solubility Issues.
-
Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons. ARKIVOC. Available from: [Link]
-
Banoub, J. H., & Kiceniuk, J. (n.d.). Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
IJNRD. (2024). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. International Journal of Novel Research and Development, 9(3). Retrieved from [Link]
-
Reddit. (2022). How to tackle compound solubility issue. r/labrats. Retrieved from [Link]
-
Jian, F.-F., et al. (2007). 6-Chloro-N,N-di-p-tolyl-1,3,5-triazine-2,4-diamine acetone solvate. Acta Crystallographica Section E: Crystallographic Communications, 63(Pt 12), o4937. Available from: [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
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- 9. researchgate.net [researchgate.net]
- 10. ijnrd.org [ijnrd.org]
Validation & Comparative
A Comparative Analysis of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- and Other Biologically Active Triazines
A Comprehensive Guide for Researchers and Drug Development Professionals
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the backbone of a diverse range of compounds with significant biological activities.[1] Its inherent structural features, including a planar aromatic ring system and multiple sites for substitution, allow for the fine-tuning of physicochemical properties and biological targets. This guide provides a comparative analysis of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-, a representative of the diphenyl-substituted triazine class, against other notable triazine-based compounds with established therapeutic applications or significant biological effects.
This analysis will delve into the anticancer and antimicrobial potential, mechanisms of action, and toxicological profiles of these compounds, supported by experimental data from peer-reviewed literature. We will explore how structural modifications on the triazine core influence their biological activity, providing insights for the rational design of novel therapeutics.
Introduction to the Triazine Core and Key Comparators
The triazine ring exists in three isomeric forms: 1,2,3-, 1,2,4-, and 1,3,5-triazine. The symmetrical 1,3,5-triazine (s-triazine) is the most extensively studied due to its stability and synthetic accessibility.[2] The reactivity of the triazine ring is characterized by its susceptibility to nucleophilic substitution, allowing for the introduction of various functional groups at the 2, 4, and 6 positions.[2]
This guide will focus on the comparative analysis of the following compounds:
-
1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- (Target Compound): A diaryl-substituted s-triazine. While specific biological data for this exact compound is limited in publicly available literature, its structural class has shown promise in various therapeutic areas.[3][4]
-
Lamotrigine: A 1,2,4-triazine derivative widely used as an anticonvulsant and mood stabilizer.[5]
-
Irbesartan: A non-peptide angiotensin II receptor antagonist, though not a triazine itself, its complex heterocyclic structure provides a relevant comparison for drug-like properties.
-
Atrazine: A widely used s-triazine herbicide, included for its well-documented biological effects and toxicological profile, serving as a benchmark for environmental and safety considerations.[6][7]
-
Other Biologically Active Triazine Derivatives: A selection of s-triazine and 1,2,4-triazine derivatives with reported anticancer and antimicrobial activities will be included to provide a broader context for the structure-activity relationship (SAR) of this class of compounds.
Comparative Analysis of Biological Activity
Anticancer Activity
The 1,3,5-triazine scaffold is a common feature in a number of anticancer agents, with some derivatives having advanced to clinical trials.[8] Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as kinases and dihydrofolate reductase.
For comparison, a different study on imamine-1,3,5-triazine derivatives showed potent anti-proliferative activity against MDA-MB-231 cells, with compounds 4f and 4k exhibiting IC50 values of 6.25 µM and 8.18 µM, respectively, surpassing the activity of the established anticancer drug imatinib (IC50 = 35.50 µM).[11] Another study on 1,3,5-triazine derivatives reported a compound with an IC50 of 5.85 µM against the SW480 colorectal cancer cell line.[3]
Table 1: Comparative Anticancer Activity (IC₅₀) of Selected Triazine Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Imamine-1,3,5-triazine (4f ) | MDA-MB-231 (Breast) | 6.25 | [11] |
| Imamine-1,3,5-triazine (4k ) | MDA-MB-231 (Breast) | 8.18 | [11] |
| Morpholine-functionalized 1,3,5-triazine | SW480 (Colorectal) | 5.85 | [3] |
| Biphenyl-substituted triazines | α-glucosidase inhibition | 35.35 - 564.41 | [3] |
| 2,4-diamino-1,3,5-triazine derivative (19 ) | MALME-3M (Melanoma) | 0.033 | [12] |
It is important to note that a direct comparison of IC₅₀ values across different studies should be made with caution due to variations in experimental conditions. However, the data clearly indicates that the 1,3,5-triazine scaffold is a versatile platform for the development of potent anticancer agents.
Antimicrobial Activity
Triazine derivatives have also been investigated for their antimicrobial properties. While specific data for 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- is not available, a study on other 1,3,5-triazine derivatives reported promising activity. For instance, the synthesis of 1,1'-(6-((4-nitrophenyl)amino)-1,3,5-triazine-2,4-diyl)bis(3-phenylthiourea) and related compounds showed antimicrobial potential.[13] Another study on pyrimidine derivatives, which share some structural similarities with triazines, showed that 6-Chloro-2,4-diamino pyrimidine exhibited some antibacterial and antifungal activity, although it was lower than the reference standards.[14]
Table 2: Comparative Antimicrobial Activity (MIC) of Selected Triazine and Related Derivatives
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| bis-TQAS (VI) | S. aureus | 10 | [15] |
| bis-TQAS (IX) | S. aureus | 16 | [15] |
| 6-Chloro-2,4-diamino pyrimidine | Various bacteria & fungi | Low activity | [14] |
The data suggests that while the triazine core has potential for antimicrobial drug development, the nature of the substituents plays a critical role in determining the potency and spectrum of activity.
Mechanism of Action: A Tale of Diverse Targets
The therapeutic efficacy of triazine-based drugs stems from their ability to interact with a variety of biological targets. The specific substitutions on the triazine ring dictate this target specificity.
Lamotrigine: Inhibition of Voltage-Gated Sodium Channels
Lamotrigine, a 1,2,4-triazine, exerts its anticonvulsant and mood-stabilizing effects primarily by inhibiting voltage-sensitive sodium channels.[5] This action stabilizes neuronal membranes and consequently modulates the presynaptic release of excitatory amino acid neurotransmitters like glutamate and aspartate.[16]
Caption: Mechanism of action of Lamotrigine.
Irbesartan: Angiotensin II Receptor Blockade
Although not a triazine, Irbesartan's mechanism provides a valuable contrast. It is a potent and specific antagonist of the angiotensin II type 1 (AT₁) receptor.[17] By blocking the binding of angiotensin II, a potent vasoconstrictor, Irbesartan leads to vasodilation and a reduction in blood pressure.
Caption: Mechanism of action of Irbesartan.
Atrazine: Inhibition of Photosynthesis
The herbicidal activity of atrazine, an s-triazine, is due to its ability to inhibit photosynthesis in susceptible plants. It binds to the D1 protein of the photosystem II complex, blocking electron transport and leading to the production of reactive oxygen species that cause cellular damage and plant death.[7]
Comparative Toxicological Profile
The safety profile of any potential therapeutic agent is of paramount importance. The toxicity of triazine derivatives can vary significantly depending on their substitution pattern.
Table 3: Comparative Acute Oral Toxicity (LD₅₀) of Selected Triazines
| Compound | Test Species | Oral LD₅₀ (mg/kg) | Reference |
| Atrazine | Rat | 3090 | [7] |
| Lamotrigine | Rat | 250 | [18] |
| Irbesartan | Rat | >2000 | [19] |
| 6-Chloro-2,4-diamino pyrimidine | Not specified | 518.6 | [14] |
Note: Data for 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- is not available.
From the available data, Lamotrigine appears to be the most acutely toxic of the compounds listed, while Atrazine and Irbesartan have relatively low acute toxicity. The toxicity of 6-chloro-2,4-diamino pyrimidine falls in the moderate range. It is crucial to conduct thorough toxicological studies for any new triazine derivative intended for therapeutic use.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed protocols for the key in vitro assays used to evaluate the biological activity of triazine derivatives.
Synthesis of 1,3,5-Triazine Derivatives
The synthesis of substituted 1,3,5-triazines typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms can be sequentially substituted by various nucleophiles, with the reactivity of the remaining chlorine atoms decreasing after each substitution. This allows for the controlled synthesis of mono-, di-, and tri-substituted triazines.
General Procedure for the Synthesis of a Disubstituted Chloro-s-triazine:
-
Dissolve cyanuric chloride in a suitable solvent (e.g., acetone, THF).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add one equivalent of the first nucleophile (e.g., an amine) while maintaining the temperature. The pH is often maintained around 7 with the addition of a weak base like sodium bicarbonate.
-
After the first substitution is complete (monitored by TLC), the temperature is raised to room temperature or slightly above.
-
A second equivalent of the same or a different nucleophile is then added.
-
The reaction is stirred until completion.
-
The product is typically isolated by precipitation in water, followed by filtration and recrystallization.
A specific example is the synthesis of 1,1'-(6-chloro-1,3,5-triazine-2,4-diyl)bis(3-phenylthiourea), which involves the reaction of 1-(4,6-dichloro-1,3,5-triazin-2-yl)-3-phenylthiourea with N-phenylthiourea in acetone at room temperature.[13]
Caption: General synthetic workflow for disubstituted triazines.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][17][20][21]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 1,3,5-triazine derivatives) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting a dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[18][19][22][23][24]
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Perspectives
The comparative analysis presented in this guide highlights the immense potential of the 1,3,5-triazine scaffold in drug discovery. While specific biological data for 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- remains to be fully elucidated, the promising activities of structurally related diaryl-substituted triazines in anticancer and other therapeutic areas warrant further investigation of this compound and its analogs.
The diverse mechanisms of action exhibited by different triazine derivatives, from ion channel modulation to enzyme inhibition, underscore the versatility of this chemical class. Future research should focus on:
-
Comprehensive Biological Screening: Systematic evaluation of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- and its analogs against a broad panel of cancer cell lines and microbial strains to identify lead compounds.
-
Structure-Activity Relationship (SAR) Studies: Rational design and synthesis of new derivatives to optimize potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by promising lead compounds.
-
In Vivo Efficacy and Toxicology: Preclinical evaluation of the most promising candidates in animal models to assess their therapeutic potential and safety profiles.
By leveraging the insights gained from this comparative analysis and employing a multidisciplinary approach, the full therapeutic potential of 1,3,5-triazine derivatives can be unlocked, leading to the development of novel and effective treatments for a wide range of diseases.
References
Sources
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- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Lamotrigine - Wikipedia [en.wikipedia.org]
- 6. Atrazine - Wikipedia [en.wikipedia.org]
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comparing the reactivity of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- with similar compounds
Introduction: The 1,3,5-Triazine Scaffold in Modern Chemistry
The 1,3,5-triazine (or s-triazine) ring is a privileged scaffold in medicinal chemistry, agrochemicals, and materials science.[1][2] Its prevalence is largely due to the predictable and versatile chemistry of its chlorinated precursors, most notably 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[3] The three chlorine atoms on cyanuric chloride exhibit differential reactivity, which can be controlled by temperature to allow for the sequential and selective introduction of various nucleophiles.[2][4] This stepwise substitution enables the construction of vast libraries of mono-, di-, and trisubstituted triazine derivatives with a high degree of precision.[5]
This guide focuses on a specific class of disubstituted chlorotriazines: 2,4-diamino-6-chloro-1,3,5-triazines. We will provide an in-depth comparison of the reactivity of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- with structurally similar compounds. The primary goal is to elucidate how substituents on the diamino groups modulate the reactivity of the remaining chlorine atom, offering researchers and drug development professionals a framework for rational design and synthesis.
Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reactivity of the 6-chloro-1,3,5-triazine core is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism.[6] The triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This electronic property makes the chlorine-bearing carbon atom highly electrophilic and susceptible to attack by nucleophiles.
The SNAr reaction proceeds via a two-step addition-elimination pathway:
-
Nucleophilic Attack: A nucleophile attacks the carbon atom attached to the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This is typically the rate-determining step.[6]
-
Chloride Elimination: The aromaticity of the triazine ring is restored by the expulsion of the chloride ion, which is an excellent leaving group.[6]
Caption: The two-step addition-elimination SNAr mechanism.
Comparative Reactivity Analysis
The reactivity of the C-Cl bond in 2,4-diamino-6-chloro-1,3,5-triazines is profoundly influenced by the nature of the substituents on the nitrogen atoms. These substituents exert both electronic and steric effects that modulate the electrophilicity of the reaction center. To illustrate this, we will compare our target compound with key analogs.
Structural Analogs for Comparison:
| Compound Name | R Group on Amino Nitrogen | Key Electronic Feature |
| 1. 6-Chloro-1,3,5-triazine-2,4-diamine[7][8][9] | -H | Baseline; Strong resonance donation from -NH₂ |
| 2. 6-Chloro-N,N,N',N'-tetraethyl-1,3,5-triazine-2,4-diamine[10] | -CH₂CH₃ | Inductive donation from ethyl groups enhances N donation |
| 3. 6-Chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine [11] (Target Compound) | -C₆H₅ | Resonance donation from N is shared with the phenyl ring |
| 4. 6-Chloro-N,N'-bis(4-nitrophenyl)-1,3,5-triazine-2,4-diamine | -C₆H₄NO₂ | Strong electron-withdrawing effect from nitrophenyl group |
Analysis of Substituent Effects:
The SNAr reaction is accelerated by electron-withdrawing groups (which stabilize the anionic Meisenheimer intermediate) and decelerated by electron-donating groups (which reduce the initial electrophilicity of the carbon center).[12]
-
Unsubstituted (-H): The two -NH₂ groups are strong electron-donating groups through resonance. They increase the electron density on the triazine ring, making the chlorine-bearing carbon less electrophilic and thus reducing its reactivity towards nucleophiles compared to a less substituted chlorotriazine.
-
Alkyl (-CH₂CH₃): The tetraethyl-substituted analog is expected to be the least reactive in this series. The ethyl groups are electron-donating by induction, which enhances the electron-donating character of the amino nitrogens. This significantly reduces the electrophilicity of the C-Cl carbon. Furthermore, the bulky ethyl groups can introduce steric hindrance, impeding the approach of the nucleophile.
-
Phenyl (-C₆H₅): The N-phenyl groups introduce a competing resonance effect. While the nitrogen lone pair can donate into the triazine ring, it can also delocalize into the attached phenyl ring. This competition reduces the net electron-donating effect on the triazine ring compared to the unsubstituted -NH₂ groups. Consequently, 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine is expected to be more reactive than its unsubstituted and N-alkylated counterparts.
-
Nitrophenyl (-C₆H₄NO₂): The 4-nitrophenyl group is strongly electron-withdrawing. This effect pulls electron density away from the amino nitrogen, drastically reducing its ability to donate to the triazine ring. The overall electronic effect on the triazine ring becomes deactivating, which significantly increases the electrophilicity of the C-Cl carbon. This compound is therefore predicted to be the most reactive in the series.
Predicted Reactivity Trend:
(Least Reactive) Alkyl < Unsubstituted < Diphenyl < Nitrophenyl (Most Reactive)
Beyond SNAr: Palladium-Catalyzed Cross-Coupling
While SNAr is the classical method for functionalizing chlorotriazines, modern synthetic chemistry offers powerful alternatives, particularly for forming C-C and C-N bonds that are otherwise difficult to access.
-
Suzuki-Miyaura Coupling: This reaction uses a palladium catalyst to couple the chlorotriazine with an organoboron species (like a boronic acid), forming a new C-C bond.[13][14] It is invaluable for synthesizing biaryl or aryl-heteroaryl structures.[15][16]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples the chlorotriazine with an amine, forming a new C-N bond.[17][18] It is especially useful for coupling less nucleophilic amines or when SNAr conditions are not viable.[19][20][21]
These methods expand the synthetic utility of chlorotriazines beyond the limits of traditional nucleophilic substitution.
Experimental Protocols
To provide a framework for empirical comparison, the following protocols are described. The first is designed to directly compare SNAr reactivity under standardized conditions.
Protocol 1: Comparative Kinetic Analysis of SNAr Reactivity
This protocol describes a method to compare the reactivity of the four analogs with a model nucleophile, morpholine. Reaction progress can be monitored by HPLC or LC-MS to determine reaction rates.
Materials:
-
6-Chloro-1,3,5-triazine-2,4-diamine (Analog 1)
-
6-Chloro-N,N,N',N'-tetraethyl-1,3,5-triazine-2,4-diamine (Analog 2)
-
6-Chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine (Analog 3)
-
6-Chloro-N,N'-bis(4-nitrophenyl)-1,3,5-triazine-2,4-diamine (Analog 4)
-
Morpholine (≥99%)
-
Diisopropylethylamine (DIEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Internal standard (e.g., dodecane)
Experimental Workflow:
Caption: General workflow for comparative kinetic studies.
Procedure:
-
Preparation: In separate flasks, prepare 0.1 M stock solutions of each triazine analog in anhydrous THF. Prepare a separate 0.3 M stock solution of morpholine containing 0.3 M DIEA in THF.
-
Reaction Setup: To a stirred vial at a constant 25°C, add 1.0 mL of a triazine stock solution and 100 µL of the internal standard solution.
-
Initiation: At time t=0, add 1.0 mL of the morpholine/DIEA stock solution. The final concentrations will be approximately 0.05 M triazine, 0.15 M morpholine, and 0.15 M DIEA.
-
Monitoring: Withdraw 100 µL aliquots at regular intervals (e.g., 0, 5, 15, 30, 60, 120 minutes). Immediately quench each aliquot in a vial containing 900 µL of 1% formic acid in acetonitrile/water (50:50).
-
Analysis: Analyze the quenched samples by reverse-phase HPLC, monitoring the disappearance of the starting triazine peak relative to the internal standard.
-
Data Processing: Plot the concentration of the starting material versus time for each analog. The initial slope of this curve is proportional to the initial reaction rate, allowing for a direct quantitative comparison.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a representative method for C-C bond formation on the triazine core.
Materials:
-
6-Chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (3.0 eq)
-
Toluene and Water (4:1 mixture)
Procedure:
-
Setup: To a round-bottom flask, add the chlorotriazine, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 90°C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired 6-phenyl-N,N'-diphenyl-1,3,5-triazine-2,4-diamine.
Conclusion
The reactivity of the C-Cl bond in 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- is intermediate among its structural analogs. Its reactivity is attenuated compared to analogs bearing electron-withdrawing groups on the N-aryl substituents but enhanced relative to analogs with more strongly electron-donating N-alkyl or unsubstituted amino groups. This tunability is a direct consequence of the electronic effects exerted by the substituents at the C2 and C4 positions, which modulate the electrophilicity of the C6 carbon center. An understanding of these structure-reactivity relationships is crucial for scientists in the rational design of synthetic routes and the development of novel triazine-based molecules for pharmaceutical and materials applications. Furthermore, the application of modern palladium-catalyzed cross-coupling reactions significantly broadens the synthetic possibilities, enabling the creation of complex molecular architectures that are inaccessible through traditional SNAr chemistry alone.
References
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- Current Drug Targets. (n.d.). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile.
- Wikipedia. (2024). Lamotrigine.
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chlorotriazines.
- BenchChem. (n.d.). A Comprehensive Technical Review of 1,3,5-Triazine Derivatives: Synthesis, Biological Activity, and Material Applications.
- ResearchGate. (n.d.). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-).
- BenchChem. (n.d.). 6-Chloro-1,3,5-triazine-2,4-diamine.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines.
- Mansa STM Publishers. (2024). An overview of prior art disclosures about the synthesis of lamotrigine and a glimpse of its closely related compounds.
- arkat usa. (n.d.). 1,3,5-Triazine as core for the preparation of dendrons.
- Google Patents. (n.d.). WO2006047372A2 - Lamotrigine analogs.
- New Drug Approvals. (2014). Lamotrigine, Lamotrigine an antiepileptic.
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- PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- NIST WebBook. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- NIH. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination.
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- Wikipedia. (2024). Suzuki reaction.
- University of Calgary. (n.d.). Nucleophilic Substitution Reactions.
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ResearchGate. (n.d.). Synthetic scheme for 2,4-diamino-6-chloro-[2][6][22]triazines. Retrieved from
- MedchemExpress.com. (n.d.). 6-Chloro-1,3,5-triazine-2,4-diamine (Synonyms).
- PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-.
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- NIH. (n.d.). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids.
- Current Organic Synthesis. (n.d.). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis.
- NIH. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game.
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A Performance Guide to Aromatic Polymers Synthesized with 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of advanced materials with superior performance characteristics, the strategic design of polymer backbones is paramount. The incorporation of rigid, planar heterocyclic structures is a well-established approach to enhancing thermal stability and mechanical strength. Among these, the 1,3,5-triazine ring stands out due to its aromaticity, thermal resilience, and versatile reactivity, making it a compelling building block for high-performance polymers. This guide provides a comprehensive analysis of the expected performance of polymers synthesized using 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine, a monomer poised to yield polymers with exceptional properties.
Due to the nascent stage of research into polymers derived specifically from 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine, this guide will draw upon established data from closely related triazine-containing aromatic polyamides and polyimides to project performance benchmarks. We will present a comparative framework against leading high-performance polymers, offering insights into the potential advantages of this novel polymer family. Furthermore, detailed experimental protocols for synthesis and characterization are provided to empower researchers in this promising field.
The Monomer: 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
The monomer, 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine, possesses a unique combination of structural features that are anticipated to impart desirable properties to the resulting polymers. The rigid triazine core provides a foundation for high thermal stability, while the diphenylamino substituents introduce bulk and rotational barriers, which can enhance the glass transition temperature (Tg) and modify solubility. The reactive chloro group serves as a prime site for nucleophilic substitution, enabling polymerization with a variety of comonomers, most notably aromatic diamines, to form robust polyamide linkages.
Projected Performance: A Comparative Perspective
While specific experimental data for polymers derived from 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine is not yet widely published, we can extrapolate their potential performance by examining analogous triazine-containing aromatic polymers. These polymers are expected to exhibit a compelling combination of thermal stability, mechanical strength, and processability.
Thermal Properties
Aromatic polyamides and polyimides containing triazine units consistently demonstrate exceptional thermal stability.[1][2] The triazine ring's inherent resistance to thermal degradation contributes significantly to the overall stability of the polymer chain. It is projected that polyamides synthesized from 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine will exhibit high decomposition temperatures (Td), likely exceeding 400°C, and high glass transition temperatures (Tg) in the range of 200-300°C, depending on the specific aromatic diamine used in the polycondensation.[1][2]
Table 1: Projected Thermal Properties in Comparison to Benchmark Polymers
| Polymer Class | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td, 5% weight loss) (°C) |
| Projected Triazine-Polyamide | 200 - 300 | > 400 |
| Aromatic Polyamide (e.g., Kevlar®) | > 300 | > 500 |
| Aromatic Polyimide (e.g., Kapton®) | > 350 | > 550 |
Mechanical Properties
The rigid nature of the triazine ring and the aromatic backbone is expected to result in polymers with high tensile strength and modulus. The incorporation of bulky diphenylamino side groups may slightly reduce chain packing efficiency compared to linear aromatic polyamides like Kevlar®, potentially leading to a moderate trade-off in ultimate tensile strength but with a possible improvement in solubility and processability. The films cast from these polymers are anticipated to be tough and flexible.[2]
Table 2: Projected Mechanical Properties in Comparison to Benchmark Polymers
| Polymer Class | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Projected Triazine-Polyamide | 80 - 150 | 2.5 - 4.0 | 5 - 10 |
| Aromatic Polyamide (e.g., Kevlar®) | > 3000 (fiber) | > 100 (fiber) | 2 - 4 |
| Aromatic Polyimide (e.g., Kapton®) | ~ 200 (film) | ~ 3.0 (film) | ~ 70 |
Solubility and Processability
A significant challenge with many high-performance aromatic polymers is their limited solubility, which complicates processing. The presence of the diphenylamino groups in the target polymer is anticipated to disrupt chain packing and enhance solubility in organic solvents, a desirable trait for solution-based processing techniques like film casting and fiber spinning.[3][4] This improved processability could be a key advantage over more intractable materials like Kevlar®.
Experimental Protocols
To facilitate research and development in this area, we provide detailed, step-by-step methodologies for the synthesis and characterization of these novel triazine-based polymers.
Synthesis of Triazine-Containing Aromatic Polyamide via Solution Polycondensation
This protocol describes a common method for synthesizing high-molecular-weight aromatic polyamides.
Diagram 1: Workflow for Triazine-Polyamide Synthesis
Caption: General workflow for the synthesis of triazine-containing aromatic polyamides.
Materials:
-
6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl), dried
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Methanol
-
Ethanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine, an equimolar amount of the aromatic diamine, and LiCl in anhydrous NMP.
-
Add anhydrous pyridine to the solution.
-
With vigorous stirring, add triphenyl phosphite (TPP) to the reaction mixture.
-
Heat the reaction mixture to 100-120°C and maintain for 3-6 hours under a continuous nitrogen stream.
-
After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with stirring to precipitate the polymer.
-
Collect the fibrous polymer by filtration and wash thoroughly with hot water and ethanol to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80-100°C to a constant weight.
Characterization Techniques
A comprehensive evaluation of the synthesized polymer's properties is crucial. The following standard techniques are recommended.
Diagram 2: Polymer Characterization Workflow
Caption: Standard workflow for the characterization of high-performance polymers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide linkages and the presence of the triazine ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the polymer.
-
Differential Scanning Calorimetry (DSC): To identify the glass transition temperature (Tg) and melting temperature (Tm), if applicable.
-
Tensile Testing: To measure the mechanical properties of polymer films, including tensile strength, modulus, and elongation at break, according to ASTM D882 standards.
-
X-ray Diffraction (XRD): To assess the crystallinity of the polymer.
Conclusion and Future Outlook
Polymers synthesized from 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine represent a promising new class of high-performance materials. While direct experimental data is currently limited, analysis of analogous triazine-containing polymers suggests they will exhibit a highly desirable combination of excellent thermal stability, robust mechanical properties, and enhanced processability. The bulky diphenylamino groups are key to improving solubility, a critical factor for practical applications.
The provided experimental protocols offer a solid foundation for researchers to synthesize and characterize these novel polymers. Future work should focus on a systematic investigation of structure-property relationships by varying the aromatic diamine comonomer. This will enable the fine-tuning of properties to meet the demanding requirements of advanced applications in aerospace, electronics, and even drug delivery systems where thermally stable and biocompatible polymer matrices are sought. The exploration of this polymer family is a fertile ground for innovation in materials science.
References
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-
Chemoselective Polycondensation of 2-Amino-4,6-dichloro-1,3,5-triazine with Aromatic Diamines. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis and characterization of semi-aromatic polyamides containing heterocyclic 1,3,5 s-triazine and methylene spacer group for thermally stable and colloidal property. (2020). SN Applied Sciences. Retrieved from [Link]
-
Synthesis and characterization of semi-aromatic polyamides containing heterocyclic 1,3,5 s-triazine and methylene spacer group for thermally stable and colloidal property. (2020). SN Applied Sciences. Retrieved from [Link]
-
Novel thermally stable and organosoluble aromatic polyamides with main chain phenyl-1,3,5-triazine moieties. (2025). ResearchGate. Retrieved from [Link]
-
The Synergistic Effect of Triazine and Phosphaphenanthrene Units on the Physico-Chemical Behavior of Polyimides. (2023). Polymers. Retrieved from [Link]
-
Functional Aromatic Polyamides. (n.d.). MDPI. Retrieved from [Link]
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Synthesis and properties of polymers containing s-triazine rings in the main chain. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of Polyamides Based on s-Triazine Moiety. (2025). ResearchGate. Retrieved from [Link]
- Synthesis and Properties of Aromatic Poly(guanamine-imide)s Bearing Chelating Pendant Groups. (n.d.).
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A Comparative Guide to the Cross-Validation of Analytical Methods for 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
For: Researchers, scientists, and drug development professionals.
Introduction
The compound 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- (a substituted diaminochlorotriazine) belongs to a class of heterocyclic compounds that are pivotal in pharmaceutical and agrochemical research. The accurate and precise quantification of such molecules is critical, whether it's for determining purity in active pharmaceutical ingredients (APIs), identifying impurities and degradants in stability studies, or conducting pharmacokinetic analyses. The objective of any analytical procedure is to demonstrate that it is suitable for its intended purpose[1]. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this triazine derivative.
The principles and protocols described herein are grounded in the internationally recognized guidelines for analytical procedure validation, specifically ICH Q2(R1), which provides a framework for validating the suitability of analytical methods.[2][3][4]
Chapter 1: Overview of Key Analytical Techniques
The choice of an analytical technique is governed by the specific requirements of the measurement, such as desired sensitivity, selectivity, and the complexity of the sample matrix. For triazine derivatives, chromatographic methods are most common.[5][6]
High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV)
HPLC is a cornerstone of analytical chemistry, separating components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a compound like 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine, which contains a chromophore (the triazine ring and phenyl groups), a UV detector can be used for quantification.
-
Principle of Causality: The selection of HPLC-UV is predicated on the molecule possessing a structure that absorbs ultraviolet light. The amount of light absorbed is directly proportional to the concentration of the analyte (Beer-Lambert Law), allowing for quantification. This method is robust, cost-effective, and widely available, making it a workhorse for routine quality control (QC) testing where analyte concentrations are relatively high.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS couples the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected. This ion is then fragmented, and a specific product ion is monitored for quantification.
-
Principle of Causality: The choice of LC-MS/MS is driven by the need for exceptional sensitivity and specificity. By monitoring a specific fragmentation pattern (a precursor-to-product ion transition), this technique can definitively identify and quantify an analyte even at trace levels in highly complex matrices (e.g., plasma, tissue extracts, environmental samples). This specificity minimizes the risk of interference from other components in the sample, which is a common challenge in HPLC-UV analysis.
Chapter 2: Experimental Design for Method Validation
A self-validating system is one where the experimental design inherently demonstrates the method's suitability. The following protocols are designed based on the ICH Q2(R1) framework to establish performance characteristics.
Experimental Workflow Overview
The general workflow for developing and validating an analytical method for the target triazine involves several key stages, from initial sample handling to final data verification.
Caption: General workflow for analytical method validation.
Protocol A: HPLC-UV Method Validation
This protocol outlines the steps for validating an HPLC-UV method suitable for quantifying 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine in a bulk substance or simple formulation.
1. Materials & Reagents:
-
Reference Standard: 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- (>99% purity)
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid (FA), analytical grade
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size (e.g., Thermo Scientific Accucore C18[7])
2. Chromatographic Conditions:
-
Mobile Phase: A: Water + 0.1% FA, B: ACN + 0.1% FA
-
Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Rationale: A gradient elution is chosen to ensure the timely elution of the relatively non-polar diphenyl-triazine while providing good peak shape and separation from potential impurities. Formic acid is added to improve peak symmetry by protonating free silanols on the stationary phase.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or λmax determined by UV scan)
-
Injection Volume: 10 µL
3. Validation Experiments:
-
Specificity: Analyze blank (diluent), placebo (formulation matrix without analyte), and spiked samples to demonstrate no interference at the analyte's retention time.
-
Linearity: Prepare a 7-point calibration curve from 1 µg/mL to 100 µg/mL. Plot peak area vs. concentration and determine the correlation coefficient (r²).
-
Accuracy: Analyze samples spiked with the reference standard at three concentrations (e.g., 5, 50, 90 µg/mL) in triplicate. Calculate percent recovery.
-
Precision (Repeatability & Intermediate): Analyze six replicate preparations at 100% of the target concentration. For intermediate precision, repeat on a different day with a different analyst. Calculate the relative standard deviation (%RSD).
-
Limit of Quantitation (LOQ): Determine the lowest concentration that meets the accuracy and precision criteria (typically with a signal-to-noise ratio of ~10).
Protocol B: LC-MS/MS Method Validation
This protocol is designed for trace-level quantification, such as in biological matrices (e.g., plasma).
1. Materials & Reagents:
-
As per HPLC-UV protocol, plus:
-
Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used.
-
Sample Matrix: Blank human plasma (or relevant matrix).
-
SPE Cartridges: For sample clean-up.[8]
2. LC-MS/MS Conditions:
-
LC Conditions: Similar to HPLC-UV, but often using a smaller diameter column (e.g., 2.1 mm) and lower flow rate (e.g., 0.4 mL/min) for better MS compatibility.
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Rationale: The nitrogen atoms in the triazine ring are basic and readily accept a proton, making positive mode ESI highly efficient for this class of compounds.
-
-
MRM Transitions:
-
Analyte: Determine precursor ion (e.g., [M+H]⁺) and optimize collision energy to find a stable, high-intensity product ion.
-
Internal Standard: Determine corresponding transition.
-
-
Data Acquisition: Monitor the specified MRM transitions.
3. Validation Experiments:
-
Specificity & Matrix Effect: Analyze extracted blank matrix from multiple sources to check for interferences. Evaluate ion suppression/enhancement by comparing analyte response in post-extraction spiked matrix to response in neat solution.
-
Linearity: Prepare a calibration curve (e.g., 0.1 ng/mL to 100 ng/mL) in the biological matrix. Plot the peak area ratio (Analyte/IS) vs. concentration. Use a weighted (e.g., 1/x²) linear regression.
-
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in the matrix on multiple days.
-
LOQ: The lowest standard on the calibration curve that meets accuracy (e.g., ±20%) and precision (e.g., ≤20% RSD) requirements.
Chapter 3: Cross-Validation: A Comparative Analysis
Cross-validation involves comparing the results from two distinct analytical methods. Here, we compare the expected performance of HPLC-UV and LC-MS/MS for the analysis of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine based on typical method capabilities.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics for each method, as established through validation experiments adhering to ICH Q2(R1) guidelines.[1][2]
| Validation Parameter | HPLC-UV (Typical Performance) | LC-MS/MS (Typical Performance) | Causality & Justification |
| Specificity / Selectivity | Moderate | Very High | HPLC-UV relies on retention time and UV absorbance, which can be prone to interference from co-eluting compounds with similar chromophores. LC-MS/MS uses a specific mass transition (precursor→product ion), providing an extra dimension of selectivity and virtually eliminating interferences. |
| Linearity (r²) | > 0.999 | > 0.995 | Both methods exhibit excellent linearity. The slightly lower r² in LC-MS/MS can be due to the wider dynamic range and potential for detector saturation at the high end. |
| Limit of Quantitation (LOQ) | ~ 1 µg/mL (1000 ng/mL) | ~ 0.1 ng/mL | Mass spectrometers are inherently more sensitive detectors than UV detectors, allowing for the measurement of much lower concentrations. This makes LC-MS/MS the method of choice for bioanalysis or trace impurity detection. |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% (Bioanalytical: 85-115%) | In simple matrices, HPLC-UV is highly accurate. In complex matrices, the multi-step extraction required for LC-MS/MS can lead to slightly lower and more variable recoveries, which are accounted for by using an internal standard. |
| Precision (% RSD) | ≤ 2% | ≤ 5% (Bioanalytical: ≤ 15%) | The simpler workflow of HPLC-UV for bulk analysis generally leads to higher precision. The increased complexity of sample preparation and the instrumental variability in LC-MS/MS contribute to a slightly higher, but still acceptable, %RSD. |
| Robustness | High | Moderate | HPLC-UV methods are generally very robust and less sensitive to minor changes in mobile phase composition or temperature. LC-MS/MS response can be more sensitive to matrix effects and variations in ionization source conditions. |
Method Selection Guide
The choice between these two powerful techniques is dictated by the analytical objective.
Caption: Decision tree for analytical method selection.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the analysis of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine. The cross-validation of results between these methods can provide the highest level of confidence in the data.
-
HPLC-UV is the optimal choice for routine applications such as bulk material assay and purity testing, where analyte concentrations are high and the sample matrix is simple. Its robustness, cost-effectiveness, and high precision make it ideal for quality control environments.
-
LC-MS/MS is indispensable when the highest sensitivity and selectivity are required. It is the gold standard for bioanalytical studies, trace-level impurity profiling, and analysis in complex environmental or biological matrices. The use of an internal standard and rigorous validation are key to overcoming challenges like matrix effects and ensuring data integrity.
By selecting the appropriate technique based on the specific analytical challenge and validating it according to established guidelines like ICH Q2(R1), researchers and drug development professionals can ensure the generation of accurate, reliable, and defensible data.
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][2]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][3]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][4]
-
International Council for Harmonisation. Quality Guidelines. [Link][9]
-
MDPI. Magnetic Deep Eutectic Solvent-Based Single-Drop Microextraction for the Determination of Triazine Herbicides in Environmental Waters. [Link][10]
-
ACS Publications. On-Line Solid-Phase Extraction of Triazine Herbicides Using a Molecularly Imprinted Polymer for Selective Sample Enrichment. [Link][8]
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ResearchGate. Procedures commonly used to prepare water samples for triazine analysis. [Link][11]
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PubMed. Chromatographic methods for analysis of triazine herbicides. [Link][6]
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U.S. Environmental Protection Agency. Environmental Chemistry Method for Triazines & Metolachlor. [Link][12]
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A Comparative Guide to 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine: A Superior Cross-Linker for Advanced Applications
For researchers, scientists, and drug development professionals engaged in the creation of advanced biomaterials, the choice of a cross-linking agent is a critical determinant of the final product's performance and biocompatibility. This guide provides an in-depth technical comparison of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine, a dichlorotriazine derivative, with conventional cross-linkers such as glutaraldehyde and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). We will explore the distinct advantages offered by this triazine-based cross-linker, supported by mechanistic insights and comparative data, to empower you in making informed decisions for your research and development endeavors.
The Critical Role of Cross-Linking in Biomaterials
Cross-linking is a fundamental process for stabilizing and engineering the properties of biopolymeric materials, including hydrogels, scaffolds for tissue engineering, and matrices for enzyme immobilization and drug delivery. The ideal cross-linker should not only provide robust and stable linkages but also exhibit high biocompatibility, controllable reactivity, and minimal disruption to the native function of the biomolecules. While glutaraldehyde and EDC/NHS have been widely used, they present significant limitations that can be overcome by leveraging the unique chemistry of triazine-based cross-linkers.
Unveiling the Advantages of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine belongs to the family of s-triazine compounds, which are characterized by a six-membered heterocyclic ring containing three nitrogen atoms. Its utility as a cross-linker stems from the presence of a reactive chlorine atom that can undergo nucleophilic substitution with functional groups present on biomolecules, primarily the ε-amino group of lysine residues.
The core advantages of using this dichlorotriazine derivative over traditional cross-linkers can be categorized as follows:
-
Enhanced Biocompatibility and Reduced Cytotoxicity: A paramount concern in the development of biomaterials is the potential for cytotoxic effects induced by the cross-linking agent. Glutaraldehyde, a widely used cross-linker, is known to elicit significant cytotoxicity. This is largely due to the leaching of unreacted glutaraldehyde molecules from the cross-linked matrix, which can be toxic to cells.[1][2][3] In contrast, triazine-based cross-linkers, upon reaction, form stable, covalent bonds with the biomolecule, minimizing the risk of leaching and associated cytotoxicity. While direct cytotoxic data for 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine is limited, studies on various triazine derivatives used in biomaterials suggest a more favorable biocompatibility profile.[4][5][6]
-
Controllable and Stepwise Reactivity: A key distinguishing feature of dichlorotriazine cross-linkers is their tunable reactivity. The chlorine atoms on the triazine ring exhibit different reactivity levels that are dependent on temperature and pH. This allows for a sequential and controlled cross-linking process. The first chlorine atom is highly reactive and can be substituted at lower temperatures (0-5°C), while the second requires more forcing conditions, such as a higher temperature (30-50°C) or a higher pH. This stepwise reactivity offers a significant advantage in designing complex, well-defined, and heterogeneously functionalized biomaterials.[5][7][8]
-
Formation of Stable Covalent Linkages: The reaction of the chloro-triazine moiety with the amine groups of proteins results in the formation of a highly stable covalent bond. This ensures the long-term integrity and stability of the cross-linked material under physiological conditions, which is crucial for applications such as tissue engineering scaffolds and controlled-release drug delivery systems.[9]
-
Potential for pH-Responsive Materials: The reactivity of the triazine ring is influenced by pH. This property can be harnessed to create "smart" biomaterials that respond to changes in the local pH environment. For instance, hydrogels cross-linked with triazine derivatives can be designed to exhibit pH-dependent swelling or degradation, enabling the targeted release of therapeutic agents in specific physiological or pathological settings.[1][10][11]
Comparative Analysis with Conventional Cross-Linkers
To fully appreciate the advantages of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine, a direct comparison with glutaraldehyde and EDC/NHS is essential.
| Feature | 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine | Glutaraldehyde | EDC/NHS |
| Mechanism | Nucleophilic substitution of chlorine by amine groups | Schiff base formation between aldehyde and amine groups | "Zero-length" cross-linking via amide bond formation |
| Cytotoxicity | Generally lower due to stable covalent bond formation | High due to leaching of unreacted cytotoxic molecules[1][2] | Low, but byproducts need to be removed[12] |
| Reactivity Control | High; stepwise reaction controllable by temperature and pH[7][8] | Less controllable, can lead to over-cross-linking | Moderate; influenced by pH and concentration |
| Bond Stability | High; stable covalent bond | Less stable; reversible Schiff bases can degrade[1] | High; stable amide bond |
| pH Responsiveness | Potential for creating pH-sensitive materials[1][10] | No inherent pH responsiveness | No inherent pH responsiveness |
| Specificity | Primarily targets amine groups, with potential for reaction with other nucleophiles[13] | Primarily targets amine groups[14] | Targets carboxyl and amine groups[12] |
Reaction Mechanism: A Closer Look
The cross-linking reaction of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine with proteins proceeds via a nucleophilic aromatic substitution mechanism. The primary amine groups of lysine residues on the protein act as nucleophiles, attacking the electron-deficient carbon atom of the triazine ring that is bonded to the chlorine atom. This results in the displacement of the chloride ion and the formation of a stable carbon-nitrogen bond.
Caption: Reaction of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine with a primary amine on a protein.
Experimental Protocols: A Self-Validating System
To ensure the integrity and reproducibility of your results, it is crucial to follow well-defined experimental protocols. Below are generalized methodologies for protein cross-linking using the compared agents.
Protocol 1: Cross-Linking with 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
This protocol is a general guideline and should be optimized for your specific application.
-
Protein Preparation: Dissolve the protein to be cross-linked in a suitable buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.5) to a final concentration of 1-10 mg/mL.
-
Cross-linker Preparation: Prepare a stock solution of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a concentration of 10-50 mg/mL.
-
Cross-linking Reaction (First Chlorine): Cool the protein solution to 0-4°C. Slowly add the cross-linker solution to the protein solution with gentle stirring. The molar ratio of the cross-linker to the protein should be optimized, but a starting point of 10:1 to 50:1 is recommended. Allow the reaction to proceed for 2-4 hours at 4°C.
-
Cross-linking Reaction (Second Chlorine - Optional for Intermolecular Cross-linking): To facilitate the reaction of the second chlorine atom for intermolecular cross-linking, the temperature can be raised to 37°C and the pH adjusted to around 9.0. The reaction time will need to be optimized (typically 1-2 hours).
-
Quenching the Reaction: To stop the cross-linking reaction, add a quenching buffer containing a high concentration of a primary amine, such as 1 M Tris-HCl, pH 8.0. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess cross-linker and byproducts by dialysis or size-exclusion chromatography.
-
Analysis: Analyze the cross-linked products using SDS-PAGE, mass spectrometry, or other appropriate techniques.
Caption: Workflow for protein cross-linking with a dichlorotriazine derivative.
Protocol 2: Cross-Linking with Glutaraldehyde
-
Protein Preparation: Prepare the protein solution (1-10 mg/mL) in a buffer such as phosphate-buffered saline (PBS), pH 7.4.
-
Cross-linking Reaction: Add glutaraldehyde to the protein solution to a final concentration of 0.1-1% (v/v). Incubate for 15-60 minutes at room temperature.
-
Quenching the Reaction: Stop the reaction by adding a quenching solution, such as 1 M glycine or Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification and Analysis: Follow steps 6 and 7 from Protocol 1.
Protocol 3: Cross-Linking with EDC/NHS
-
Buffer Preparation: Use an amine-free buffer for the activation step, such as 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 5.0-6.0.
-
Activation of Carboxyl Groups: To the protein solution (1-10 mg/mL in MES buffer), add EDC and NHS to a final concentration of 2-10 mM and 5-25 mM, respectively. Incubate for 15-30 minutes at room temperature.
-
Cross-linking Reaction: Add the second protein containing primary amine groups to the activated protein solution. The pH can be raised to 7.2-8.5 to facilitate the reaction. Incubate for 1-2 hours at room temperature.
-
Quenching and Purification: Quench any unreacted NHS esters with a primary amine-containing buffer (e.g., Tris-HCl). Purify the conjugate as described in Protocol 1.
Conclusion: A Strategic Choice for Superior Biomaterials
The selection of a cross-linking agent is a pivotal decision in the design and fabrication of high-performance biomaterials. While glutaraldehyde and EDC/NHS have their merits, 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine and other dichlorotriazine derivatives present a compelling alternative with significant advantages in terms of biocompatibility, controlled reactivity, and the stability of the resulting cross-links. The ability to perform stepwise reactions opens up new possibilities for the rational design of complex and functional biomaterials. For researchers aiming to push the boundaries of drug delivery, tissue engineering, and bioconjugation, exploring the potential of triazine-based cross-linkers is a strategic and promising endeavor.
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A Researcher's Guide to the Spectroscopic Analysis of 6-Chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine and its Derivatives
Introduction: The s-Triazine Scaffold in Modern Chemistry
The 1,3,5-triazine (or s-triazine) ring is a privileged heterocyclic scaffold renowned for its structural rigidity, thermal stability, and versatile reactivity. Its derivatives are cornerstone materials in numerous fields, from agrochemicals to pharmaceuticals and polymer science.[1] The compound 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine represents a critical subclass, featuring a reactive chlorine atom for further functionalization and two diphenylamino substituents that significantly influence its electronic and steric properties.
This guide provides an in-depth spectroscopic comparison of this core molecule and its derivatives. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output. By understanding how substitutions on the pendant phenyl rings modulate the spectroscopic signatures, researchers can gain predictive power in characterizing novel compounds within this family. The methodologies and interpretations presented herein are designed to be self-validating, providing a robust framework for drug development professionals and academic researchers.
Core Molecular Structure and Derivative Strategy
The foundational structure consists of a central s-triazine ring substituted with one chlorine atom and two N-phenylamino groups. The derivatives explored in this guide are generated by introducing substituents at the para-position of the phenyl rings. This strategic placement minimizes steric hindrance and allows for a clear investigation of electronic effects on the spectroscopic properties.
Figure 1: General structure of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- derivatives.
Comparative Spectroscopic Analysis
We will now dissect the spectroscopic characteristics of these compounds using four primary analytical techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[2] For this series, ¹H and ¹³C NMR are indispensable.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified triazine derivative in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as its polarity aids in dissolving these often sparingly soluble compounds and its residual solvent peak does not typically interfere with key signals. Amine protons are also clearly visible in this solvent.
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition:
-
Set spectral width to 0-12 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 2 seconds.
-
Acquire at least 16 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Set spectral width to 0-180 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire a minimum of 1024 scans, as carbon signals are inherently weaker.
-
-
Data Processing: Process the raw data (FID) with a standard Fourier transform. Reference the spectra to the residual DMSO peak (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).
¹H NMR Analysis
The ¹H NMR spectrum is dominated by signals from the N-H protons and the aromatic protons of the diphenyl groups.
-
N-H Protons: These typically appear as broad singlets in the δ 9.0-10.5 ppm region. Their chemical shift and broadness are sensitive to concentration and temperature due to hydrogen bonding.
-
Aromatic Protons: The protons on the phenyl rings will appear in the δ 7.0-8.5 ppm region. The key comparative insight comes from the influence of the para-substituent (R):
-
Unsubstituted (R=H): Expect complex multiplets for the phenyl protons.
-
Electron-Donating Group (EDG), e.g., R=CH₃ (p-tolyl): The EDG increases electron density on the ring, shielding the aromatic protons. This results in an upfield shift (lower ppm) compared to the unsubstituted analog. The spectrum simplifies into two distinct doublets (an AA'BB' system) characteristic of para-substitution.
-
Electron-Withdrawing Group (EWG), e.g., R=NO₂: The EWG decreases electron density, deshielding the protons and causing a significant downfield shift (higher ppm).
-
¹³C NMR Analysis
The ¹³C NMR spectrum reveals the carbon skeleton.
-
Triazine Carbons: The three carbons of the triazine ring are highly deshielded and appear at distinct chemical shifts.
-
C-Cl (C6): Typically the most downfield, around δ 170-172 ppm.
-
C-N (C2, C4): These carbons, attached to the diphenylamino groups, appear around δ 164-166 ppm.[3]
-
-
Aromatic Carbons: These appear in the δ 115-150 ppm range. The para-substituent's electronic effect is again diagnostic:
-
An EDG (e.g., -OCH₃) will shield the ipso-carbon (the one attached to the substituent) and the ortho and para carbons relative to the N-attachment point.
-
An EWG (e.g., -NO₂) will deshield these same carbons.
-
| Derivative Substituent (R) | Expected ¹H Shift (Aromatic) | Expected ¹³C Shift (Triazine C-N) |
| -H (Diphenyl) | δ 7.2-7.8 ppm (multiplet) | ~165 ppm |
| -CH₃ (Di-p-tolyl) | δ 7.0-7.5 ppm (AA'BB') | ~165 ppm |
| -NO₂ (Di-p-nitrophenyl) | δ 7.8-8.4 ppm (AA'BB') | ~164 ppm |
Table 1: Predicted NMR chemical shift trends for representative derivatives.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular fingerprint.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the dry, powdered compound directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrument Setup: Use a standard FT-IR spectrometer.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add at least 32 scans to achieve a high-quality spectrum.
-
-
Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
FT-IR Analysis
Key vibrational bands provide structural confirmation.
-
N-H Stretch: A sharp to medium band appears around 3250-3400 cm⁻¹. This band's position can shift with hydrogen bonding.[3]
-
Aromatic C-H Stretch: Signals appear just above 3000 cm⁻¹.
-
Triazine Ring Vibrations (C=N/C-N Stretch): These are characteristic and strong, appearing in the 1620-1350 cm⁻¹ region. Strong bands around 1580 cm⁻¹ and 1400 cm⁻¹ are highly indicative of the triazine ring structure.[4][5]
-
C-Cl Stretch: A medium to strong band in the 850-800 cm⁻¹ region confirms the presence of the chloro-substituent.
-
Substituent-Specific Bands: This is where derivatives are distinguished.
-
R=NO₂: Strong, characteristic asymmetric and symmetric stretches for the nitro group will appear near 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
R=OCH₃: A prominent C-O stretching band will be observed around 1250 cm⁻¹.
-
Figure 2: Standard workflow for FT-IR analysis using an ATR accessory.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π→π* and n→π* transitions. It is highly sensitive to changes in conjugation.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile) at a concentration of ~1 mg/mL. Create a dilute solution (~10⁻⁵ M) from the stock solution.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Use a matched pair of quartz cuvettes. Fill the reference cuvette with the pure solvent and the sample cuvette with the dilute solution.
-
Scan the wavelength range from 200 to 500 nm.
-
-
Data Processing: The resulting spectrum plots absorbance versus wavelength (nm). Identify the wavelength of maximum absorbance (λ_max).
UV-Vis Analysis
The s-triazine core and the diphenyl groups constitute a large conjugated system.
-
Core Transitions: Expect strong absorption bands between 250-350 nm corresponding to π→π* transitions.[6][7]
-
Effect of Substituents (Auxochromes): The para-substituents on the phenyl rings act as auxochromes, modifying the absorption profile. This is a powerful tool for comparison.
-
EDG (e.g., -CH₃, -OCH₃): These groups extend the conjugation and donate electron density, which lowers the energy gap for the π→π* transition. This results in a bathochromic shift (red shift) to a longer λ_max.[8]
-
EWG (e.g., -NO₂): These groups can have a more complex effect but often also result in a red shift due to the creation of a "push-pull" system that further extends conjugation.
-
| Derivative Substituent (R) | Expected λ_max Shift | Rationale |
| -H (Diphenyl) | Baseline (~280 nm) | Core conjugated system. |
| -CH₃ (Di-p-tolyl) | Bathochromic Shift (>280 nm) | Hyperconjugation and weak inductive effect extend π-system. |
| -OCH₃ (Di-p-anisyl) | Strong Bathochromic Shift | Strong resonance donation from oxygen lone pairs extends π-system. |
Table 2: Predicted UV-Vis absorption trends for representative derivatives.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, confirming its identity and offering structural clues.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: For stable, volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is effective. For less stable or non-volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is preferred.[9][10][11]
-
Ionization (ESI Positive Mode):
-
Dissolve the sample in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the ESI source.
-
The molecule will be protonated to form the [M+H]⁺ ion.
-
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Tandem MS (MS/MS): To confirm fragmentation, isolate the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID) to generate a product ion spectrum.[11]
MS Analysis
-
Molecular Ion Peak: The most critical piece of data is the molecular ion peak. In ESI, this will be the [M+H]⁺ peak. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be clearly visible in the molecular ion cluster, with two peaks separated by 2 Da. This is a definitive confirmation of a monochlorinated compound.
-
Fragmentation Patterns: The fragmentation will be dictated by the weakest bonds and the stability of the resulting fragments.
-
Loss of Cl: A common initial fragmentation is the loss of a chlorine radical (·Cl), leading to an [M-Cl]⁺ or [(M+H)-HCl]⁺ fragment.
-
Cleavage of Phenyl Groups: Loss of a phenyl or substituted phenyl group is another expected pathway.
-
Triazine Ring Fission: The triazine ring itself can cleave, although this often requires higher energy and leads to smaller, less diagnostic fragments.[12]
-
The precise mass of the molecular ion and its fragments can be used to confirm the elemental composition. Derivatives will show a predictable shift in the molecular weight corresponding to the mass of the added substituent. For example, the di-p-tolyl derivative (C₁₇H₁₆ClN₅) will have a molecular weight of 325.8 g/mol , while the parent diphenyl derivative (C₁₅H₁₂ClN₅) has a molecular weight of 297.7 g/mol .
Conclusion
The spectroscopic characterization of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine derivatives is a systematic process where each analytical technique provides a unique and complementary piece of the structural puzzle. By understanding the fundamental principles of how substituents electronically modulate the molecular environment, researchers can confidently interpret spectral data. NMR spectroscopy elucidates the precise atomic connectivity, FT-IR confirms the presence of key functional groups, UV-Vis spectroscopy probes the conjugated electronic system, and mass spectrometry verifies molecular weight and composition. This integrated approach, grounded in the experimental protocols and interpretive frameworks detailed in this guide, provides a reliable methodology for advancing research and development in triazine chemistry.
References
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ResearchGate. (n.d.). ¹H NMR spectrum of 1,3,5-triethanolhexahydro-1,3,5-triazine (4). Retrieved from [Link]
- Der Pharma Chemica. (n.d.). Synthesis, Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives.
- JEOL. (n.d.). MALDI for Small Molecule Analysis: Triazine Pesticides.
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MDPI. (2020). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Retrieved from [Link]
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ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectrum of covalent triazine framework (CTF‐1) and 1,4‐dicyanobenzene. Retrieved from [Link]
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ResearchGate. (n.d.). Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). Relevant UV-Vis data of the triazine derivatives 3a-d. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of: a dimethoxy-triazine ligand before and after modification with propargylamine. Retrieved from [Link]
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National Institutes of Health (NIH). (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Retrieved from [Link]
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ResearchGate. (n.d.). U.V. spectra of derivatives of 1,3,5-triazine. Retrieved from [Link]
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NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro- IR Spectrum. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). 6-Chloro-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine dimethylformamide monosolvate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Spectra, and Theoretical Investigations of 1,3,5-Triazines Compounds as Ultraviolet Rays Absorber. Retrieved from [Link]
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ResearchGate. (n.d.). 6-Chloro-N,N-di-p-tolyl-1,3,5-triazine-2,4-diamine acetone solvate. Retrieved from [Link]
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A Comparative Analysis of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine in Modern Research Applications
The 1,3,5-triazine scaffold, a six-membered heterocyclic ring with alternating carbon and nitrogen atoms, is a cornerstone in the development of a wide array of biologically active compounds.[1] Its derivatives have demonstrated significant potential across diverse fields, from oncology to agriculture.[2][3] This guide provides an in-depth comparative analysis of a specific derivative, 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine, and its analogs, offering a critical evaluation of their performance against established alternatives, supported by experimental data.
Introduction to 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine is a synthetic compound built upon the s-triazine core.[4] The key features of this molecule are the two phenylamino groups at positions 2 and 4, and a reactive chlorine atom at position 6 of the triazine ring. This chlorine atom is susceptible to nucleophilic substitution, making the compound a versatile intermediate for the synthesis of a diverse library of derivatives with varied biological activities.[5][6]
The symmetrical nature of the 1,3,5-triazine ring influences its electronic distribution and physicochemical properties, which in turn dictate its interactions with biological targets.[1] The introduction of diphenylamino substituents significantly impacts the molecule's lipophilicity and steric profile, which are critical determinants of its pharmacological and herbicidal activities.
I. Application in Oncology: A Comparative Performance Analysis
Derivatives of 6-chloro-N,N'-diaryl-1,3,5-triazine-2,4-diamine have emerged as a promising class of anticancer agents.[7] Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[2] This section compares the in vitro cytotoxic activity of various diaryl triazine derivatives against different cancer cell lines, with established anticancer drugs as benchmarks.
Comparative Anticancer Activity Data
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of several 6-chloro-N,N'-diaryl-1,3,5-triazine-2,4-diamine derivatives against various cancer cell lines. For a robust comparison, the activities of standard chemotherapeutic agents, Paclitaxel, Doxorubicin, and 5-Fluorouracil, are also included.
| Compound/Drug | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| Di-morpholino derivative (Compound 3b) | MCF7 (Human Breast Cancer) | 6.19 | [2] |
| Paclitaxel (Reference) | MCF7 (Human Breast Cancer) | 2.35 | [2] |
| Doxorubicin (Reference) | MCF7 (Human Breast Cancer) | 10.52 | [2] |
| Compound 11 | SW620 (Colorectal Cancer) | 5.85 | [8] |
| 5-Fluorouracil (Reference) | SW620 (Colorectal Cancer) | 21.74 | [8] |
| Imamine-1,3,5-triazine derivative (Compound 4f) | MDA-MB-231 (Triple-Negative Breast Cancer) | 6.25 | [9] |
| Imatinib (Reference) | MDA-MB-231 (Triple-Negative Breast Cancer) | 35.50 | [9] |
| 6,N²-diaryl-1,3,5-triazine-2,4-diamine (Compound 102) | MDA-MB-231 (Triple-Negative Breast Cancer) | 0.001 | [10] |
Analysis of Anticancer Performance:
The data clearly indicates that derivatives of 6-chloro-N,N'-diaryl-1,3,5-triazine-2,4-diamine exhibit potent anticancer activity, in some cases surpassing that of established drugs. For instance, the di-morpholino derivative (Compound 3b) shows strong activity against the MCF7 breast cancer cell line, with an IC₅₀ value comparable to Paclitaxel and superior to Doxorubicin.[2] Similarly, Compound 11 demonstrates significantly better efficacy against colorectal cancer cells than the widely used 5-Fluorouracil.[8]
Particularly noteworthy is the exceptional potency of a 6,N²-diaryl-1,3,5-triazine-2,4-diamine derivative (Compound 102) against the triple-negative breast cancer cell line MDA-MB-231, with an IC₅₀ in the nanomolar range.[10] This highlights the potential of this scaffold in developing highly effective and selective anticancer agents. Furthermore, an imamine-1,3,5-triazine derivative (Compound 4f) showed superior activity against MDA-MB-231 cells when compared to Imatinib.[9]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the triazine derivatives is typically evaluated using the methyl thiazolyl tetrazolium (MTT) assay. This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells, forming a purple formazan product.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF7, SW620, MDA-MB-231) are seeded into 96-well plates at a density of approximately 5,000 cells per well.
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and the reference drugs. A control group with no compound treatment is also included.
-
Further Incubation: The plates are incubated for another 48 to 72 hours under the same conditions.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in PBS) is added to each well.
-
Formazan Solubilization: The plates are incubated for another 2-4 hours, allowing for the formation of formazan crystals. The supernatant is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the control group, and the IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.
Visualizing the Experimental Workflow
Caption: General synthesis pathway for 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine.
Conclusion and Future Directions
6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine and its derivatives represent a versatile and highly promising chemical scaffold. In the field of oncology, these compounds have demonstrated exceptional anticancer activity, with some derivatives showing superior potency compared to established chemotherapeutic agents. The ease of synthesis and the potential for diverse functionalization make this scaffold an attractive starting point for the development of novel, highly targeted cancer therapies.
In agriculture, while direct evidence is pending, the structural analogy to known triazine herbicides suggests a potential for development as new weed management agents. Future research should focus on a systematic evaluation of the herbicidal activity and selectivity of this class of compounds.
The comparative data presented in this guide underscores the significant potential of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine derivatives. Further preclinical and field studies are warranted to fully elucidate their therapeutic and agrochemical capabilities and to pave the way for their potential translation into clinical and commercial applications.
References
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Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Publishing. Available at: [Link]
-
Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. PubMed Central. Available at: [Link]
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6-Chloro-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine dimethylformamide monosolvate. National Institutes of Health. Available at: [Link]
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Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. RSC Publishing. Available at: [Link]
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1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. OUCI. Available at: [Link]
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Design, Synthesis, Docking Studies and Molecular Dynamics Simulation of New 1,3,5-Triazine Derivatives as Anticancer Agents Selectively Targeting Pancreatic Adenocarcinoma (Capan-1). PubMed. Available at: [Link]
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Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126). ResearchGate. Available at: [Link]
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6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. National Institutes of Health. Available at: [Link]
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Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates. Medicines for Malaria Venture. Available at: [Link]
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Design, synthesis, and biological evaluation of new 6, N 2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells. PubMed. Available at: [Link]
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1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-diphenyl-. PubChem. Available at: [Link]
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Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. PubMed. Available at: [Link]
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In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review. Bentham Science. Available at: [Link]
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Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. Available at: [Link]
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(PDF) Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. ResearchGate. Available at: [Link]
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Full article: Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Taylor & Francis Online. Available at: [Link]
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Atrazine metabolism and herbicidal selectivity. PubMed. Available at: [Link]
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Atrazine Fact Sheet. National Pesticide Information Center - Oregon State University. Available at: [Link]
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A Senior Application Scientist's Guide to 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine: A Comparative Benchmark Study
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the selection of appropriate reagents is paramount to achieving desired outcomes with efficiency and precision. This guide provides an in-depth technical comparison of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine, a versatile triazine derivative, against common alternatives in its key applications. We will delve into its performance as a peptide coupling reagent and explore the potential of its structural scaffold in the development of anticancer and antifungal agents. This document is intended to be a practical resource, grounded in experimental data and established scientific principles, to aid researchers in making informed decisions for their specific applications.
Peptide Synthesis: A Comparative Analysis of Coupling Efficiency
The formation of an amide bond is a fundamental transformation in the synthesis of peptides and peptidomimetics. The ideal coupling reagent should facilitate this reaction with high efficiency, minimal side reactions, and suppression of racemization. 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine belongs to the family of triazine-based coupling reagents, which have emerged as powerful tools in peptide synthesis.
Mechanism of Action: The Role of the Triazine Core
Triazine-based coupling reagents activate the carboxylic acid moiety of an N-protected amino acid to form a highly reactive acyl-triazinyl intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of another amino acid or peptide, leading to the formation of the desired peptide bond. The chlorine atom on the triazine ring of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine serves as a good leaving group, facilitating the initial activation step.
Caption: General mechanism of peptide bond formation using a triazine-based coupling reagent.
Performance Benchmark: 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine vs. Standard Coupling Reagents
While direct comparative studies for 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine are limited, data from closely related triazine-based reagents demonstrate their competitive performance against widely used phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HATU, HBTU) salts.[1][2]
| Coupling Reagent Class | Representative Reagent | Typical Yield | Racemization | Key Advantages | Key Disadvantages |
| Triazine-based | DMTMM¹ | High (80-100%)[1] | Low[2] | High reactivity, stable, byproducts are often water-soluble. | Can be less effective for highly hindered amino acids compared to some onium salts. |
| Aminium/Uronium | HATU | Very High | Very Low | Very fast reaction times, high efficiency for hindered couplings. | Higher cost, potential for side reactions if not used correctly. |
| Phosphonium | PyBOP | High | Low | Good for fragment condensation, stable. | Can be slower than HATU, potential for guanidinylation side reaction. |
| Carbodiimide | DCC/DIC | Variable | Can be significant without additives | Inexpensive. | Formation of insoluble urea byproducts, high risk of racemization. |
¹Data for 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a well-studied triazine coupling reagent.
Causality Behind Performance: The high efficiency and low racemization rates of triazine reagents can be attributed to the formation of a "superactive ester" intermediate, which rapidly reacts with the amine component, minimizing the time for epimerization to occur.[1] The electron-withdrawing nature of the triazine ring enhances the reactivity of the activated carboxylic acid.
Experimental Protocol: Dipeptide Synthesis using a Triazine-based Coupling Reagent
This protocol is a representative example for the synthesis of a dipeptide using a chlorotriazine derivative.
Caption: A typical workflow for solution-phase dipeptide synthesis using a chlorotriazine coupling reagent.
Step-by-Step Methodology:
-
Activation: In a round-bottom flask, dissolve the N-protected amino acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF). To this solution, add 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine (1.1 equivalents) and N-methylmorpholine (NMM, 2.0 equivalents). Stir the mixture at room temperature for 10-15 minutes.
-
Coupling: Add the amino acid ester hydrochloride (1.0 equivalent) to the reaction mixture. Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure dipeptide.
Anticancer and Antifungal Applications: A Scaffold for Bioactive Molecules
The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry due to its ability to form multiple hydrogen bonds and its rigid, planar structure, which allows for precise orientation of substituents to interact with biological targets.[3] Derivatives of 2,4-diamino-6-chloro-s-triazine have shown promising activity as both anticancer and antifungal agents.
Anticancer Activity: A Comparative Look at Triazine Derivatives
Numerous studies have demonstrated the cytotoxic effects of substituted triazine derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation, such as dihydrofolate reductase (DHFR) or protein kinases.
Comparative IC₅₀ Values of Triazine Derivatives against Cancer Cell Lines:
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6,N²-diaryl-1,3,5-triazine-2,4-diamine derivative | MDA-MB-231 (Breast) | 1 nM | [4] |
| Pyrazolyl-s-triazine derivative 18 | HCT116 (Colon) | 0.5 µM | [3] |
| 2-(Thiophen-2-yl)-1,3,5-triazine derivative 47 | A549 (Lung) | 0.20 µM | [3] |
| 2-(Thiophen-2-yl)-1,3,5-triazine derivative 47 | MCF-7 (Breast) | 1.25 µM | [3] |
| Doxorubicin (Standard of Care) | MCF-7 (Breast) | ~1-10 µM | Varies |
| 5-Fluorouracil (Standard of Care) | HCT-116 (Colon) | ~5-20 µM | Varies |
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6]
Caption: Workflow for determining the anticancer activity of a compound using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7]
-
Compound Treatment: Prepare serial dilutions of the test compound (and a positive control, e.g., doxorubicin) in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO). Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antifungal Activity: A Promising Class of Antimycotics
The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents. Triazine derivatives have shown significant potential in this area, with some compounds exhibiting potent activity against clinically relevant fungi.
Comparative MIC Values of Triazine Derivatives against Fungal Strains:
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| s-Triazine-tetrazole analog 3a | Candida albicans | 1.475 x 10⁻⁸ | [8] |
| 4-Aminoquinoline-s-triazine derivative 8a-e | Candida albicans | 8 | [8] |
| s-Triazine-quinazolinone hybrid 4a-f | Candida albicans | 128-512 | [8] |
| Fluconazole (Standard of Care) | Candida albicans | 0.25-4 | Varies |
| Amphotericin B (Standard of Care) | Candida albicans | 0.25-1 | Varies |
Note: The data presented is for various substituted triazine derivatives. The exceptionally low MIC for the s-triazine-tetrazole analog highlights the significant potential of this scaffold in developing highly potent antifungal agents.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][10]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound (and a positive control, e.g., fluconazole) in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).[9]
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus niger) according to CLSI guidelines.[11]
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate at 35-37°C for 24-48 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. Alternatively, the optical density can be measured using a microplate reader.
Synthesis of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine and its Analogs
The synthesis of 6-chloro-N,N'-disubstituted-1,3,5-triazine-2,4-diamines is typically achieved through a sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).
Representative Synthetic Protocol
The following protocol describes the synthesis of a closely related analog, 6-chloro-N,N'-di-p-tolyl-1,3,5-triazine-2,4-diamine, which can be adapted for the synthesis of the diphenyl derivative.[12]
Step-by-Step Methodology:
-
In a reaction vessel, dissolve 2,4,6-trichloro-1,3,5-triazine (1 equivalent) in a suitable solvent such as acetone.
-
Cool the solution in an ice bath and add a solution of the corresponding aniline (e.g., p-toluidine or aniline, 2 equivalents) in the same solvent dropwise.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours (e.g., 5 hours).[12]
-
Monitor the reaction by TLC. Upon completion, the product can be isolated by filtration if it precipitates, or by extraction after removing the solvent.
-
The crude product can be purified by recrystallization from a suitable solvent like DMF.[12]
Conclusion
6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine and its analogs represent a versatile class of compounds with significant potential in both synthetic and medicinal chemistry. As coupling reagents, they offer a compelling alternative to more established reagents, providing high yields and low racemization rates. The triazine scaffold serves as a valuable platform for the development of novel anticancer and antifungal agents, with some derivatives exhibiting exceptional potency. This guide has provided a comparative overview of the performance of this compound class, along with detailed experimental protocols to facilitate its application in research and development. Further direct comparative studies on 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine are warranted to fully elucidate its performance profile against current standards.
References
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Al-Rasheed, S., et al. (2021).
- El-Faham, A., et al. (2022). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. Journal of Molecular Structure, 1248, 131435.
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CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127.
- Mekheimer, R. A., et al. (2022). The Applications of s-Triazine Based Compounds as Potential Antifungal Agents: A Mini-Review. Preprints.org, 2022080333.
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JoVE. (2017, October 26). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds l Protocol Preview [Video]. YouTube. [Link]
- Al-Omair, M. A., et al. (2021). SYNTHESIS, CHARACTERISATION OF SOME NEW SCHIFF BASE FOR THE PIPERIDINIUM 4-AMINO-5-SUBSTITUTED-4H-1,2,4- TRIAZOLE-3-THIOLATE , AND THEIR IN-VITRO ANTICANCER ACTIVITIES. Rasayan Journal of Chemistry, 14(2), 1085-1094.
- Singh, U. P., et al. (2013). Antifungal activity, SAR and physicochemical correlation of some thiazole-1,3,5-triazine derivatives. Journal de Mycologie Médicale, 23(1), 27-34.
- Wiederhold, N. P. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Newsletter, 39(18), 139-145.
- El-Sayed, W. A., et al. (2022). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. Journal of the Iranian Chemical Society, 19(1), 1-18.
- He, S., et al. (2022).
- Jian, F.-F., et al. (2009). 6-Chloro-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine dimethylformamide monosolvate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3212.
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JoVE. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview [Video]. YouTube. [Link]
- Singh, U. P., et al. (2012). In-vitro Antifungal Activity of Some 1,3,5-triazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(8), 2834-2837.
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Moreno, L. M., et al. (2024). Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][6][8]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. European Journal of Organic Chemistry, e202301136.
- Kamiński, Z. J., et al. (2005). N-Triazinylammonium Tetrafluoroborates. A New Generation of Efficient Coupling Reagents Useful for Peptide Synthesis. Journal of the American Chemical Society, 127(46), 16912–16920.
- Kamiński, Z. J., et al. (2008). Traceless, chiral triazine coupling reagents for synthesis of peptides from racemic amino acids with fully predictable optical purity and configuration of product. The Journal of Organic Chemistry, 73(15), 5897-5906.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Hamama, W. S., et al. (2021). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances, 11(57), 36119-36155.
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National Institute of Standards and Technology. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
- Adler, P., et al. (2023). Catalytic and Sustainable Amide Bond Formation using a DABCO/Dichlorotriazine System. Chemistry – A European Journal, 29(30), e202300466.
- Díaz-Ortiz, Á., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(7), 843-849.
- Junaid, M., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(15), 8963-8975.
- Kamiński, Z. J., et al. (2000). A Novel Generation of Coupling Reagents. Enantiodiffentiating Coupling Reagents Prepared in situ from 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and Chiral Tertiary Amines. The Journal of Organic Chemistry, 65(17), 5257–5263.
- N'Gompel, K., et al. (2019). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Responses. International Journal of Pharmaceutical Research & Allied Sciences, 8(2), 1-11.
- Legros, J., et al. (2016). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses, 93, 265-281.
- El-Faham, A., & Albericio, F. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221.
- Díaz-Ortiz, Á., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(7), 843-849.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-
Introduction: As a chlorinated aromatic triazine, 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- is a compound that demands meticulous handling and disposal protocols. Its structural stability, coupled with the presence of chlorine, necessitates a disposal strategy that ensures complete destruction to prevent environmental contamination and the formation of toxic byproducts. This guide provides a comprehensive framework for the safe and compliant disposal of this chemical, grounded in established safety principles and regulatory standards. The procedures outlined here are based on the known hazards of the chloro-triazine chemical class. However, it is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this exact compound, as it remains the primary and most authoritative source of information.
Section 1: Hazard Assessment & Waste Characterization
Before any handling or disposal, a thorough understanding of the compound's hazards is essential. Based on data from structurally similar chlorinated triazines, this compound should be treated as hazardous. The primary concerns stem from its potential irritant properties and its classification as a persistent, chlorinated organic material that is toxic to aquatic life.[1][2]
Waste Characterization: Any material contaminated with 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-, including pure compound, reaction residues, contaminated labware, and spill cleanup materials, must be classified as hazardous chemical waste. This classification is crucial for ensuring it enters the correct, compliant disposal stream.
Table 1: GHS Hazard Summary for Similar Chloro-Triazine Compounds
| Pictogram | GHS Hazard Class | Hazard Statement |
|---|
|
| Skin Irritation (Category 2) | H315: Causes skin irritation.[3][4][5][6] | | | Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[3][4][5][6] | | | Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation.[3][5] | | | Hazardous to the Aquatic Environment | Toxic to aquatic life with long lasting effects.[1] |Note: This table is representative of the chemical class. Refer to the specific SDS for the N,N'-diphenyl derivative for definitive classifications.
Section 2: Immediate Safety & Personal Protective Equipment (PPE)
Handling this compound, whether in pure form or as waste, requires stringent adherence to safety protocols to prevent exposure.
Causality of PPE Selection:
-
Ventilation: Handling should occur in a certified chemical fume hood to prevent inhalation of dust or aerosols, mitigating respiratory irritation.[1]
-
Eye Protection: The risk of serious eye irritation necessitates the use of tight-sealing safety goggles.[1][4]
-
Hand Protection: Given the potential for skin irritation, chemically resistant gloves are mandatory. Nitrile or neoprene gloves are typically suitable, but the specific SDS should be consulted for breakthrough times.
-
Body Protection: A standard laboratory coat is required to prevent contamination of personal clothing. For larger quantities or spill cleanup, a chemically resistant apron or coveralls should be considered.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Ventilation | Chemical Fume Hood | Prevents inhalation of dust/aerosols.[1] |
| Eye Protection | Tight-sealing safety goggles (ANSI Z87.1 standard) | Protects against splashes and dust, preventing serious eye irritation.[1][4] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | Prevents skin contact and irritation.[6] |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[6] |
| Respiratory | NIOSH-approved respirator (if fume hood is unavailable or during a large spill) | Required if exposure limits are exceeded or irritation is experienced.[1] |
Section 3: Waste Segregation & Containment Protocol
Proper segregation is the foundation of safe chemical waste management. Cross-contamination can lead to dangerous reactions and complicates the disposal process.
Step-by-Step Containment Procedure:
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all waste containing this compound. The container should be marked "Hazardous Waste" and list the full chemical name.
-
Collect Waste at the Source: Place all contaminated materials, including unused compound, reaction byproducts, and contaminated consumables (e.g., weighing paper, pipette tips, gloves), directly into the designated waste container.
-
Avoid Mixing: Do not mix this waste with other waste streams, particularly strong oxidizing agents or acids, to prevent unforeseen hazardous reactions.[1]
-
Secure Containment: Keep the waste container sealed when not in use. Store it in a cool, dry, well-ventilated area, away from heat sources and direct sunlight, and within a secondary containment tray.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the full waste container. Do not allow waste to accumulate for extended periods.
Section 4: Approved Disposal Protocols
The molecular structure of this compound dictates the required disposal methodology. Its chlorinated and aromatic nature makes it environmentally persistent and unsuitable for common disposal routes.
Primary & Recommended Method: High-Temperature Incineration
The only acceptable disposal procedure for chlorinated organic compounds is incineration in a licensed hazardous waste facility.[7]
-
Mechanism of Action: High-temperature incineration (typically 800°–1500° C) provides the energy required to break the stable triazine ring and the carbon-chlorine bonds.[8] This process ensures the complete destruction of the hazardous compound, converting it into simpler, less harmful substances like carbon dioxide, water, and nitrogen oxides.[9]
-
Scrubbing of Byproducts: Crucially, the chlorine is converted primarily to hydrogen chloride (HCl) gas.[8] Licensed incinerators are equipped with advanced flue gas treatment systems, such as caustic wet scrubbers, that neutralize and remove the HCl before it can be released into the atmosphere.[7]
-
Prevention of Dioxin Formation: Improper or low-temperature burning of chlorinated organic materials can lead to the formation of highly toxic and carcinogenic polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs).[10][11] Professional hazardous waste incineration is conducted under carefully controlled conditions of temperature and oxygen excess to prevent the formation of these hazardous byproducts.[8][9][12]
Prohibited Disposal Methods
-
DO NOT Dispose Down the Drain: This compound has low water solubility and is toxic to aquatic organisms.[1] Standard wastewater treatment processes are not effective at removing persistent triazine herbicides, leading to direct environmental release.[13][14]
-
DO NOT Dispose in Regular Trash: Disposing of this chemical in solid waste landfills can lead to the contamination of soil and groundwater.
-
DO NOT Attempt Chemical Neutralization in the Lab: Without specific, validated protocols, attempting to chemically treat this waste can be dangerous and may create even more hazardous byproducts. Advanced oxidation processes, while studied, require specialized equipment and are not suitable for in-lab disposal.[15]
Section 5: Spill Management Protocol
In the event of a spill, a swift and organized response is critical to mitigate exposure and environmental contamination.
Table 3: Spill Response Checklist
| Phase | Action |
|---|---|
| 1. Evacuate & Alert | Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the lab and contact EHS. |
| 2. Secure the Area | Restrict access to the spill area. Ensure proper ventilation by working within a fume hood if possible. |
| 3. Don PPE | Wear all required PPE as listed in Table 2, including double-gloving if necessary. |
| 4. Contain the Spill | For a solid spill, carefully sweep up the material.[1] Avoid generating dust.[2] For a solution, cover with an inert, non-combustible absorbent material (e.g., vermiculite, sand). |
| 5. Clean Up | Carefully collect the spilled material or absorbent into a designated hazardous waste container.[2][16] |
| 6. Decontaminate | Wipe the spill area with a suitable solvent (consult SDS), followed by soap and water. Collect all cleaning materials as hazardous waste. |
| 7. Document | Report the spill to your supervisor and EHS department, documenting the chemical, quantity, and cleanup procedure. |
Section 6: Disposal Decision Workflow
The following diagram illustrates the logical pathway from waste generation to final disposal, emphasizing key decision and safety check points.
Caption: Decision workflow from waste generation to final disposal.
References
- Process for the incineration of chlorinated organic materials.
- Chlorinated/Fluorinated Hydrocarbon Thermal Oxidizer Systems. John Zink.
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency (EPA).
- Investigations on the Degradation of Triazine Herbicides in W
- Triazine herbicides. ChemicalBook.
- On the Environmental Hazard of Burning Organic Waste in the Presence of Chlorine Compounds.
- Safety Data Sheet for 2-Chloro-4,6-dimethoxy-1,3,5-triazine. Fisher Scientific.
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- Fate of Chlorine Compound in Combustion of Altern
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- Safety Data Sheet for 2,4-dihydroxy-6-phenyl-1,3,5-triazine.
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A Senior Application Scientist's Guide to Handling 6-Chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
Welcome to your essential guide for the safe and effective handling of 6-Chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine. In our shared pursuit of scientific advancement, the well-being of researchers is paramount. This document moves beyond mere procedural lists to provide a framework of understanding, enabling you to work with this compound confidently and securely. Here, we will delve into the causality behind each safety recommendation, ensuring that these protocols become an intuitive part of your laboratory practice.
Understanding the Compound: A Proactive Approach to Safety
6-Chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine, with CAS number 1973-09-7, is a member of the triazine family of heterocyclic compounds.[1] The reactivity of the chlorine atom on the triazine ring makes it a versatile intermediate in organic synthesis. However, this reactivity also necessitates a thorough understanding of its potential hazards to mitigate risks effectively.
Key Chemical Identifiers:
| Identifier | Value |
| IUPAC Name | 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine |
| CAS Number | 1973-09-7[1] |
| Molecular Formula | C₁₅H₁₂ClN₅[1] |
| Molecular Weight | 297.75 g/mol |
The primary hazards associated with similar triazine compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4] Therefore, our safety protocols are designed to prevent exposure through these routes.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of simple compliance but a critical risk-reduction strategy. The following table outlines the minimum required PPE for handling 6-Chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine.
| Protection Type | Specific Recommendation | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact, which can lead to irritation.[3][4] |
| Eye Protection | Safety goggles with side shields or a face shield | Protects against splashes and airborne particles that can cause serious eye irritation.[3][4][5] |
| Body Protection | Laboratory coat | Provides a removable barrier to protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA-approved respirator (e.g., N95 dust mask) | Required when handling the powder outside of a fume hood or when dust generation is likely, to prevent respiratory tract irritation.[5] |
Safe Handling Protocols: From Receipt to Disposal
A systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Receiving and Storage
Upon receiving the compound, inspect the container for any damage or leaks. Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] Keep the container tightly closed when not in use.
Laboratory Handling: A Step-by-Step Approach
-
Preparation : Before handling the compound, ensure that a safety shower and eyewash station are readily accessible.[5]
-
Engineering Controls : All handling of 6-Chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Personal Protective Equipment : Don the appropriate PPE as outlined in Section 2.
-
Weighing and Transfer :
-
To prevent the generation of dust, handle the powder gently.
-
Use a spatula for transfers.
-
If possible, weigh the compound directly into the reaction vessel.
-
-
Post-Handling :
-
Thoroughly clean the work area after handling.
-
Wash hands and any exposed skin with soap and water.[5]
-
Contaminated PPE should be removed carefully and disposed of properly.
-
Workflow Diagram
Caption: Safe Handling Workflow for 6-Chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is critical.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Spill Response
For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5] For major spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Environmental Responsibility
Proper disposal of 6-Chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine and its contaminated waste is crucial to prevent environmental contamination.
-
Chemical Waste : Collect all waste material in a clearly labeled, sealed container.
-
Contaminated Materials : Any materials that have come into contact with the compound, such as gloves, paper towels, and weighing papers, should be considered hazardous waste.
-
Disposal Route : All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[5][6]
Conclusion: Fostering a Culture of Safety
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This guide serves as a living document; always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the compound.
References
-
PubChem. 1,3,5-Triazine-2,4-diamine, 6-chloro-. [Link]
Sources
- 1. 6-Chloro-N(2),N(4)-diphenyl-1,3,5-triazine-2,4-diamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1,3,5-Triazine-2,4-diamine, 6-chloro- | C3H4ClN5 | CID 18831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
